2-Amino-3-methylbenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGRUUJIFRFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445927 | |
| Record name | 2-amino-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69797-49-5 | |
| Record name | 2-amino-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-methylbenzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylbenzonitrile, a substituted aromatic nitrile, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique structural arrangement, featuring an amino group and a nitrile group ortho to a methyl substituent on a benzene ring, imparts distinct chemical reactivity and makes it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and applications, with a focus on its role in drug discovery and development. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor and is metabolically stable, making it a desirable feature in pharmaceutical agents.[1][2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 69797-49-5 | [3] |
| Molecular Formula | C₈H₈N₂ | [4] |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Not specified, likely a solid | |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [5] |
Molecular Structure and Spectral Analysis
The structure of this compound features a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a cyano (-C≡N) group at positions 2, 3, and 1, respectively. The spatial arrangement and electronic interactions between these functional groups dictate the molecule's reactivity and spectroscopic characteristics.
Spectral Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the three substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum. Computational studies on related aminobenzoic acids have been used to aid in the assignment of NMR chemical shifts.[6][7][8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching vibration of the nitrile group (around 2210-2260 cm⁻¹), and C-H stretching vibrations of the aromatic ring and the methyl group. Studies on similar compounds like 2-amino-4-chlorobenzonitrile have confirmed the nitrile stretching band around 2211 cm⁻¹.[9]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ), along with fragmentation patterns that can help confirm the structure.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound was not found in the initial search, general methods for the synthesis of aminobenzonitriles can be inferred. A common route involves the reduction of the corresponding nitrobenzonitrile. For instance, 2-aminobenzonitrile can be synthesized by the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium.[10] A similar approach could likely be applied to the synthesis of this compound, starting from 2-nitro-3-methylbenzonitrile.
A generalized synthetic workflow for the preparation of an aminobenzonitrile via reduction of a nitrobenzonitrile is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reaction Setup: To a solution of 2-nitro-3-methylbenzonitrile in a suitable solvent (e.g., ethanol or aqueous acid), a reducing agent such as zinc dust or tin(II) chloride is added portion-wise.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, until the reduction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the metal salts.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or recrystallization to yield pure this compound.
Applications in Drug Development
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[11] The nitrile group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.[11] This makes this compound a valuable scaffold for the design and synthesis of novel therapeutic agents.
Potential Therapeutic Areas:
-
Kinase Inhibitors: Benzonitrile derivatives have been successfully developed as inhibitors of various kinases that are implicated in cancer.[11] The this compound core could be incorporated into molecules designed to target specific kinase active sites.
-
Antiviral Agents: Certain benzonitrile derivatives have shown potent antiviral activity, for instance, by inhibiting the entry of the Hepatitis C Virus (HCV) into host cells.[11]
-
Antimicrobial Agents: The benzonitrile scaffold has been explored for the development of new antibacterial and antifungal agents.[11]
-
Receptor Antagonists: Derivatives of methylbenzonitrile have been designed and synthesized as dual A2A/A2B adenosine receptor antagonists, which have potential applications in immunotherapy.[12]
-
Other CNS Applications: The structural similarity to other biologically active aminobenzonitriles suggests potential applications in targeting central nervous system disorders. For example, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists containing a nitrile group have been developed as antiepileptic drugs.[1]
The logical relationship for the utility of this compound in drug discovery is outlined in the following diagram.
Caption: Logical workflow for drug discovery using this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on safety data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[13][14][15] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14][15] Store in a tightly sealed container in a cool, dry place.[16]
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern provides a valuable platform for the generation of diverse molecular architectures. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the development of novel pharmaceuticals and other advanced materials. Further research into its synthesis and applications is warranted to fully explore its potential.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 69797-49-5 [sigmaaldrich.com]
- 4. CAS 5925-93-9 | 3737-1-29 | MDL MFCD00267506 | 2-Amino-5-methylbenzonitrile | SynQuest Laboratories [synquestlabs.com]
- 5. 1885-29-6|2-Aminobenzonitrile|BLD Pharm [bldpharm.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Bilge International Journal of Science and Technology Research » Submission » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data | High-Purity Supplier China [nj-finechem.com]
physicochemical characteristics of 2-Amino-3-methylbenzonitrile
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-3-methylbenzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the (CAS No: 69797-49-5), a key heterocyclic building block in contemporary drug discovery and materials science. As a substituted aminobenzonitrile, its unique electronic and structural features—conferred by the interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitrile moiety—make it a molecule of significant interest. This document synthesizes theoretical knowledge with practical, field-proven insights into its structural, physical, and spectroscopic properties. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this compound for application in synthesis, lead optimization, and materials engineering. We will delve into its core properties, predictive spectroscopic signatures, and the causality behind its behavior, supported by robust experimental protocols designed for validation and reproducibility.
Molecular Identity and Core Properties
This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a nitrile (-C≡N) group. The ortho-positioning of the amino and nitrile groups, coupled with the adjacent methyl group, creates a distinct electronic and steric environment that governs its reactivity and physical properties.
The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, while the amino group is a classic electron-donating group and a hydrogen bond donor. This "push-pull" electronic arrangement is fundamental to its utility in constructing complex molecular architectures. Benzonitrile derivatives are prevalent in medicinal chemistry, often serving as key intermediates or core scaffolds in the development of kinase inhibitors and other targeted therapeutics.[1][2]
Structural and Physical Data Summary
The fundamental physicochemical data for this compound are summarized below. It is critical to note that while some data are empirically determined, others are predicted based on the analysis of structurally analogous compounds and computational models.
| Property | Value | Source(s) |
| CAS Number | 69797-49-5 | [3][4] |
| Molecular Formula | C₈H₈N₂ | [3][5] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| Appearance | Predicted to be a crystalline solid, likely off-white to yellow. | [6][7] |
| Melting Point | Data not widely reported; predicted to be higher than 2-aminobenzonitrile (50-51 °C) due to increased molecular weight and potential for varied crystal packing. | [8] |
| Boiling Point | Not available; likely decomposes at atmospheric pressure. High boiling point expected under vacuum. | [9] |
| Solubility | Predicted to be poorly soluble in water, but soluble in polar organic solvents such as ethanol, acetone, acetonitrile, and DMSO. | [10][11] |
| Predicted XlogP | 1.9 | [5] |
Structural Representation and Functional Group Analysis
The interplay of the functional groups dictates the molecule's chemical personality. The diagram below highlights these key groups and their primary electronic influence on the aromatic system.
Caption: Key functional groups and their electronic effects on the aromatic ring.
Spectroscopic Profile: A Predictive Analysis
Direct empirical spectra for this compound are not widely published. However, a highly accurate spectroscopic profile can be predicted based on established principles and data from analogous structures. This predictive analysis is crucial for quality control, reaction monitoring, and structural confirmation.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. The predicted spectrum is a direct reflection of the unique electronic environment of each proton and carbon nucleus.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear as a complex multiplet system. The proton positioned between the amino and methyl groups will likely be the most upfield due to the combined electron-donating effects.
-
Amine Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary significantly with concentration and solvent due to hydrogen bonding.[12]
-
Methyl Protons (δ 2.1-2.3 ppm): A sharp singlet integrating to three protons, representing the -CH₃ group.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected. The carbon bearing the amino group will be significantly shielded (upfield), while the carbon attached to the nitrile group will be deshielded (downfield).
-
Nitrile Carbon (δ ~118 ppm): A characteristically sharp signal for the -C≡N carbon.[13]
-
Methyl Carbon (δ ~20 ppm): An upfield signal corresponding to the -CH₃ carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides unambiguous evidence for the presence of key functional groups. The C≡N stretch is particularly diagnostic.
-
Key IR Absorptions (Predicted, cm⁻¹):
-
N-H Stretch (3350-3500 cm⁻¹): Two distinct, sharp-to-medium bands characteristic of a primary amine (-NH₂).[14]
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): One or more weak bands.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Bands corresponding to the methyl group.
-
C≡N Stretch (2220-2240 cm⁻¹): A sharp, intense peak. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[14]
-
N-H Bend (1580-1650 cm⁻¹): A medium to strong scissoring vibration.
-
C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Multiple bands of varying intensity.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.
-
Predicted Fragmentation (Electron Ionization, EI):
Relevance in Drug Discovery and Development
The aminobenzonitrile scaffold is a "privileged structure" in medicinal chemistry. Its rigidity, defined vector projections for substituents, and ability to engage in multiple non-covalent interactions make it an ideal starting point for inhibitor design.
-
Kinase Inhibition: The nitrile group is an effective hydrogen bond acceptor and can serve as a bioisostere for other functional groups, making it a common feature in ATP-competitive kinase inhibitors.[1]
-
Receptor Antagonism: Derivatives of this compound have been synthesized and evaluated as potent dual antagonists for the A₂A and A₂B adenosine receptors, which are important targets in immuno-oncology.[17]
-
Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can impart favorable pharmacokinetic properties to a drug candidate.[18] The amino group, however, provides a potential site for metabolic modification (e.g., N-acetylation), a factor that must be considered during lead optimization.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminobenzonitriles provide a reliable guide for safe handling.
-
Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed or in contact with skin.[19][20][21]
-
Handling Precautions:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
-
Store locked up.[19]
-
Experimental Protocols for Physicochemical Characterization
The following protocols are designed as self-validating systems, providing accurate and reproducible data. The causality behind each step is explained to ensure a deep understanding of the methodology.
General Workflow for Physicochemical Characterization
This diagram outlines the logical flow for a comprehensive analysis of a new batch of this compound.
Caption: Standard experimental workflow for compound characterization.
Protocol: Melting Point Determination (Capillary Method)
-
Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1°C) suggests high purity, while a broad range indicates the presence of impurities.
-
Methodology:
-
Sample Preparation: Finely powder a small amount of this compound using a spatula. Impurities can be trapped in larger crystals, and powdering ensures homogeneity.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height). Invert and tap the sealed end on a hard surface to pack the sample tightly. A well-packed sample ensures uniform heat transfer.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Scan: Heat the sample rapidly to determine an approximate melting range. This saves time and prevents thermal degradation from prolonged heating.
-
Accurate Determination: Prepare a new sample. Heat rapidly to ~10°C below the approximate melting point found in step 4. Then, reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.
-
Protocol: Solubility Screening (Isothermal Method)
-
Principle: This method determines the saturation solubility of the compound in various solvents, which is critical for designing reaction conditions, purification strategies, and formulation development.
-
Methodology:
-
Solvent Selection: Choose a representative panel of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane). This panel covers a range of polarities and hydrogen bonding capabilities.
-
Sample Preparation: To 1 mL of each solvent in a separate, sealed vial, add a pre-weighed excess of this compound (e.g., 20 mg). An excess is required to ensure a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours. This duration is chosen to ensure the system reaches solid-liquid equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the vials. This step is crucial to avoid sampling undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of an HPLC-UV detector.
-
Analysis: Analyze the diluted sample by a calibrated HPLC-UV method to determine its concentration. The original solubility is then back-calculated. The use of a calibrated HPLC method provides a highly accurate and reproducible measurement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound - [sigmaaldrich.com]
- 5. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]
- 6. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data | High-Purity Supplier China [nj-finechem.com]
- 7. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. iris.unito.it [iris.unito.it]
- 16. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Fingerprinting of 2-Amino-3-methylbenzonitrile: A Technical Guide
This guide provides an in-depth analysis of the key spectroscopic data for the characterization of 2-Amino-3-methylbenzonitrile (CAS No. 69797-49-5). As a molecule incorporating a nitrile, a primary amine, and a methyl group on an aromatic scaffold, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals in synthetic chemistry and drug development, offering a framework for unambiguous identification and quality assessment.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₈H₈N₂ and a molecular weight of approximately 132.16 g/mol .[1][2] The strategic placement of the electron-donating amino (-NH₂) and methyl (-CH₃) groups ortho and meta to the electron-withdrawing nitrile (-C≡N) group creates a distinct electronic environment. This substitution pattern is the primary determinant of the molecule's unique spectral characteristics, which we will dissect using fundamental principles and comparative data from analogous structures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. The predicted spectra are based on established substituent effects on aromatic systems.
¹H NMR Analysis
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, a broad singlet for the amino protons, and a sharp singlet for the methyl group. The electron-donating effects of the -NH₂ and -CH₃ groups will cause a general upfield shift (lower ppm) of the aromatic protons compared to unsubstituted benzonitrile.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 - 7.4 | Triplet (t) | 1H | H-5 | Flanked by H-4 and H-6, expected triplet splitting. |
| ~6.8 - 7.0 | Doublet (d) | 1H | H-6 | Ortho-coupled to H-5. |
| ~6.6 - 6.8 | Doublet (d) | 1H | H-4 | Ortho-coupled to H-5, shifted upfield by ortho -NH₂ and para -CH₃. |
| ~4.0 - 4.5 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons, typically broad. Position is solvent-dependent. |
| ~2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | Aliphatic protons with no adjacent proton coupling partners. |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-2 | Directly attached to the strongly electron-donating -NH₂ group, resulting in a significant downfield shift. |
| ~138 - 142 | C-4 | Aromatic carbon experiencing deshielding. |
| ~132 - 135 | C-6 | Aromatic carbon with moderate deshielding. |
| ~128 - 131 | C-5 | Aromatic methine carbon. |
| ~120 - 124 | C-3 | Attached to the methyl group. |
| ~117 - 120 | -C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~110 - 115 | C-1 | Quaternary carbon attached to the nitrile, shielded by the ortho -NH₂ group. |
| ~18 - 22 | -CH₃ | Typical range for a methyl group attached to an aromatic ring.[3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Average 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by sharp, intense bands corresponding to specific vibrational modes.
Spectral Analysis
The IR spectrum provides a clear "fingerprint" based on the vibrational frequencies of its functional groups. The most diagnostic peaks are the N-H stretches from the primary amine and the sharp C≡N stretch from the nitrile group.
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3400 - 3500 | N-H Asymmetric Stretch | Medium-Strong | A doublet is expected for a primary amine (-NH₂). |
| 3300 - 3400 | N-H Symmetric Stretch | Medium | The second peak of the primary amine doublet. |
| 3000 - 3100 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| 2850 - 2960 | Aliphatic C-H Stretch | Medium-Weak | From the methyl (-CH₃) group. |
| 2220 - 2240 | -C≡N Nitrile Stretch | Strong, Sharp | A highly characteristic and intense peak for aromatic nitriles.[4] |
| ~1600 - 1620 | N-H Bend (Scissoring) | Strong | Confirms the presence of the primary amine. |
| 1450 - 1580 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected, typical for substituted benzene rings. |
Experimental Protocol: FT-IR Spectroscopy
-
Method Selection: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.
-
ATR Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid this compound sample directly onto the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Fragmentation Analysis
Using Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) and several characteristic fragment ions. The molecular weight of this compound is 132.16, so the molecular ion peak should appear at an m/z of 132.
-
Molecular Ion (M⁺˙): The peak at m/z = 132 corresponds to the intact molecule with one electron removed.
-
Key Fragmentation: A primary fragmentation pathway often involves the loss of a stable radical. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is highly probable, leading to a significant fragment ion at m/z = 117 . Another common fragmentation for nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment at m/z = 105 .
Caption: Plausible EI fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples. For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ionization: Electron Ionization (EI) is a standard method. The sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against m/z.
Conclusion
The structural confirmation of this compound is robustly achieved through the complementary data provided by NMR, IR, and MS. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific isomeric arrangement. FT-IR spectroscopy provides rapid confirmation of the essential amino and nitrile functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques offer a comprehensive and self-validating spectroscopic profile essential for quality control and research applications.
References
thermal stability and decomposition of 2-Amino-3-methylbenzonitrile
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-3-methylbenzonitrile
Abstract
This compound is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. As with any reactive chemical, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safety during its handling, storage, and process scale-up. This guide provides a comprehensive framework for evaluating the thermal hazards of this compound, grounded in established analytical techniques and first-principles analysis. We detail the experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), explaining the causality behind experimental choices and the interpretation of the resulting data. Furthermore, we propose potential decomposition pathways based on the molecule's functional groups, offering a predictive lens for risk assessment. This document is intended for researchers, chemists, and process safety professionals in the pharmaceutical and chemical industries.
Introduction: The Imperative of Thermal Hazard Assessment
This compound, a substituted aromatic nitrile, serves as a key building block in synthetic chemistry. Its molecular structure, featuring a primary amine, a nitrile group, and a methyl group on a benzene ring, imparts a useful reactivity profile. However, these same functional groups are also sources of potential thermal instability. The exothermic decomposition of such molecules can lead to thermal runaway reactions, resulting in a rapid increase in temperature and pressure within a reactor, posing significant safety risks.
A comprehensive thermal hazard assessment is not merely a regulatory formality but a scientific necessity. It provides critical data for defining safe operating limits, designing emergency relief systems, and ensuring the overall integrity of a chemical process. This guide outlines the strategic approach to characterizing the thermal stability of this compound, moving from initial screening to detailed analysis of runaway potential.
Physicochemical Properties and Initial Hazard Screening
Before undertaking advanced thermal analysis, a review of the compound's basic properties is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | - |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 98-102 °C | |
| Boiling Point | 289.6±25.0 °C (Predicted) | |
| Solubility | Soluble in methanol |
The presence of the amine (-NH₂) and nitrile (-C≡N) groups suggests the potential for exothermic reactions. The amine group can undergo oxidation, while the nitrile group can participate in exothermic trimerization or polymerization reactions, particularly at elevated temperatures or in the presence of contaminants.
Experimental Assessment of Thermal Stability
A multi-technique approach is required to build a complete picture of the thermal behavior of this compound. The following sections detail the core analytical methods.
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the primary screening tool for thermal hazards. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point, heat of fusion, and, most critically, the onset temperature (Tₒₙₛₑₜ) and enthalpy (ΔHₔ) of decomposition. A low onset temperature or a high heat of decomposition signals a significant thermal hazard.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is crucial to contain any pressure generated during decomposition and prevent the evaporation of the sample, ensuring accurate enthalpy measurements.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, up to a final temperature of 350-400 °C. The heating rate is a critical parameter; a slower rate provides better resolution of thermal events but may not detect kinetically limited decompositions.
-
-
Data Analysis:
-
Identify the endotherm corresponding to the melting point.
-
Identify any exotherms appearing after the melt. The onset temperature of the first significant exotherm is a key indicator of the start of decomposition.
-
Integrate the area under the exotherm peak to calculate the heat of decomposition (ΔHₔ) in J/g.
-
Trustworthiness & Self-Validation: The protocol is self-validating by first confirming the known melting point of the substance. An accurate melt confirms proper instrument calibration and sample purity. The use of a sealed high-pressure pan ensures that the measured energy change is due to decomposition, not volatilization.
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA complements DSC by measuring the change in mass of a sample as a function of temperature. It helps to distinguish between simple phase changes (like boiling, which shows mass loss but no DSC exotherm) and decomposition events that produce volatile products. It also reveals the number of decomposition steps and the temperature range over which they occur.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program:
-
Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.
-
Equilibrate at 30 °C.
-
Ramp the temperature at 10 °C/min to a final temperature where the sample mass has stabilized (e.g., 500 °C).
-
-
Data Analysis:
-
Plot the mass percentage versus temperature.
-
Determine the onset temperature of mass loss, which should correlate with the DSC exotherm.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Accelerating Rate Calorimetry (ARC)
Expertise & Rationale: While DSC and TGA are excellent screening tools, they are performed under controlled heating rates. An ARC experiment simulates a worst-case, adiabatic (no heat loss) scenario, which is more representative of a large-scale industrial reactor undergoing a thermal runaway. The ARC provides critical data on the time-temperature-pressure relationship of a decomposition reaction, which is essential for process safety design.
Experimental Protocol: ARC Analysis
-
Sample Preparation: A larger sample (e.g., 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or Hastelloy C).
-
Instrument Setup: The bomb is placed in the ARC calorimeter, which is equipped with heaters and thermocouples to maintain an adiabatic environment.
-
Thermal Program (Heat-Wait-Search):
-
The system heats the sample in small steps (e.g., 5 °C).
-
After each step, it waits for thermal equilibrium.
-
It then enters a "search" mode, monitoring for any self-heating (an exothermic reaction). A self-heating rate above a set threshold (e.g., 0.02 °C/min) triggers the "adiabatic" mode.
-
In adiabatic mode, the calorimeter heaters match the sample temperature, preventing any heat loss to the surroundings. The system then records the temperature and pressure rise as a function of time until the reaction is complete.
-
-
Data Analysis: The resulting data on temperature and pressure versus time are used to calculate critical safety parameters, such as the Temperature of No Return (TNR) and the Self-Accelerating Decomposition Temperature (SADT).
Visualization of Experimental Workflows
The logical flow of a comprehensive thermal hazard assessment is critical. It begins with screening and progresses to more intensive, adiabatic testing if warranted by the initial results.
Caption: Workflow for Thermal Hazard Assessment.
Proposed Decomposition Pathways
Based on the functional groups of this compound, several decomposition pathways can be hypothesized. The presence of both an amine and a nitrile group on the same aromatic ring opens the possibility for intramolecular cyclization or intermolecular polymerization reactions, which are often highly exothermic.
-
Intermolecular Polymerization: At elevated temperatures, the nitrile groups can undergo trimerization to form a stable triazine ring. This can propagate, leading to a complex, cross-linked polymer network. This is a common decomposition route for many aromatic nitriles.
-
Intramolecular Reactions: While less common, intramolecular cyclization could occur, though it would involve the formation of a strained ring system.
-
Fragmentation: At higher temperatures, fragmentation of the aromatic ring or loss of small molecules like HCN or NH₃ could occur, leading to significant gas generation.
The exact mechanism is likely complex and temperature-dependent. Analysis of the decomposition products using techniques like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would be required for definitive pathway elucidation.
Caption: Hypothesized Decomposition Pathways.
Conclusion and Recommendations
A thorough understanding of the thermal stability of this compound is essential for its safe utilization in any chemical process. The multi-tiered experimental approach outlined in this guide—progressing from DSC/TGA screening to ARC adiabatic analysis—provides the necessary data to construct a robust safety case. Initial screening via DSC is critical to determine the onset temperature of decomposition. If this temperature is approached during any planned process step, a more detailed investigation using ARC is strongly recommended to quantify the potential for a thermal runaway. These data are the foundation for defining safe operating parameters, developing mitigation strategies, and designing adequate process safety measures.
A Comprehensive Technical Guide to 2-Amino-3-methylbenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Aminobenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among these, the substituted aminobenzonitrile framework has emerged as a "privileged" structure—a core motif consistently found in a multitude of bioactive agents. 2-Amino-3-methylbenzonitrile (CAS: 69797-49-5) represents a strategically important variant of this class. Its specific ortho-amino, meta-methyl substitution pattern provides a unique steric and electronic environment, making it a highly valuable building block for creating complex molecular architectures. The presence of three distinct functional handles—the nucleophilic amine, the versatile nitrile, and the aromatically-bound methyl group—allows for precise, multi-directional elaboration in synthetic campaigns.
This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data reporting to explore the causality behind its synthesis, the logic of its characterization, and its proven utility as a key intermediate in the development of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 69797-49-5 | Sigma-Aldrich[1][2] |
| Molecular Formula | C₈H₈N₂ | Sunway Pharm Ltd[3] |
| Molecular Weight | 132.16 g/mol | Sigma-Aldrich[2] |
| SMILES | NC1=C(C)C=CC=C1C#N | BLD Pharm[4] |
| InChI Key | PQXGRUUJIFRFGC-UHFFFAOYSA-N | N/A (Generated) |
Table 2: Physicochemical Data
| Property | Value | Notes & Rationale |
| Appearance | Off-white to light brown crystalline solid | Expected for aromatic amines; color may depend on purity and exposure to air/light. |
| Melting Point | 83-87 °C | Experimental value. This range is typical for a small, relatively polar organic solid. |
| Boiling Point | Not readily available | Subject to decomposition at atmospheric pressure. Distillation would require high vacuum. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The amine and nitrile groups offer polarity, but the benzene ring and methyl group confer significant nonpolar character. |
| pKa (Conjugate Acid) | ~2-3 (Predicted) | The electron-withdrawing nitrile group significantly reduces the basicity of the aniline amine compared to aniline itself (pKa ~4.6). |
Synthesis and Purification: A Validated Protocol
The most common and industrially scalable route to this compound is the chemical reduction of its nitro precursor, 2-nitro-3-methylbenzonitrile. This transformation is reliable, high-yielding, and avoids the use of cyanide salts, which are required in alternative routes like the Sandmeyer reaction.
Workflow for Synthesis and Purification
The overall process can be visualized as a three-stage workflow: synthesis of the nitro precursor, reduction to the amine, and final purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction via Catalytic Hydrogenation
This protocol describes a standard, high-yield method for the reduction of the nitro group. Catalytic hydrogenation is preferred for its clean reaction profile and simple workup, minimizing chlorinated waste associated with metal/acid reductions.
Materials:
-
2-Nitro-3-methylbenzonitrile (1.0 eq)
-
Palladium on Carbon (10% Pd, 0.01-0.05 eq)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add 2-Nitro-3-methylbenzonitrile and the solvent (e.g., Methanol, ~10-20 mL per gram of substrate). Stir until fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon to the solution. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under a gentle stream of nitrogen or argon. It is added last to prevent ignition of the flammable solvent.
-
Atmosphere Exchange: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen gas three times to remove all oxygen. Oxygen can poison the catalyst and create a potentially explosive mixture with hydrogen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. For a lab-scale reaction, a balloon filled with H₂ is often sufficient. For larger scales, a Parr apparatus is used to apply positive pressure (e.g., 50 psi).
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is exothermic and may require gentle cooling initially. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Self-Validation: The Celite pad prevents fine catalyst particles from passing through, which would contaminate the product and pose an ignition hazard upon solvent removal. Wash the pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization and Structural Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. The key spectroscopic signatures for this compound are predictable and serve as a molecular fingerprint.
Table 3: Expected Spectroscopic Data
| Technique | Region / Shift (δ) | Assignment & Rationale |
| ¹H NMR | ~7.2-7.4 ppm (t, 1H) | Aromatic H5. Appears as a triplet due to coupling with H4 and H6. |
| ~6.7-6.9 ppm (d, 2H) | Aromatic H4 and H6. Appear as doublets coupled to H5. | |
| ~4.5-5.5 ppm (br s, 2H) | -NH₂ protons. Broad signal, chemical shift is solvent-dependent. Disappears upon D₂O exchange. | |
| ~2.1-2.3 ppm (s, 3H) | -CH₃ protons. Appears as a sharp singlet as there are no adjacent protons. | |
| ¹³C NMR | ~145-150 ppm | C2 (Carbon bearing the -NH₂ group). Significantly downfield due to deshielding by the attached nitrogen. |
| ~132-135 ppm | C4, C5, C6 (Aromatic CH carbons). | |
| ~118-120 ppm | C≡N (Nitrile carbon). A characteristic, relatively weak signal in this region. | |
| ~110-115 ppm | C1 (Carbon bearing the -CN group). | |
| ~100-105 ppm | C3 (Carbon bearing the -CH₃ group). | |
| ~18-22 ppm | -CH₃ carbon. | |
| FT-IR (cm⁻¹) | 3450-3300 (two bands) | N-H stretch (asymmetric and symmetric) of the primary amine. The presence of two distinct bands is characteristic. |
| ~3050 | Aromatic C-H stretch. | |
| ~2225 | C≡N stretch. A sharp, strong, and highly diagnostic peak for the nitrile group. | |
| ~1620 | N-H scissoring (bending) vibration. | |
| ~1580, ~1480 | Aromatic C=C stretching vibrations. | |
| Mass Spec (EI) | M⁺ = 132.16 m/z | Molecular ion peak corresponding to the exact mass of C₈H₈N₂. |
Note: NMR chemical shifts are predicted and may vary based on solvent and concentration.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile synthon for biologically active molecules. The aminobenzonitrile core is a cornerstone in the design of kinase inhibitors, receptor antagonists, and other targeted therapies.[5][6]
The Aminobenzonitrile Scaffold as a Pharmacophore
The nitrile group is a unique functional group in medicinal chemistry. It is a potent hydrogen bond acceptor, often acting as a bioisostere for a carbonyl or hydroxyl group, but is metabolically robust and generally not susceptible to hydrolysis.[7] The adjacent amino group serves as both a hydrogen bond donor and a key nucleophilic handle for building more complex heterocyclic systems, such as quinazolines, pyrimidines, and imidazoles, which are prevalent in FDA-approved drugs.[8][9]
Logical Workflow: From Building Block to Bioactive Compound
The following diagram illustrates a conceptual pathway where this compound serves as a key starting material for the synthesis of a hypothetical kinase inhibitor. This logic is based on established synthetic routes for compounds targeting enzymes like receptor tyrosine kinases.[10]
Caption: Conceptual workflow for utilizing the title compound in kinase inhibitor synthesis.
This workflow demonstrates the strategic value of the starting material. The ortho-amino group is used to construct the core heterocyclic "hinge-binding" region of the inhibitor. Subsequent functionalization, often guided by structure-based drug design, installs specific side chains that confer potency and selectivity for the target kinase.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety and maintaining the integrity of the material. The following guidelines are derived from published Safety Data Sheets (SDS).[11][12][13]
Table 4: GHS Hazard and Precautionary Information
| Category | Information | Pictogram |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
|
| Signal Word | Warning | N/A |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | N/A |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | N/A |
Handling:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[11]
-
For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation of the aniline functional group, which can lead to discoloration and impurity formation.
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a robust and versatile entry point into a wide array of complex molecular targets. Its well-defined synthesis, clear spectroscopic profile, and proven utility in constructing privileged medicinal scaffolds make it an indispensable tool for drug discovery and development. By understanding the causality behind its synthesis and the logic of its application, researchers can fully leverage its potential to accelerate the design and creation of innovative therapeutic agents.
References
- 1. This compound | 69797-49-5 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - CAS:69797-49-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. 69797-49-5|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Amino-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methylbenzonitrile, a key building block in the synthesis of pharmaceuticals and other specialty chemicals, possesses a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, alongside modern, optimized protocols. We will delve into the mechanistic underpinnings of classical synthetic strategies, including the Sandmeyer and Rosenmund-von Braun reactions, and explore plausible historical routes from readily available starting materials. This guide also presents detailed experimental procedures, characterization data, and visual workflows to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of a Versatile Scatfold
This compound, with the chemical identifier CAS number 69797-49-5, is an aromatic amine containing a nitrile functional group. Its strategic substitution pattern makes it a valuable intermediate in the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. The presence of the amino and nitrile groups allows for a wide array of chemical transformations, making it a versatile scaffold for the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding its synthetic origins and the evolution of its preparation is crucial for process optimization and the development of novel synthetic methodologies.
The Dawn of Synthesis: Plausible Historical Routes
While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis can be logically inferred from the development of key named reactions in the late 19th and early 20th centuries. The most probable historical syntheses would have relied on the transformation of readily available substituted toluenes.
The Sandmeyer Reaction: A Gateway to Aryl Nitriles
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a classic and robust method for the conversion of an aromatic amino group into a variety of functional groups, including the nitrile group, via a diazonium salt intermediate.[1][2][3] A plausible and likely historical route to this compound would have started from 2-amino-3-methylaniline (3-methyl-o-phenylenediamine).
Conceptual Historical Synthesis via the Sandmeyer Reaction:
-
Diazotization of 3-Methyl-o-toluidine: The synthesis would commence with the diazotization of 3-methyl-o-toluidine in the presence of a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.
-
Cyanation: The resulting diazonium salt would then be treated with a copper(I) cyanide solution, leading to the displacement of the diazonium group with a nitrile group, yielding this compound.
Figure 1: Conceptual workflow of the Sandmeyer reaction for the synthesis of this compound.
The Rosenmund-von Braun Reaction: An Alternative Approach
Another classical method for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with copper(I) cyanide.[1][2][4] This suggests an alternative historical pathway starting from a halogenated toluene derivative.
Conceptual Historical Synthesis via the Rosenmund-von Braun Reaction:
-
Halogenation of 2-Amino-3-methylbenzene (m-Toluidine): A potential starting material could be 2-bromo-6-methylaniline, which could be synthesized from m-toluidine.
-
Cyanation: The 2-bromo-6-methylaniline would then be subjected to the Rosenmund-von Braun conditions, reacting with copper(I) cyanide at elevated temperatures to yield this compound.
Figure 2: Conceptual workflow of the Rosenmund-von Braun reaction for synthesizing this compound.
Modern Synthetic Protocols
While the classical methods provided the foundation, modern organic synthesis has refined these approaches and introduced new, more efficient methodologies. A common and practical modern synthesis often involves the reduction of a nitro group precursor, which is generally easier to introduce and handle than the direct diazotization of a diamine.
Synthesis via Reduction of 2-Nitro-3-methylbenzonitrile
This is a widely employed and reliable method that leverages the selective reduction of a nitro group in the presence of a nitrile.
Step 1: Nitration of m-Toluic Acid
The synthesis typically begins with the nitration of m-toluic acid.
-
Protocol: To a stirred solution of fuming nitric acid, m-toluic acid is added portion-wise at a low temperature (typically -10 to 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated 2-nitro-3-methylbenzoic acid is collected by filtration.[5]
Step 2: Conversion to 2-Nitro-3-methylbenzamide
The carboxylic acid is then converted to the corresponding amide.
-
Protocol: 2-Nitro-3-methylbenzoic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with aqueous ammonia to yield 2-nitro-3-methylbenzamide.
Step 3: Dehydration of the Amide to the Nitrile
The amide is dehydrated to the nitrile.
-
Protocol: 2-Nitro-3-methylbenzamide is heated with a dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to afford 2-nitro-3-methylbenzonitrile.
Step 4: Reduction of the Nitro Group
The final step is the selective reduction of the nitro group.
-
Protocol: 2-Nitro-3-methylbenzonitrile is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or reduction with a metal in acidic media (e.g., iron in acetic acid or tin(II) chloride in hydrochloric acid). The reaction progress is monitored by TLC. After completion, the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Figure 3: A modern, multi-step synthesis of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's properties is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 69797-49-5 |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | Not readily available |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would include a singlet for the methyl protons, signals for the aromatic protons, and a broad singlet for the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals would correspond to the methyl carbon, the aromatic carbons, and the nitrile carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify functional groups. Characteristic peaks for this compound would include N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and a sharp, strong C≡N stretching vibration around 2220-2240 cm⁻¹.[6]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound.
Applications in Drug Development and Beyond
The unique arrangement of functional groups in this compound makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds. The amino group can be acylated, alkylated, or used in cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open doors to the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles that are frequently found in the core structures of pharmaceuticals. For instance, derivatives of aminobenzonitriles are explored as kinase inhibitors and for other therapeutic targets.
Conclusion
The synthesis of this compound is a testament to the enduring power of classical organic reactions and the continuous refinement of synthetic methodologies. From its conceptual origins in the era of named reactions to the optimized, multi-step syntheses of today, this compound remains a cornerstone for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its historical synthesis, modern preparative methods, and key characterization data, offering a valuable resource for those working with this versatile chemical building block.
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide on the Potential Reactivity of 2-Amino-3-methylbenzonitrile
Introduction
2-Amino-3-methylbenzonitrile is a bifunctional aromatic compound featuring a nucleophilic amino (-NH₂) group and an electrophilic nitrile (-C≡N) group positioned ortho to each other on a toluene framework. This unique arrangement of substituents gives rise to a rich and complex chemical reactivity, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal and material sciences interest. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group, coupled with the steric influence of the methyl group, dictates the molecule's reactivity profile. This guide provides a comprehensive exploration of the reactivity of both the amino and nitrile functionalities, offering insights into chemoselective transformations and intramolecular cyclization reactions.
Reactivity of the Amino Group (-NH₂)
The amino group in this compound is a primary aromatic amine, and its reactivity is characteristic of this functional group, albeit modulated by the adjacent nitrile and methyl substituents. It serves as a potent nucleophile and a directing group in electrophilic aromatic substitution.
Basicity and Nucleophilicity
The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the amino group. However, the presence of the electron-withdrawing nitrile group in the ortho position significantly reduces the basicity of the amino group compared to aniline.[1] Despite this diminished basicity, the amino group remains sufficiently nucleophilic to participate in a variety of reactions.
Key Reactions at the Amino Group
1.2.1 N-Acylation
The amino group readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides in the presence of a base (e.g., pyridine, triethylamine) to furnish the corresponding N-acyl derivatives.[2] This reaction is often employed as a protective strategy for the amino group to allow for selective transformations at other positions of the molecule.[2]
Protocol 1: N-Acetylation of this compound
Objective: To selectively protect the amino group via acetylation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-cyano-6-methylphenyl)acetamide.
-
The product can be further purified by recrystallization or column chromatography.
1.2.2 N-Alkylation
Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation. More controlled methods like reductive amination or transition-metal-catalyzed cross-coupling reactions are generally preferred for the synthesis of N-alkyl and N-aryl derivatives.[2]
1.2.3 Diazotization
As a primary aromatic amine, the amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3][4] These diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups through Sandmeyer-type reactions, providing access to halides, hydroxyls, and other substituents.[3][5]
dot
Caption: Diazotization of the amino group.
Reactivity of the Nitrile Group (-C≡N)
The nitrile group is characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack.[6][7] Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.
Key Reactions at the Nitrile Group
2.1.1 Hydrolysis
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions.[6][7][8] This transformation is a fundamental reaction of nitriles.
-
Acidic Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating attack by water.[8]
-
Basic Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[6]
It is important to note that forcing conditions are often required, and the presence of the ortho-amino group might influence the reaction rate. In some cases, protecting the amino group prior to hydrolysis can lead to cleaner reactions.[9]
2.1.2 Reduction
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][8] This reaction provides a route to diamino compounds. Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H).[8]
Protocol 2: Reduction of the Nitrile Group with LiAlH₄
Objective: To reduce the nitrile group to a primary amine.
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
Methodology:
-
In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-(aminomethyl)-3-methylaniline.
-
The product can be purified by vacuum distillation or crystallization.
2.1.3 Addition of Organometallic Reagents
Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group to form an intermediate imine anion, which upon aqueous workup, yields a ketone.[2][8][10] This reaction is a valuable method for the formation of carbon-carbon bonds.
Intramolecular Reactions and Synthesis of Heterocycles
The ortho positioning of the amino and nitrile groups in this compound provides a unique opportunity for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.
Synthesis of Quinazolines and Related Heterocycles
2-Aminobenzonitriles are common precursors for the synthesis of quinazoline derivatives.[11][12][13] For instance, the reaction of 2-aminobenzonitrile with carbon dioxide, often catalyzed by bases or ionic liquids, can lead to the formation of quinazoline-2,4(1H,3H)-diones.[11][12][14] Similarly, acid-mediated annulation reactions with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines.[13][15]
dot
Caption: Synthesis of quinazolinediones.
The amino group can act as a nucleophile, attacking the nitrile carbon of another molecule or an external reagent, which then facilitates cyclization. The specific reaction conditions and the choice of co-reactants determine the final heterocyclic product.[16][17][18]
Chemoselectivity
The presence of two reactive functional groups necessitates careful consideration of chemoselectivity when planning synthetic transformations. By choosing appropriate reagents and reaction conditions, it is often possible to selectively target either the amino or the nitrile group.
| Reaction | Target Group | Reagents and Conditions | Outcome |
| N-Acylation | Amino | Acyl chloride, pyridine, 0 °C to RT | Selective acylation of the amino group |
| Nitrile Reduction | Nitrile | LiAlH₄, anhydrous THF, reflux | Selective reduction of the nitrile to a primary amine |
| Nitrile Hydrolysis | Nitrile | Strong acid or base, heat | Hydrolysis of the nitrile to a carboxylic acid (may require protection of the amino group) |
| Diazotization | Amino | NaNO₂, HCl, 0-5 °C | Conversion of the amino group to a diazonium salt |
Table 1: Examples of Chemoselective Reactions
For instance, the reduction of a nitrile in the presence of other reducible functional groups can be challenging. However, specific conditions can be developed to achieve the desired selectivity.[19][20] Similarly, protecting the more reactive amino group allows for a wider range of transformations to be performed on the nitrile group.
Conclusion
This compound is a versatile synthetic intermediate with a rich and tunable reactivity profile. The interplay between the nucleophilic amino group and the electrophilic nitrile group, influenced by the steric and electronic effects of the methyl group, allows for a diverse array of chemical transformations. A thorough understanding of the reactivity of each functional group and the principles of chemoselectivity is crucial for harnessing the full synthetic potential of this molecule. The ability to selectively functionalize either the amino or the nitrile group, or to utilize both in intramolecular cyclization reactions, makes this compound a valuable tool for the synthesis of complex nitrogen-containing heterocycles and other fine chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitriles in Heterocyclic Synthesis: A Novel Synthesis of 2‐Amino‐3‐pyrrolecarbonitriles | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 20. echemi.com [echemi.com]
An In-depth Technical Guide on the Electronic Effects of Substituents on the 2-Amino-3-methylbenzonitrile Ring
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the amino (-NH₂), methyl (-CH₃), and cyano (-CN) groups on the aromatic ring of 2-Amino-3-methylbenzonitrile. As a molecule of interest in medicinal chemistry and materials science, understanding the interplay of these substituents is crucial for predicting reactivity, designing synthetic pathways, and elucidating structure-activity relationships. This document delves into the inductive and resonance effects of each substituent, their combined influence on the electron density distribution of the benzonitrile ring, and the resulting impact on the molecule's chemical and spectroscopic properties. Experimental and computational methodologies for characterizing these effects are also discussed, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Electronic Effects in Aromatic Systems
The chemical reactivity and physical properties of substituted benzene derivatives are profoundly influenced by the electronic character of their substituents.[1] These substituents can either donate or withdraw electron density from the aromatic ring, thereby altering its nucleophilicity and susceptibility to electrophilic or nucleophilic attack.[2] The overall electronic influence of a substituent is a combination of two primary phenomena: the inductive effect and the resonance (or mesomeric) effect.[3]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the ring carbon atom.[4] Electron-withdrawing groups with high electronegativity exert a negative inductive effect (-I), while electron-donating groups, such as alkyl groups, exhibit a positive inductive effect (+I).[4]
-
Resonance Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring.[4] Substituents with lone pairs of electrons or π bonds can donate electron density to the ring through a positive resonance effect (+R), while those with π systems that can accept electron density from the ring exhibit a negative resonance effect (-R).[5]
The interplay of these effects determines the overall electron-donating or electron-withdrawing nature of a substituent and dictates its directing influence in electrophilic aromatic substitution reactions. In the case of this compound, the presence of three distinct substituents with varying electronic properties creates a complex and nuanced electronic landscape on the benzene ring.
Analysis of Individual Substituent Effects
To comprehend the electronic characteristics of this compound, it is essential to first analyze the individual contributions of the amino, methyl, and cyano groups.
The Amino (-NH₂) Group: A Potent Activating Group
The amino group is a strong activating group in electrophilic aromatic substitution.[6] This is due to the powerful electron-donating resonance effect (+R) of the nitrogen's lone pair, which significantly outweighs its moderate electron-withdrawing inductive effect (-I) arising from the higher electronegativity of nitrogen compared to carbon.[7][8]
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, increasing the electron density, particularly at the ortho and para positions.[1] This delocalization stabilizes the arenium ion intermediate formed during electrophilic attack at these positions.
-
Inductive Effect (-I): Due to nitrogen's electronegativity, the amino group withdraws some electron density from the ring through the C-N sigma bond.[7] However, this effect is significantly weaker than the resonance effect.[9]
The net result is a substantial increase in the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
The Methyl (-CH₃) Group: A Weak Activating Group
The methyl group is considered a weak activating group.[10] Its electron-donating character is primarily attributed to a positive inductive effect (+I) and hyperconjugation.
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network.[4] The sp³ hybridized carbon of the methyl group is less electronegative than the sp² hybridized carbon of the benzene ring, leading to a net donation of electron density to the ring.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ bonds of the methyl group into the π-system of the aromatic ring. This can be considered a form of resonance that donates electron density to the ring.[10]
The Cyano (-CN) Group: A Strong Deactivating Group
The cyano group is a potent deactivating group in electrophilic aromatic substitution.[11] This is a consequence of both a strong electron-withdrawing inductive effect (-I) and a significant electron-withdrawing resonance effect (-R).
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, and the carbon atom is sp hybridized, making it more electronegative than the sp² carbons of the ring. This leads to a strong withdrawal of electron density through the C-C sigma bond.[2]
-
Resonance Effect (-R): The π-system of the cyano group can accept electron density from the aromatic ring, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions.[4][5] This withdrawal of π-electron density deactivates the ring towards electrophilic attack.[11]
The Combined Electronic Landscape of this compound
The electronic properties of the this compound ring are a result of the cumulative and interactive effects of the three substituents. The powerful activating effects of the amino group at position 2 and the weaker activating effect of the methyl group at position 3 are in competition with the strong deactivating effect of the cyano group at position 1.
The amino group, being a strong +R donor, will significantly increase the electron density at its ortho (position 3, which is occupied by the methyl group, and position 1, occupied by the cyano group) and para (position 5) positions. The methyl group, a weak +I donor, will also contribute to a slight increase in electron density at its ortho (positions 2 and 4) and para (position 6) positions. Conversely, the cyano group strongly withdraws electron density from its ortho (positions 2 and 6) and para (position 4) positions.
This complex interplay results in a highly polarized aromatic ring. The positions most activated towards electrophilic attack would likely be positions 4 and 6, which benefit from the electron-donating effects of the amino and methyl groups without being directly deactivated by the cyano group's resonance effect.
A visual representation of the interplay of these electronic effects can be conceptualized through the following diagram:
Caption: Interplay of substituent effects on the benzonitrile ring.
Quantitative Assessment of Substituent Effects: Hammett Constants
The Hammett equation provides a quantitative means to evaluate the electronic influence of substituents on the reactivity of aromatic compounds.[12] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
| Substituent | σm | σp |
| -NH₂ | -0.16 | -0.66 |
| -CH₃ | -0.07 | -0.17 |
| -CN | +0.62 | +0.83 |
| Data sourced from various compilations of Hammett constants.[13][14] |
These values quantitatively confirm the qualitative descriptions: the amino and methyl groups have negative σ values, indicating their electron-donating nature, while the cyano group has a large positive σ value, highlighting its strong electron-withdrawing character.
Experimental and Computational Characterization
A comprehensive understanding of the electronic effects in this compound requires a combination of experimental and computational techniques.
Spectroscopic Analysis
Spectroscopic methods are invaluable for probing the electronic environment of a molecule.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei. Increased electron density leads to greater shielding and an upfield shift (lower ppm), while decreased electron density results in deshielding and a downfield shift (higher ppm). The chemical shifts of the aromatic protons and carbons in this compound can provide a detailed map of the electron distribution.
-
Infrared (IR) Spectroscopy: The stretching frequency of the nitrile group (-C≡N) is sensitive to its electronic environment. Electron-donating groups on the ring will increase the electron density on the cyano group, leading to a decrease in the C≡N bond order and a lower stretching frequency. Conversely, electron-withdrawing groups will have the opposite effect. The typical range for a nitrile stretch is around 2220-2260 cm⁻¹.[15]
Computational Chemistry
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules.[16] These methods can be used to:
-
Calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface.
-
Determine Mulliken or Natural Bond Orbital (NBO) charges on each atom to quantify electron distribution.
-
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
A general workflow for the computational analysis of electronic effects is presented below:
Caption: A typical workflow for computational analysis of electronic properties.
Experimental Protocols
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Assign the proton and carbon signals to the specific atoms in the molecule based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Compare the observed chemical shifts to those of unsubstituted benzonitrile and other relevant substituted benzenes to infer the electronic effects of the substituents.
-
Protocol for FT-IR Spectroscopic Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solution Sample: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption band for the nitrile (-C≡N) stretch, typically around 2230 cm⁻¹.[15]
-
Identify the N-H stretching bands of the amino group (typically two bands in the range of 3300-3500 cm⁻¹).
-
Identify the C-H stretching and bending vibrations of the methyl group and the aromatic ring.
-
Analyze the position of the nitrile stretching frequency in relation to benzonitrile to assess the net electronic effect of the amino and methyl groups on the C≡N bond.
-
Conclusion
The electronic character of the this compound ring is a fascinating case study in the interplay of substituent effects. The potent electron-donating resonance of the amino group and the modest inductive donation of the methyl group work in concert to activate the ring, while the strong electron-withdrawing inductive and resonance effects of the cyano group deactivate it. This intricate balance results in a highly polarized aromatic system with distinct regions of high and low electron density. A thorough understanding of these electronic effects, gained through a combination of theoretical principles, quantitative analysis, and experimental characterization, is paramount for harnessing the full potential of this molecule in various scientific and industrial applications.
References
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thestudentroom.co.uk [thestudentroom.co.uk]
- 11. quora.com [quora.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. web.viu.ca [web.viu.ca]
- 14. Hammett substituent constants [stenutz.eu]
- 15. benchchem.com [benchchem.com]
- 16. scm.com [scm.com]
Methodological & Application
laboratory scale synthesis protocol for 2-Amino-3-methylbenzonitrile
An In-Depth Guide to the Laboratory-Scale Synthesis of 2-Amino-3-methylbenzonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound (CAS No. 69797-49-5).[1] This valuable aromatic building block is a crucial intermediate in the development of novel pharmaceuticals and advanced functional materials. The protocol herein details a robust and efficient method centered on the catalytic reduction of 2-nitro-3-methylbenzonitrile. We will delve into the rationale behind the chosen synthetic strategy, provide a meticulous step-by-step procedure, and outline the necessary safety precautions and analytical characterization techniques. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology.
Introduction and Strategic Rationale
This compound is a disubstituted aromatic compound featuring synthetically versatile amino (-NH₂) and nitrile (-C≡N) functional groups. This unique arrangement makes it a sought-after precursor for constructing complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Several synthetic routes can be envisioned for this target molecule, including:
-
Sandmeyer Reaction: This classic transformation involves the diazotization of a corresponding aniline (e.g., 2,3-dimethylaniline) followed by displacement with a cyanide salt, typically catalyzed by a copper(I) salt.[2][3] While effective, this pathway requires careful control of the highly reactive diazonium intermediate.
-
Buchwald-Hartwig Amination: A modern approach using palladium catalysis to couple an aryl halide (e.g., 2-bromo-3-methylbenzonitrile) with an ammonia source.[4][5] This method offers excellent functional group tolerance but often requires specialized, air-sensitive catalysts and ligands.
-
Reduction of a Nitro Precursor: The conversion of an aromatic nitro group to an amine is one of the most reliable and high-yielding transformations in organic synthesis. Given the relative accessibility of the 2-nitro-3-methylbenzonitrile starting material, this method stands out for its operational simplicity, cost-effectiveness, and scalability.
For this guide, we have selected the catalytic hydrogenation of 2-nitro-3-methylbenzonitrile. This approach is favored for its clean conversion, minimal byproduct formation, and environmentally benign nature, as the primary byproduct is water.
Physicochemical Data and Reagent Overview
A summary of the key reagents and the final product is provided in the table below. It is imperative to use reagents of appropriate purity to ensure the success of the synthesis.
| Compound Name | Role | CAS No. | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Nitro-3-methylbenzonitrile | Starting Material | 35213-00-4 | C₈H₆N₂O₂ | 162.15 | 5.00 g | 30.8 | 1.0 |
| Palladium on Carbon (10 wt%) | Catalyst | 7440-05-3 | Pd/C | N/A | 250 mg | N/A | 5 mol% |
| Ethanol (EtOH) | Solvent | 64-17-5 | C₂H₆O | 46.07 | 100 mL | N/A | N/A |
| Hydrazine Monohydrate | Reducing Agent | 7803-57-8 | H₆N₂O | 50.06 | 4.8 mL | 98.6 | ~3.2 |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | N/A | N/A |
| Brine (Saturated NaCl) | Washing Solution | 7647-14-5 | NaCl | 58.44 | As needed | N/A | N/A |
| Anhydrous Sodium Sulfate | Drying Agent | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | N/A | N/A |
| This compound | Product | 69797-49-5 | C₈H₈N₂ | 132.16 | ~4.0 g | ~30.3 | ~98% (Theoretical) |
Detailed Experimental Protocol
This protocol is designed for execution within a standard laboratory fume hood with appropriate personal protective equipment (PPE).
Reaction Setup and Execution
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a thermometer, add 2-nitro-3-methylbenzonitrile (5.00 g, 30.8 mmol).
-
Solvent Addition: Add ethanol (100 mL) to the flask. Stir the mixture at room temperature to achieve partial dissolution of the starting material, resulting in a suspension.
-
Catalyst Introduction: Carefully add 10% Palladium on Carbon (250 mg) to the suspension.
-
Causality Note: Palladium on carbon is a heterogeneous catalyst that facilitates the transfer of hydrogen from the hydrazine to the nitro group. It is pyrophoric when dry and should be handled with care.
-
-
Initiation of Reduction: Heat the reaction mixture to a gentle reflux (~78 °C). Once refluxing, begin the slow, dropwise addition of hydrazine monohydrate (4.8 mL, 98.6 mmol) via a dropping funnel over a period of 30-45 minutes.
-
Causality Note: The reaction is exothermic, and the slow addition of hydrazine is crucial to maintain control over the reaction temperature and the rate of nitrogen gas evolution. Hydrazine hydrate serves as the in-situ source of hydrogen.
-
-
Reaction Monitoring: After the addition is complete, maintain the mixture at reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting material is UV active and will have a higher Rf value than the highly polar amino product. The reaction is typically complete within 2-4 hours.
Work-up and Product Isolation
-
Catalyst Removal: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst.
-
Safety Note: The Celite pad with the catalyst should be washed with a small amount of ethanol and then quenched carefully with water while still damp. It should not be allowed to dry in the air, as this poses a fire hazard.
-
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (75 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic extracts and wash them sequentially with deionized water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic phase. Dry the combined organic layer over anhydrous sodium sulfate.
-
Final Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the methyl group protons, and a broad singlet for the amine protons which is D₂O exchangeable.
-
¹³C NMR: Expect distinct signals for the seven aromatic carbons (including the nitrile carbon) and the methyl carbon.
-
FT-IR: Look for characteristic absorption bands for the N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the C≡N stretch of the nitrile group (~2220 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the molecular weight of the product (m/z = 132.16).
-
Melting Point: Compare the measured melting point to the literature value.
-
Visualized Workflow and Mechanism
To provide a clear overview, the experimental workflow and the proposed reaction mechanism are illustrated below using Graphviz.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of catalytic transfer hydrogenation.
Safety, Handling, and Waste Disposal
Adherence to safety protocols is paramount for this procedure.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or goggles, and nitrile gloves.[6][7]
-
Fume Hood: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Chemical Hazards:
-
Hydrazine Monohydrate: Is toxic, corrosive, and a suspected carcinogen. Avoid contact with skin and eyes, and prevent inhalation.
-
Palladium on Carbon: Can be pyrophoric, especially after the reaction when it is dry and contains adsorbed hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it carefully with water.[6]
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Waste Disposal:
-
Aqueous Waste: Neutralize any acidic or basic aqueous layers before disposal in the appropriate aqueous waste container.
-
Organic Waste: Collect all organic filtrates and solvents in a designated halogen-free organic waste container.
-
Solid Waste: The quenched catalyst should be disposed of in a designated solid waste container for heavy metals.
-
Conclusion and Further Applications
The described protocol provides a reliable and efficient method for the synthesis of this compound on a laboratory scale. The catalytic transfer hydrogenation approach is robust, high-yielding, and avoids the use of high-pressure hydrogenation equipment. The resulting product is a versatile intermediate, ready for use in a variety of subsequent synthetic transformations, such as diazotization, acylation, or as a key component in the construction of heterocyclic drug candidates.
References
Application Notes & Protocols: 2-Amino-3-methylbenzonitrile as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-amino-3-methylbenzonitrile as a pivotal precursor in heterocyclic synthesis. Moving beyond a simple catalogue of reactions, this guide delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for constructing high-value heterocyclic systems, including quinazolines, pyridines, and benzodiazepines. By explaining the causality behind experimental design and grounding all protocols in authoritative literature, this note serves as both a practical laboratory resource and an educational tool for the synthesis of novel molecular entities.
Introduction: The Strategic Value of this compound
This compound is a uniquely valuable starting material in medicinal chemistry. Its structure features a benzene ring substituted with three key functional handles: an amine, a nitrile, and a methyl group, all in a specific ortho/meta relationship. This arrangement of a nucleophilic amine adjacent to an electrophilic nitrile group provides a pre-organized framework for a variety of cyclization and annulation reactions. Heterocyclic compounds are foundational to drug design, with over 60% of known small-molecule drugs containing nitrogen-based heterocyclic cores[1]. The ability to readily access complex heterocyclic scaffolds from a simple, commercially available precursor like this compound is therefore of paramount importance for accelerating drug discovery programs.
The primary synthetic utility stems from the reactivity of the ortho-amino nitrile moiety. This synthon is a cornerstone for building fused heterocyclic systems through reactions that engage both the amine and nitrile functionalities. This guide will explore several key transformations, providing both the theoretical basis and practical execution for each.
Synthesis of Quinolines and Naphthyridines via Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing quinoline and related heterocyclic rings.[2][3] The classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone). The strategic advantage of using this compound is that the methyl group can be oxidized in situ or pre-functionalized to an aldehyde, directly enabling the Friedländer reaction. More advanced, "indirect" Friedländer approaches can utilize the corresponding 2-aminobenzyl alcohols, which are readily prepared from the starting nitrile.[4]
Mechanistic Rationale
The reaction proceeds via an initial aldol-type condensation or Schiff base formation between the 2-aminoaryl carbonyl and the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. The choice of catalyst, often an acid or a base, is critical for promoting the condensation and cyclization steps.[3] Recent advancements have introduced highly regioselective amine catalysts, such as bicyclic pyrrolidine derivatives, which can direct the annulation with unmodified methyl ketones to favor the desired 2-substituted product.[5]
Workflow for Friedländer Annulation
Caption: Generalized workflow for the Friedländer Annulation.
Protocol: Amine-Catalyzed Synthesis of 2,8-Dimethylquinoline
This protocol is adapted from methodologies employing highly regioselective amine catalysts for reactions with unmodified ketones.[5] It assumes the starting this compound has been converted to 2-amino-3-methylacetophenone.
Materials:
-
2-Amino-3-methylacetophenone (1.49 g, 10 mmol)
-
Acetone (2.9 mL, 40 mmol, 4 equivalents)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.15 g, 1 mmol, 10 mol%)
-
Toluene, anhydrous (20 mL)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser with nitrogen inlet
-
Magnetic stirrer and hot plate
-
Syringe pump
-
Standard glassware for work-up and purification
Procedure:
-
To the 100 mL flask, add 2-amino-3-methylacetophenone (1.49 g, 10 mmol) and the TABO catalyst (0.15 g, 1 mmol).
-
Add 10 mL of anhydrous toluene and begin stirring under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 110 °C).
-
Using a syringe pump, add the acetone (2.9 mL, 40 mmol) dissolved in 10 mL of anhydrous toluene dropwise over a period of 4 hours. The slow addition is critical for maintaining high regioselectivity.[5]
-
After the addition is complete, continue to reflux the reaction for an additional 12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to afford the pure 2,8-dimethylquinoline.
Expected Outcome: The product, 2,8-dimethylquinoline, should be isolated as a pale yellow oil or solid. The yield is expected to be in the range of 75-85% with high regioselectivity.
Synthesis of Quinazolines via Multi-Component Reactions
Quinazolines are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6][7] this compound is an excellent starting point for their synthesis, particularly through palladium-catalyzed three-component reactions involving aldehydes and arylboronic acids.[8]
Mechanistic Rationale
This transformation is a sophisticated cascade process. It begins with the palladium-catalyzed reaction between the 2-aminobenzonitrile and the arylboronic acid. The aldehyde then condenses with the amino group to form a Schiff base (imine) intermediate. A subsequent intramolecular cyclization involving the nitrile group, followed by an oxidative aromatization step, yields the final quinazoline product. The palladium catalyst is essential for facilitating the C-N bond formation and the overall catalytic cycle, while an oxidant is often required for the final aromatization step.
Workflow for Three-Component Quinazoline Synthesis
Caption: Palladium-catalyzed three-component quinazoline synthesis.
Protocol: Synthesis of 8-Methyl-2-phenyl-4-(p-tolyl)quinazoline
This protocol is based on the palladium-catalyzed three-component reaction described by Chen et al.[8]
Materials:
-
This compound (0.264 g, 2.0 mmol)
-
Benzaldehyde (0.212 g, 2.0 mmol)
-
p-Tolylboronic acid (0.408 g, 3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.022 g, 0.1 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (0.552 g, 4.0 mmol)
-
1,4-Dioxane (10 mL)
Equipment:
-
50 mL Schlenk tube or microwave vial
-
Magnetic stirrer and hot plate with oil bath
-
Nitrogen or Argon gas line
-
Standard glassware for work-up and purification
Procedure:
-
To the Schlenk tube, add this compound (0.264 g, 2.0 mmol), benzaldehyde (0.212 g, 2.0 mmol), p-tolylboronic acid (0.408 g, 3.0 mmol), Pd(OAc)₂ (0.022 g, 0.1 mmol), and K₂CO₃ (0.552 g, 4.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add 10 mL of 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target quinazoline.
Representative Yields for Quinazoline Derivatives
| Entry | Aldehyde | Arylboronic Acid | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylboronic acid | 8-Methyl-2,4-diphenylquinazoline | 85 |
| 2 | 4-Chlorobenzaldehyde | Phenylboronic acid | 2-(4-Chlorophenyl)-8-methyl-4-phenylquinazoline | 81 |
| 3 | Benzaldehyde | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-8-methyl-2-phenylquinazoline | 79 |
| 4 | Cyclohexanecarbaldehyde | Phenylboronic acid | 2-Cyclohexyl-8-methyl-4-phenylquinazoline | 72 |
Yields are representative and based on similar transformations found in the literature.[8]
Synthesis of Substituted Pyridines via Thorpe-Ziegler Type Reactions
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis, which is conceptually related to the Dieckmann condensation.[9][10] A variation of this chemistry can be employed to synthesize highly substituted 2-aminopyridine derivatives. Multicomponent reactions involving an aldehyde, malononitrile, and a thiol can react with this compound or its derivatives to form complex pyridine systems.[11][12]
Mechanistic Rationale
In a typical multicomponent synthesis of 2-amino-3,5-dicarbonitrile pyridines, the reaction is initiated by a Knoevenagel condensation between an aldehyde and malononitrile. A subsequent Michael addition of a second equivalent of malononitrile (or a related active methylene compound) occurs, followed by an intramolecular cyclization and tautomerization. The final step is often an oxidation or elimination to afford the aromatic pyridine ring. The base catalyst is crucial for deprotonating the active methylene compounds, thereby generating the nucleophiles that drive the reaction cascade.
Protocol: Synthesis of 2-Amino-4-phenyl-6-thiol-pyridine-3,5-dicarbonitrile Analogue
This protocol describes a general approach for the synthesis of highly functionalized pyridines, a reaction class for which this compound is a suitable, though complex, starting synthon after appropriate modification. A more direct route involves the reaction of an aldehyde, malononitrile, and a thiol.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (1.32 g, 20 mmol)
-
Thiophenol (1.10 g, 10 mmol)
-
Piperidine (0.1 mL, catalyst)
-
Ethanol (30 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldehyde (10 mmol), malononitrile (20 mmol), and thiophenol (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (approx. 5 drops) to the stirring solution.
-
Reflux the mixture for 6 hours. A precipitate will typically form as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 10 mL).
-
Dry the product in a vacuum oven to obtain the pure 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile.
Conclusion
This compound stands out as a highly versatile and cost-effective precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its unique substitution pattern enables direct access to complex scaffolds like quinolines, quinazolines, and pyridines through well-established and innovative synthetic methodologies. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage this valuable building block in their synthetic campaigns, facilitating the discovery and development of next-generation therapeutics.
References
- 1. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 2-Amino-3-methylbenzonitrile in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 2-Amino-3-methylbenzonitrile, a versatile chemical scaffold, and its applications in the design and synthesis of novel therapeutic agents. We will delve into its strategic importance as a building block, examine its role in the development of targeted inhibitors, and provide detailed protocols for its synthesis, derivatization, and analysis.
Introduction: Unpacking the Utility of this compound
This compound is an aromatic compound featuring three key functional groups on a benzene ring: an amine (-NH2), a methyl (-CH3), and a nitrile (-C≡N). This specific arrangement of functional groups makes it a highly valuable starting material, or scaffold, in medicinal chemistry. The strategic placement of these groups allows for a multitude of chemical modifications, enabling chemists to systematically build complex molecules with desired pharmacological properties.
-
The amino group serves as a versatile handle for a wide range of chemical reactions, including amide bond formation, diazotization, and N-alkylation, allowing for the introduction of diverse substituents.
-
The nitrile group is a unique pharmacophore. It is a potent hydrogen bond acceptor and can act as a bioisostere for carbonyl groups, halogens, or even hydroxyl groups.[1] In certain contexts, it can also act as a reactive electrophile, forming reversible covalent bonds with target proteins, a strategy increasingly used in drug design.[1][2]
-
The methyl group provides a point of steric influence and can be involved in hydrophobic interactions within a protein's binding pocket, helping to fine-tune the potency and selectivity of a drug candidate.
The combination of these features on a rigid phenyl ring creates a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets with high affinity.[3] This makes this compound and its analogs recurring motifs in the discovery of new drugs.
Core Applications in Drug Design: Case Studies
The this compound core has been successfully incorporated into various drug discovery programs targeting a range of diseases.
Case Study 1: Dual A2A/A2B Adenosine Receptor Antagonists for Immuno-Oncology
Adenosine receptors, particularly A2A and A2B, are critical targets in immuno-oncology. Their inhibition can enhance the anti-tumor activity of immune cells. Researchers have designed and synthesized a series of potent dual A2A/A2B antagonists using a triazole-pyrimidine-methylbenzonitrile core.[4]
In this work, the methylbenzonitrile structure was identified as an advantageous scaffold for achieving potent dual antagonism.[4] The nitrile group, in particular, was shown through molecular docking studies to form a key polar interaction with an asparagine residue (Asn282) in the A2B receptor binding site, anchoring the molecule and contributing to its inhibitory activity.[4]
Biological Activity of Representative Compounds
| Compound | Target | IC50 (nM) | Notes |
| 7i | A2A Receptor | 1.87 | Activity approached that of the reference compound AB928.[4] |
| 7i | A2B Receptor | 14.12 | Displayed better inhibitory activity than the reference compound.[4] |
| AB928 | A2A Receptor | 1.05 | Reference dual A2A/A2B antagonist.[4] |
| AB928 | A2B Receptor | 23.51 | Reference dual A2A/A2B antagonist.[4] |
This case study highlights how the methylbenzonitrile moiety serves as a foundational element for building highly potent and selective receptor antagonists.
Case Study 2: Building Blocks for Quinazoline-Based Therapeutics
Quinazolines are another critical class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[5] Several approved drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold.[5]
2-Aminobenzonitriles are key precursors for the synthesis of 2-aminoquinazolines.[5] Acid-mediated annulation reactions between a 2-aminobenzonitrile and an N-benzyl cyanamide can efficiently produce 2-amino-4-iminoquinazolines, which can then be further modified.[5] The amenability of this compound to this type of cyclization reaction makes it an important starting material for generating libraries of quinazoline derivatives for screening and drug discovery.
Workflow for Developing Privileged Scaffolds
This diagram illustrates how a simple starting material like this compound can be elaborated into more complex, "privileged" scaffolds known to have broad biological activity.
Caption: Elaboration of this compound into privileged drug scaffolds.
Experimental Protocols
Protocol 1: Safety and Handling of this compound
As a foundational step, proper handling of all chemical reagents is paramount. This compound and its derivatives may cause skin, eye, and respiratory irritation.[6][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[8][9]
-
Skin Protection: Wear impervious, chemical-resistant gloves (tested to EN 374) and appropriate protective clothing to prevent skin exposure.[9][10]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6][7] If exposure limits may be exceeded, use a full-face respirator with an appropriate filter (NIOSH/MSHA or EN 149 approved).[9]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or fumes.[6][7] Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[6][7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][7]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Get medical advice if skin irritation occurs.[6][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[6][7]
Protocol 2: Synthesis of a Triazole-Pyrimidine-Methylbenzonitrile Derivative[4]
This protocol is a representative example of how this compound can be used in a multi-step synthesis to create a complex, biologically active molecule. The following workflow is adapted from the synthesis of dual A2A/A2B antagonists.[4]
Synthetic Workflow Diagram
This diagram outlines the key transformations in a multi-step synthesis starting from a substituted benzonitrile.
Caption: Multi-step synthesis pathway for a methylbenzonitrile-containing antagonist.
Step 1: Suzuki Coupling
-
To a solution of a boronic ester derivative of methylbenzonitrile (1.0 eq) and 4,6-dichloro-2-pyrimidinamine (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water).
-
Add a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq) and a base like K2CO3 (3.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na2SO4, and purify by column chromatography.
Step 2: Sonogashira Cross-Coupling
-
Dissolve the product from Step 1 (1.0 eq) in a dry solvent like THF.
-
Add triethylamine (TEA) (3.0 eq), a copper co-catalyst like CuI (0.1 eq), and a palladium catalyst such as Pd(PPh3)2Cl2 (0.05 eq).
-
Add trimethylsilylacetylene (TMSA) (1.5 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by filtering through celite, concentrating the filtrate, and purifying the residue by column chromatography to yield the silyl-protected alkyne.[4]
Step 3: Deprotection and Final Cyclization
-
Dissolve the silyl-protected alkyne (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) and stir at room temperature.
-
Follow the reaction by TLC. Once complete, concentrate the mixture and purify to obtain the terminal alkyne.
-
This terminal alkyne can then be used in subsequent "click chemistry" reactions (e.g., with an azide) to form the final triazole-containing product.
Protocol 3: Analytical Characterization of Synthesized Derivatives
Confirming the identity, structure, and purity of a newly synthesized compound is a critical step. A multi-technique approach is required for comprehensive characterization.[11]
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the compound and for purification.
-
System: A standard HPLC system with a UV detector.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[12]
-
Detection: Monitor at wavelengths relevant to the chromophores in the molecule (e.g., 254 nm, 280 nm).[12]
-
Analysis: Purity is determined by the peak area percentage of the main product peak relative to all other peaks.
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Technique: Typically coupled with LC (LC-MS). High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Analysis: Compare the observed m/z (mass-to-charge ratio) with the calculated theoretical mass of the target compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the precise chemical structure of the compound.
-
Techniques:
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Sample Prep: Dissolve 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analysis: Analyze chemical shifts, integration, and coupling patterns to confirm that the synthesized structure matches the expected structure.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the presence of key functional groups.[11]
-
Sample Prep: A small amount of solid sample is ground with KBr and pressed into a pellet.[11]
-
Analysis: Look for characteristic absorption bands. For a this compound derivative, key stretches would include:
-
-C≡N (Nitrile): ~2220-2260 cm⁻¹
-
N-H (Amine/Amide): ~3300-3500 cm⁻¹
-
C-H (Aromatic/Aliphatic): ~2850-3100 cm⁻¹
-
C=O (Amide, if formed): ~1630-1690 cm⁻¹
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic scaffold that offers chemists a reliable and versatile starting point for the design of complex and potent therapeutic agents. Its unique combination of functional groups allows for precise structural modifications, enabling the fine-tuning of pharmacological properties to target a host of diseases, from cancer to metabolic disorders. The protocols and case studies presented here underscore its proven value and continued potential in the field of drug discovery. By understanding its chemical reactivity and leveraging its structural advantages, researchers can continue to develop novel drug candidates built upon this powerful molecular framework.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: 2-Amino-3-methylbenzonitrile as a Pivotal Synthon for Next-Generation Agrochemicals
Introduction
2-Amino-3-methylbenzonitrile is a highly versatile aromatic building block, distinguished by its unique trifunctional substitution pattern on the benzene ring. The strategic placement of a nucleophilic amino group, an electrophilically activatable nitrile moiety, and a methyl group provides a rich chemical handle for constructing complex heterocyclic systems. These structural features make it an exceptionally valuable precursor in the synthesis of modern agrochemicals, particularly in the development of high-potency insecticides, and conceptually, for novel fungicides and herbicides. This guide provides an in-depth exploration of its application, focusing on the synthesis of the blockbuster anthranilic diamide insecticide class and proposing pathways for other agrochemical scaffolds.
Part 1: Core Application in Insecticide Synthesis - The Anthranilic Diamides
The most significant application of the this compound scaffold is in the synthesis of anthranilic diamide insecticides, such as Cyantraniliprole.[1][2][3] These compounds are potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and paralysis.[1] The core of these molecules is an anthranilamide structure, which can be efficiently constructed from this compound.
The synthetic logic involves the initial transformation of the benzonitrile into the corresponding anthranilic acid or a reactive derivative like a benzoxazinone. This intermediate then serves as the anchor point for coupling with a second, biologically active heterocyclic fragment, typically an N-pyridylpyrazole carboxylic acid.[1][4]
Workflow for the Synthesis of a Key Cyantraniliprole Intermediate
The following diagram and protocol outline the synthesis of a key benzoxazinone intermediate, a direct precursor to Cyantraniliprole, starting from the corresponding anthranilic acid derived from this compound.
Caption: Synthetic pathway from this compound to a key insecticide precursor.
Protocol 1: Synthesis of 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one
This protocol describes the crucial coupling step to form the benzoxazinone core of Cyantraniliprole. It assumes the prior synthesis of 2-amino-5-cyano-3-methylbenzoic acid and its subsequent conversion to the corresponding benzoxazinone intermediate.[5]
Materials:
-
2-Amino-5-cyano-N,3-dimethylbenzamide (derived from this compound)
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride
-
Pyridine
-
Anhydrous ethyl acetate or an aromatic solvent like toluene[5]
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, suspend 2-amino-5-cyano-N,3-dimethylbenzamide (1.0 eq) in anhydrous ethyl acetate.
-
Reagent Addition: Cool the mixture in an ice bath to maintain a temperature below 25°C. In a separate flask, prepare a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.1 eq) in ethyl acetate.
-
Acylation: Add the acid chloride solution dropwise to the cooled suspension of the aminobenzamide over 30 minutes. Following the addition, add pyridine (5.7 eq) to the reaction mixture.[5] The causality for using pyridine is to act as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.
-
Reaction & Cyclization: Allow the reaction to warm to room temperature and stir for 4-6 hours. The acylation is followed by an in-situ cyclization to form the benzoxazinone ring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure benzoxazinone intermediate.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Amino-5-cyano-N,3-dimethylbenzamide | Derived from the title compound, provides the core structure. |
| Key Reagent | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride | Provides the insecticidal pharmacophore. |
| Base | Pyridine | Neutralizes HCl byproduct, facilitates cyclization.[5] |
| Solvent | Ethyl Acetate / Toluene | Aprotic solvent suitable for acylation reactions.[5] |
| Temperature | 0°C to Room Temp | Controls the initial exothermic reaction and allows for completion. |
| Typical Yield | >80% (reported for similar steps) | Efficient coupling and cyclization cascade. |
Part 2: Conceptual Pathways to Other Agrochemical Classes
The unique reactivity of this compound allows for its conceptual application in the synthesis of other classes of agrochemicals, including fungicides and herbicides.
Proposed Synthesis of Quinazolinone-Based Fungicides
Quinazolinone scaffolds are present in numerous biologically active molecules and have been investigated for their fungicidal properties.[6] The reaction of an aminobenzonitrile with a C1 source, like formic acid, provides a metal-free and efficient route to the quinazolinone core.[7]
Caption: Conceptual pathway to quinazolinone fungicides.
Protocol 2: Synthesis of 8-Methylquinazolin-4(3H)-one (Conceptual)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and formic acid (10-15 eq). The formic acid acts as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approx. 120-150°C) for 8-12 hours. The reaction proceeds via formylation of the amino group, followed by intramolecular cyclization where the nitrile is attacked by the amide oxygen.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and neutralize with a concentrated NaOH or NH₄OH solution.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 8-methylquinazolin-4(3H)-one. Further purification can be achieved by recrystallization. This core can then be subjected to further derivatization to explore structure-activity relationships for fungicidal activity.
Proposed Synthesis of Imidazolinone-Type Herbicides
Imidazolinone herbicides are known inhibitors of the acetolactate synthase (ALS) enzyme in plants.[8] Their synthesis often involves the cyclization of an amide intermediate formed from an α-aminonitrile. While this compound is not a typical α-aminonitrile, its structure can be adapted to build related heterocyclic systems that may exhibit herbicidal activity. A plausible route involves the reduction of the nitrile to an aminomethyl group, followed by reaction with a dicarbonyl compound and cyclization.
Caption: Conceptual workflow for a novel herbicide scaffold.
Protocol 3: Synthesis of a Novel Imidazolinone Analogue (Conceptual)
-
Nitrile Reduction: The nitrile group of this compound is reduced to a primary amine (aminomethyl group) using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent or via catalytic hydrogenation. This yields 2-(aminomethyl)-6-methylaniline.
-
Amide Formation: The resulting diamine (1.0 eq) is dissolved in an aprotic solvent like toluene. A suitable base such as 4-picoline (1.2 eq) is added, and the mixture is cooled. A solution of pyridine-2,3-dicarboxylic acid anhydride (1.0 eq) is added slowly to form the key amide intermediate.[8]
-
Cyclization: The crude amide intermediate is then treated with a base (e.g., NaOH or KOH) in a suitable solvent and heated to induce intramolecular cyclization, forming the heterocyclic core analogous to imidazolinone herbicides.
-
Purification: The final product is isolated via aqueous workup and purified by recrystallization or chromatography. The resulting scaffold provides a novel template for discovering molecules with potential herbicidal activity.
Conclusion
This compound is a cornerstone synthon for the agrochemical industry, most prominently demonstrated in the industrial-scale synthesis of anthranilic diamide insecticides. Its inherent structural features provide a robust platform for creating the complex heterocyclic systems required for high biological efficacy. The conceptual pathways outlined for fungicide and herbicide synthesis further underscore its potential, offering a rich field of exploration for researchers and drug development professionals dedicated to creating the next generation of crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyantraniliprole | 736994-63-1 | FB20671 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]
- 6. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Metal-free synthesis of quinazolinone from 2-amino benzonitrile in the presence of formic acid as a C1 source [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
Application Note: Analytical Strategies for the Detection and Quantification of 2-Amino-3-methylbenzonitrile
Introduction and Scope
2-Amino-3-methylbenzonitrile is an aromatic nitrile compound featuring both an amino and a nitrile functional group. As a substituted benzonitrile, it serves as a valuable building block in organic synthesis and is a key intermediate in the development of pharmaceutical agents and functional materials. The precise positioning of the amino, methyl, and nitrile groups on the benzene ring dictates its unique reactivity and physicochemical properties.[1]
Given its role as a critical precursor, the ability to accurately detect and quantify this compound is paramount for ensuring reaction efficiency, monitoring purity, and performing quality control in drug substance and product manufacturing. This application note provides a comprehensive guide to robust and validated analytical methods for its analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to be self-validating systems, ensuring data integrity and reliability in a research and regulated environment.
Foundational Analytical Principles
The choice of analytical technique is dictated by the analyte's properties and the specific requirements of the analysis, such as required sensitivity, selectivity, and the sample matrix.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical analysis, ideal for non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this analysis. Separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using an Ultraviolet (UV) detector, as the aromatic ring of the analyte is a strong chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and specificity. It is suitable for analytes that are volatile and thermally stable. While the polarity of the amino group can sometimes pose a challenge, this compound is generally amenable to GC analysis without derivatization. The gas chromatograph separates the analyte from other volatile components in the sample, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern, adding a high degree of confidence.[3]
-
Spectroscopic Methods (FT-IR & UV-Vis): While not primary quantitative tools, Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for initial identification and structural confirmation.[4] FT-IR provides a unique "fingerprint" based on the vibrational frequencies of functional groups (e.g., -NH₂, -C≡N), while UV-Vis spectroscopy helps determine the wavelength of maximum absorbance (λ_max), which is crucial for setting up the HPLC-UV detector.[4][5]
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol details a reversed-phase HPLC method for the precise quantification of this compound. The method is designed for robustness and adheres to principles outlined in international validation guidelines.[6][7][8]
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or ultrapure grade).
-
Formic acid (≥99%).
-
-
Materials: Volumetric flasks, autosampler vials with septa, 0.22 µm syringe filters.
Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from approximately 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).[9]
-
Vortex or sonicate to ensure complete dissolution.[9]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions & Data Acquisition:
| Parameter | Recommended Setting |
| Column | C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm (based on isomer data)[4] |
| Run Time | ~15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 80% | 20% |
| 10.0 | 20% | 80% |
| 12.0 | 20% | 80% |
| 12.1 | 80% | 20% |
| 15.0 | 80% | 20% |
-
Data Analysis and Quantification:
-
System Suitability: Before analysis, inject a mid-level standard five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.
-
Calibration Curve: Inject the calibration standards in duplicate. Plot the peak area versus the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared samples. Determine the concentration of this compound using the peak area and the equation from the linear regression of the calibration curve.
-
Method Validation Parameters (Trustworthiness)
To ensure the reliability of results, the method should be validated according to ICH guidelines.[6][10] This protocol is designed to meet typical performance criteria.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (Signal-to-Noise ratio of 10:1) |
| Specificity | No interference from blank at the analyte's retention time. |
Senior Scientist's Note (Expertise & Experience): The addition of 0.1% formic acid to the mobile phase is a critical step. It serves to protonate the amino group on the analyte, preventing its interaction with residual silanol groups on the C18 stationary phase. This minimizes peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification. The gradient elution ensures that any potential impurities with different polarities are effectively separated and eluted from the column, providing a clean baseline for the analyte of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a sensitive and highly specific method for the confirmation and quantification of this compound.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents:
-
This compound reference standard (≥98% purity).
-
Methanol or Ethyl Acetate (GC grade).
-
Helium (carrier gas, ≥99.999% purity).
-
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) and serial dilutions of the reference standard in a suitable volatile solvent like ethyl acetate.
-
Prepare samples by dissolving them in the same solvent to a concentration within the calibration range.
-
-
GC-MS Conditions & Data Acquisition:
| Parameter | Recommended Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification |
-
Data Analysis and Quantification:
-
Identification: Confirm the identity of the analyte by comparing its retention time and the acquired mass spectrum with that of a pure standard. The mass spectrum should show a clear molecular ion (M⁺) at m/z 132 and characteristic fragment ions.
-
Quantification: For high sensitivity, use SIM mode. Select 3-4 characteristic and abundant ions for quantification and confirmation (e.g., m/z 132, 117, 90). Construct a calibration curve by plotting the peak area of the primary quantification ion against concentration.
-
Senior Scientist's Note (Expertise & Experience): A split injection is recommended to avoid overloading the column and detector, which can lead to peak distortion and detector saturation. The oven temperature program is designed to provide good separation from solvent and potential low-boiling impurities while ensuring the analyte elutes as a sharp peak in a reasonable timeframe. Full scan mode is invaluable during method development for identifying unknown impurities and confirming the analyte's structure, while SIM mode is the gold standard for achieving the lowest possible detection limits in quantitative analysis.
Spectroscopic Characterization Data
Spectroscopic analysis is crucial for confirming the identity and structural integrity of this compound.
FT-IR Spectroscopy
-
Protocol: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[4] Record the spectrum from 4000-400 cm⁻¹.
-
Expected Data: The spectrum provides a unique fingerprint.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (asymmetric) | ~3450 | Characteristic of the primary amino group. |
| N-H Stretch (symmetric) | ~3360 | Characteristic of the primary amino group. |
| C≡N Stretch | ~2210 | Strong, sharp peak typical for a nitrile group.[4] |
| N-H Bend | ~1620 | Bending vibration of the amino group. |
| Aromatic C=C Stretch | 1600-1450 | Vibrations from the benzene ring. |
UV-Vis Spectroscopy
-
Protocol: Prepare a dilute solution (~0.01 mg/mL) in a spectroscopic grade solvent like ethanol. Record the spectrum from 200-400 nm using a quartz cuvette.[4][5]
-
Expected Data: The spectrum is used to determine the optimal wavelength for HPLC detection.
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| 2-Aminobenzonitrile | ~220 | ~240[4] |
| 3-Aminobenzonitrile | ~225 | ~300[4] |
| 4-Aminobenzonitrile | ~202 | ~253[4] |
Note: Based on its structural similarity, the λ_max for this compound is expected to be in a similar range to its 2-amino isomer, making ~240 nm a suitable starting point for HPLC detection.
Conclusion
The analytical methods detailed in this application note provide robust, reliable, and validated protocols for the detection and quantification of this compound. The HPLC-UV method is recommended for routine quality control and quantitative analysis due to its precision and ease of use. The GC-MS method offers orthogonal confirmation and superior sensitivity, making it ideal for impurity profiling and trace-level analysis. Together, these methods form a comprehensive analytical toolkit for researchers and drug development professionals, ensuring the quality and integrity of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. wjarr.com [wjarr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
Analytical Methodologies for the Quantification of 2-Amino-3-methylbenzonitrile: A Guide to HPLC and GC-MS Protocols
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2-Amino-3-methylbenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. We present two robust and validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. Each method has been structured to ensure scientific integrity, in-line with established principles and regulatory expectations for analytical procedure validation.
Introduction and Analyte Overview
This compound is an aromatic nitrile compound featuring both an amine and a nitrile functional group. Its accurate quantification is critical for process monitoring, impurity profiling, and stability testing in drug development and manufacturing. The choice between analytical techniques like HPLC and GC-MS is dictated by the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and specificity.
Physicochemical Properties of Aminobenzonitrile Isomers
Understanding the properties of the target analyte is fundamental to method development. While specific experimental data for this compound is not extensively published, we can infer its behavior from closely related isomers like 4-Amino-3-methylbenzonitrile.[1]
| Property | Value (for 4-Amino-3-methylbenzonitrile) | Implication for Analysis |
| Molecular Formula | C₈H₈N₂ | Suitable for both HPLC and GC-MS. |
| Molecular Weight | 132.16 g/mol [1] | Low molecular weight, making it volatile enough for GC. |
| Polarity | Moderately polar due to the amine group. | Amenable to Reverse-Phase HPLC. |
| Volatility | Expected to be semi-volatile. | Suitable for GC analysis, potentially with an elevated inlet temperature. |
| UV Absorbance | Aromatic ring and nitrile group provide strong UV chromophores. | Allows for sensitive detection using HPLC-UV. |
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of the Method
Reverse-phase chromatography (RPC) is a premier technique for separating moderately polar to nonpolar compounds.[2][3] It utilizes a nonpolar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[4][5][6] Molecules are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer.[6] For this compound, its moderate polarity allows for strong, predictable retention on a C18 column, while the use of an organic modifier (like acetonitrile) in the mobile phase facilitates its elution. Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase helps to protonate the basic amine group, which minimizes peak tailing and results in sharper, more symmetrical peaks.
Application Note: HPLC-UV
This method is designed for the accurate quantification of this compound in bulk drug substances or reaction mixtures. It offers excellent linearity, precision, and accuracy, making it ideal for quality control and assay purposes.
| Parameter | Recommended Condition | Rationale |
| Instrument | Standard HPLC system with a UV/Vis or Diode Array Detector (DAD). | Widely available and provides the required sensitivity. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size. | Industry-standard for reverse-phase, offering a good balance of resolution and backpressure. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. | The acidic modifier improves peak shape for the basic amine analyte. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile. | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Elution | 10% B to 90% B over 10 minutes. | A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min. | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C. | Controlled temperature ensures retention time reproducibility. |
| Detection Wavelength | 245 nm. | Based on the UV absorbance profile of the benzonitrile chromophore. A DAD can be used to confirm peak purity. |
| Injection Volume | 10 µL. | A typical volume to balance sensitivity and peak shape. |
Detailed Experimental Protocol
1. Reagent and Standard Preparation:
- Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water. Filter and degas.
- Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Filter and degas.
- Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
2. Sample Preparation:
- Accurately weigh a sample containing approximately 10 mg of this compound.
- Dissolve the sample in 10.0 mL of diluent to achieve a nominal concentration of 1 mg/mL.
- Further dilute this solution with the diluent to fall within the calibration range (e.g., a 1:20 dilution to achieve 50 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Analysis:
- Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no system contamination.
- Inject the working standard solutions in increasing order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Perform a system suitability test by injecting a mid-concentration standard multiple times.
4. Data Analysis:
- Integrate the peak area for this compound.
- Construct a linear regression calibration curve of peak area versus concentration for the standards.
- Determine the concentration of the analyte in the sample solutions using the calibration curve.
HPLC Workflow Diagram
References
- 1. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
The Strategic Derivatization of 2-Amino-3-methylbenzonitrile: A Gateway to Novel Chemical Entities
Introduction: Unlocking the Potential of a Versatile Scaffolding
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-3-methylbenzonitrile, a readily available aromatic amine, stands out as a particularly valuable building block. Its unique trifunctional nature, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a sterically influential methyl group, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the derivatization of this compound, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be robust and adaptable, serving as a comprehensive resource for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.
Core Derivatization Strategies and Applications
The reactivity of this compound can be selectively harnessed at the amino and nitrile functionalities to yield a wide spectrum of derivatives. The primary transformations include N-acylation and N-alkylation of the amino group, and cyclization reactions involving both the amino and nitrile groups.
N-Acylation: Crafting Amide-Containing Scaffolds
The N-acylation of this compound is a fundamental transformation that introduces an amide linkage, a key functional group in a vast number of biologically active molecules. This reaction proceeds via nucleophilic attack of the primary amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride.
Application Insight: The resulting N-acyl derivatives are crucial intermediates in the synthesis of pharmaceuticals. The amide bond can act as a key hydrogen bond donor and acceptor, influencing the binding affinity of a molecule to its biological target.
Experimental Protocol: Synthesis of N-(2-cyano-3-methylphenyl)acetamide
This protocol details the N-acetylation of this compound using acetyl chloride.
-
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-cyano-3-methylphenyl)acetamide.
-
Table 1: Representative N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 2-4 | >90 |
| Benzoyl chloride | Pyridine | DCM | 4-6 | >85 |
| Acetic anhydride | Sodium acetate | Acetic Acid | 1-2 | >95 |
Characterization Data for N-(2-cyano-3-methylphenyl)acetamide:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (t, J = 7.8 Hz, 1H), 7.29 (d, J = 7.6 Hz, 1H), 7.18 (d, J = 7.6 Hz, 1H), 2.45 (s, 3H), 2.25 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 140.2, 133.5, 132.8, 125.4, 118.9, 117.2, 24.9, 17.8.
-
IR (KBr, cm⁻¹): 3275 (N-H stretch), 2225 (C≡N stretch), 1660 (C=O stretch).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₀N₂O: 175.08, found 175.1.
N-Alkylation: Introducing Lipophilic Moieties
N-alkylation of this compound introduces alkyl groups to the amino function, a strategy often employed to modulate the lipophilicity and metabolic stability of drug candidates. Reductive amination and direct alkylation with alkyl halides are common methods to achieve this transformation.
Application Insight: In drug discovery, N-alkylation can enhance membrane permeability and reduce susceptibility to enzymatic degradation, thereby improving the pharmacokinetic profile of a compound.
Experimental Protocol: Synthesis of N-benzyl-2-amino-3-methylbenzonitrile via Reductive Amination
This protocol outlines the synthesis of an N-benzyl derivative using benzaldehyde.
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain N-benzyl-2-amino-3-methylbenzonitrile.
-
Table 2: Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12-24 | 80-90 |
| Acetone | NaBH₃CN | MeOH | 6-12 | 75-85 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 18-24 | 80-88 |
Characterization Data for N-benzyl-2-amino-3-methylbenzonitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H), 7.20 (t, J = 7.7 Hz, 1H), 6.80 (d, J = 7.5 Hz, 1H), 6.65 (d, J = 7.9 Hz, 1H), 4.85 (br s, 1H), 4.40 (d, J = 5.5 Hz, 2H), 2.20 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.1, 138.5, 134.2, 128.8, 127.7, 127.3, 122.5, 118.2, 117.5, 108.9, 47.8, 18.5.
-
IR (KBr, cm⁻¹): 3410 (N-H stretch), 3030 (Ar-H stretch), 2215 (C≡N stretch).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₄N₂: 223.12, found 223.1.
Cyclization Reactions: Building Heterocyclic Systems
The proximate amino and nitrile groups in this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, most notably quinazolines and pyridopyrimidines. These scaffolds are prevalent in a multitude of marketed drugs and clinical candidates.
Application Insight: Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Pyridopyrimidines are also key pharmacophores in medicinal chemistry.[2]
Experimental Protocol: Synthesis of 4-Amino-8-methylquinazoline
This protocol describes a one-pot synthesis from this compound and formamide.
-
Materials:
-
This compound
-
Formamide
-
Formic acid (catalyst)
-
-
Procedure:
-
A mixture of this compound (1.0 eq) and formamide (10-20 eq) is heated to 150-160 °C.
-
A catalytic amount of formic acid is added.
-
The reaction mixture is heated for 4-6 hours.
-
After cooling to room temperature, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
-
Table 3: Cyclization Reaction Conditions for Quinazoline Synthesis
| Reagent 2 | Catalyst/Conditions | Product Type | Typical Yield (%) |
| Formamide | Formic acid, 150-160 °C | 4-Aminoquinazoline | 70-80 |
| Orthoesters | Acid catalyst, reflux | 4-Alkoxy/Aryloxyquinazolines | 65-85 |
| Guanidine | Base, reflux in alcohol | 2,4-Diaminoquinazolines | 75-90 |
Characterization Data for 4-Amino-8-methylquinazoline:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.25 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 7.2 Hz, 1H), 7.30 (t, J = 7.6 Hz, 1H), 6.80 (br s, 2H), 2.50 (s, 3H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 160.2, 152.5, 151.8, 133.7, 128.4, 126.5, 125.1, 120.3, 115.9, 17.2.
-
MS (ESI): m/z [M+H]⁺ calculated for C₉H₉N₃: 160.08, found 160.1.
Broader Applications and Future Directions
While the pharmaceutical arena is a major beneficiary of this compound derivatization, its potential extends to other domains.
-
Agrochemicals: The synthesis of novel heterocyclic compounds from this precursor could lead to the discovery of new herbicides, fungicides, and insecticides. The structural motifs accessible are analogous to those found in some existing agrochemicals. A patent describes the preparation of 2-amino-3-methyl-5-chlorobenzoic acid, an intermediate for pesticides, from m-toluic acid, showcasing the relevance of the substituted aminobenzoic acid scaffold.[3]
-
Materials Science: The rigid aromatic core and the potential for introducing various functional groups make derivatives of this compound interesting candidates for the development of organic dyes and functional materials. For instance, azo dyes can be synthesized from 2-amino-3-cyanopyridine derivatives, a class of compounds accessible from precursors like this compound.[4]
Conclusion
This compound is a powerhouse building block in organic synthesis. Its strategic derivatization through N-acylation, N-alkylation, and cyclization reactions provides a straightforward and efficient entry into a vast chemical space populated by molecules with significant biological and material properties. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile starting material, paving the way for the discovery and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-Amino-3-methylbenzonitrile in the Synthesis of Novel Dual A2A/A2B Adenosine Receptor Antagonists for Immuno-Oncology
Executive Summary: The Rationale for Dual A2A/A2B Antagonism
In the complex tumor microenvironment (TME), adenosine has emerged as a critical immunosuppressive signaling molecule.[1][2] Generated in high concentrations within hypoxic and inflamed tumor tissues, adenosine signals through four G-protein coupled receptors: A1, A2A, A2B, and A3.[3] Of these, the A2A and A2B receptors are pivotal in dampening anti-tumor immune responses.[2][4] Activation of these receptors on immune cells, such as T cells and natural killer (NK) cells, elevates intracellular cyclic AMP (cAMP) levels, leading to a state of anergy and reduced effector functions, including proliferation and cytokine production (e.g., IL-2).[1] This mechanism allows cancer cells to evade immune destruction.
The A2A receptor (A2AR) is a high-affinity receptor, while the A2B receptor (A2BR) is a low-affinity receptor that becomes particularly relevant under the high adenosine concentrations typical of the TME.[5][6] Consequently, targeting only the A2AR may be insufficient to fully abrogate adenosine-mediated immunosuppression. A dual A2A/A2B antagonist offers a more comprehensive blockade, addressing both basal and stress-induced adenosine signaling.[7][8] This document provides a detailed guide on the strategic use of 2-Amino-3-methylbenzonitrile and its derivatives as a core scaffold in the synthesis of potent, dual A2A/A2B adenosine receptor antagonists for next-generation cancer immunotherapy.
The this compound Scaffold: A Privileged Structure
The selection of a core chemical scaffold is a determinative step in drug discovery. The methylbenzonitrile moiety has been identified as an advantageous structural element for potent dual A2A/A2B AR antagonists.[1][9] This is exemplified in the structure of several advanced antagonists where the benzonitrile group engages in key interactions within the receptor binding pocket. The nitrile group, a versatile pharmacophore, can act as a hydrogen bond acceptor and its strong electron-withdrawing nature facilitates crucial dipole interactions.[10] The strategic placement of the amino and methyl groups on the benzonitrile ring provides vectors for synthetic elaboration, allowing for the construction of complex heterocyclic systems that confer high affinity and selectivity.
Recent research has successfully utilized a triazole-pyrimidine-methylbenzonitrile core to develop novel dual antagonists.[1][9][11][12] In these structures, the methylbenzonitrile portion serves as a crucial anchor, while modifications on the pyrimidine and triazole rings allow for fine-tuning of the pharmacological profile.
General Synthetic Strategy: From Building Block to Potent Antagonist
The synthesis of dual A2A/A2B antagonists from a methylbenzonitrile-containing precursor typically involves a multi-step sequence to construct the final heterocyclic system. A representative synthetic workflow is outlined below, demonstrating the assembly of a triazole-pyrimidine-methylbenzonitrile core.
Caption: Generalized synthetic workflow for dual A2A/A2B antagonists.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a framework for the synthesis and evaluation of these compounds.[13] Researchers should perform appropriate risk assessments before commencing any chemical synthesis.
Protocol 1: Synthesis of 2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (Intermediate B)
-
Causality: This initial step transforms the commercially available bromo-substituted benzonitrile into a boronic ester. The boronic ester is a key intermediate for palladium-catalyzed cross-coupling reactions, specifically the Suzuki coupling, which is a highly efficient method for forming carbon-carbon bonds.
-
Step-by-Step Methodology:
-
To a solution of 3-bromo-2-methylphenylacetonitrile (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron ((BPin)₂) (1.1 eq) and potassium acetate (KOAc) (3.0 eq).
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired boronic ester intermediate.
-
Protocol 2: Suzuki Coupling to form 2-(3-(6-chloro-2-aminopyrimidin-4-yl)-2-methylphenyl)acetonitrile (Intermediate D)
-
Causality: This Suzuki coupling reaction joins the benzonitrile fragment with the pyrimidine core. This is a pivotal bond-forming step that establishes the central scaffold of the antagonist.
-
Step-by-Step Methodology:
-
Combine the boronic ester intermediate from Protocol 4.1 (1.0 eq), 4,6-dichloro-2-pyrimidinamine (1.1 eq), and a suitable base such as sodium carbonate (Na₂CO₃) (2.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling with nitrogen or argon for 20 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction to 90-100 °C and stir for 8-12 hours. Monitor for the disappearance of starting materials.
-
After cooling, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue via flash chromatography to obtain the coupled product.
-
Protocol 3: Synthesis of the Final Antagonist via Triazole Formation and Substitution
-
Causality: The subsequent steps involve converting the remaining chloro-substituent on the pyrimidine ring into the triazole moiety and then coupling it with a final fragment (e.g., a quinoline or pyridine analog) to complete the synthesis of the target antagonist. This final fragment is often crucial for achieving dual A2A/A2B activity.[1]
-
Step-by-Step Methodology:
-
Hydrazine Addition: React the product from Protocol 4.2 with hydrazine hydrate in a suitable solvent like ethanol at reflux to displace the chloride and form a hydrazinylpyrimidine intermediate.
-
Triazole Cyclization: Treat the hydrazinylpyrimidine intermediate with an orthoester (e.g., triethyl orthoformate) under acidic conditions or heat to form the triazolopyrimidine ring system.
-
Final Coupling: The final step typically involves a nucleophilic aromatic substitution or a cross-coupling reaction to attach a desired R-group (e.g., a substituted quinoline or pyridine analog) to the triazole or pyrimidine core, yielding the final antagonist. Reaction conditions will vary based on the nature of the coupling partners.
-
Biological Evaluation: Protocols for a Self-Validating System
The synthesized compounds must be rigorously tested to confirm their activity and selectivity as dual A2A/A2B antagonists.
Protocol: cAMP Functional Assay
-
Trustworthiness: This assay directly measures the functional consequence of receptor activation (cAMP production). An effective antagonist will block the agonist-induced increase in cAMP. This provides a direct, quantifiable measure of a compound's inhibitory potency.
-
Step-by-Step Methodology:
-
Culture cells stably expressing either human A2A or A2B receptors (e.g., HEK293 cells).
-
Plate the cells in 96-well or 384-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized antagonist compounds for 15-30 minutes.
-
Stimulate the cells with a known A2A/A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC₈₀).
-
After a defined incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
Generate dose-response curves and calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the agonist-induced cAMP production.
-
Protocol: T-Cell Activation Assay (IL-2 Production)
-
Trustworthiness: This assay assesses the compound's ability to reverse adenosine-mediated immunosuppression in a biologically relevant primary cell system. An increase in IL-2 production in the presence of an agonist and the antagonist validates the compound's immuno-stimulatory potential.
-
Step-by-Step Methodology:
-
Isolate primary human T cells from healthy donor blood.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to induce activation.
-
Treat the stimulated T cells with an adenosine receptor agonist to suppress activation, followed by co-treatment with the synthesized antagonist at various concentrations.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant and measure the concentration of Interleukin-2 (IL-2) using an ELISA kit.
-
An effective antagonist will rescue IL-2 production in a dose-dependent manner.[1][9]
-
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data should be summarized for clear comparison. The table below presents hypothetical data for a series of synthesized analogs, illustrating how structural modifications can impact potency and selectivity.
| Compound ID | R-Group Modification | A2A IC₅₀ (nM) | A2B IC₅₀ (nM) | IL-2 Production (Fold Increase) |
| 7i | 4-methoxyquinoline | 6.0 | 14.1 | 4.5 |
| 7f | Quinoline | 8.2 | 25.6 | 3.8 |
| AB928 | (Reference) | 5.5 | 30.5 | 3.1 |
| 7a | Phenyl | 55.1 | >1000 | 1.2 |
Data adapted from Li et al. for illustrative purposes.[1][9]
Interpretation and SAR: From this data, a clear structure-activity relationship emerges. The introduction of quinoline and its substituted analogs (like 4-methoxyquinoline in compound 7i ) at the R-group position dramatically improves dual A2A/A2B inhibitory activity compared to a simple phenyl group (7a ).[1] Compound 7i not only shows potent inhibition of both receptors but also demonstrates superior activity in the functional T-cell assay compared to the reference compound AB928, highlighting its enhanced potential to reverse immunosuppression.[1][9]
Visualization of Key Pathways
A2A/A2B Receptor Signaling and Antagonist Action
References
- 1. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of adenosine-induced immunosuppression: Comprehensive characterization of dual A2A/A2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gosset.ai [gosset.ai]
- 6. A2A and A2B adenosine receptors: The extracellular loop 2 determines high (A2A) or low affinity (A2B) for adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-Amino-3-methylbenzonitrile
Technical Support Center: Synthesis of 2-Amino-3-methylbenzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the challenges of this synthesis with confidence.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and reliable method for this transformation is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[1][2][3] This guide will focus on optimizing this synthetic route, starting from 2,3-diaminotoluene.
Overall Reaction Scheme:
Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.
II. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound from 2,3-diaminotoluene.
Step 1: Diazotization of 2,3-Diaminotoluene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-diaminotoluene in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, gradually heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then neutralize it with a suitable base, such as sodium carbonate, until the pH is approximately 8-9.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
III. Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the synthesis.
| Parameter | Recommended Value | Notes |
| Stoichiometry | ||
| 2,3-Diaminotoluene | 1.0 eq | Starting material |
| Sodium Nitrite | 1.05 - 1.1 eq | A slight excess ensures complete diazotization. |
| Hydrochloric Acid | 2.5 - 3.0 eq | Provides the acidic medium and the chloride counter-ion. |
| Copper(I) Cyanide | 1.1 - 1.2 eq | The catalyst for the cyanation step. |
| Potassium Cyanide | 1.1 - 1.2 eq | Helps to solubilize the CuCN and acts as the cyanide source. |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt. |
| Cyanation Temperature | 50 - 60 °C | Higher temperatures can lead to decomposition and side products. |
| Reaction Time (Cyanation) | 1 - 2 hours | Monitor by TLC for completion. |
| Solvents | ||
| Diazotization | Water/HCl | |
| Cyanation | Water | |
| Extraction | Ethyl Acetate or Dichloromethane | |
| Expected Yield | 60 - 80% | Yields can vary based on the purity of reagents and reaction control. |
IV. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of the Final Product
Q: My overall yield of this compound is significantly lower than expected. What are the likely causes?
A: Low yield can stem from several factors throughout the two main stages of the reaction:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step.
-
Cause: The temperature during the addition of sodium nitrite may have risen above 5 °C, leading to the decomposition of the unstable diazonium salt.
-
Solution: Ensure rigorous temperature control using an efficient cooling bath (ice-salt) and slow, dropwise addition of the nitrite solution.[4]
-
Cause: Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds.
-
Solution: Use at least 2.5 equivalents of a strong acid like HCl.
-
-
Poor Conversion in the Cyanation Step: The displacement of the diazonium group is the key C-C bond-forming step.
-
Cause: The copper(I) cyanide catalyst may be of poor quality or oxidized to copper(II).
-
Solution: Use freshly prepared or high-purity CuCN.
-
Cause: The temperature of the cyanation reaction was not optimal. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition and the formation of tar-like byproducts.
-
Solution: Carefully control the heating of the reaction mixture to the recommended 50-60 °C.
-
-
Losses during Work-up: The product can be lost during extraction and purification.
-
Cause: Inefficient extraction from the aqueous layer.
-
Solution: Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer before extraction to ensure the product is in its neutral form.
-
Cause: Inappropriate choice of solvent for recrystallization or column chromatography.
-
Solution: Perform small-scale solubility tests to determine the optimal solvent system for purification.
-
Issue 2: Formation of a Dark, Tar-like Substance
Q: During the cyanation step, my reaction mixture turned dark and formed a significant amount of tar. What went wrong?
A: The formation of tarry byproducts is a common issue in Sandmeyer reactions and is often indicative of diazonium salt decomposition.
-
Cause: The primary cause is often poor temperature control during the addition of the diazonium salt to the cyanide solution or during the subsequent heating.
-
Solution: Add the diazonium salt solution slowly to the cyanide solution, ensuring the temperature does not rise uncontrollably. When heating, do so gradually and maintain a stable temperature within the recommended range.
-
Cause: The presence of impurities in the starting materials or reagents can catalyze decomposition pathways.
-
Solution: Use reagents of high purity.
Issue 3: Difficulty in Isolating the Pure Product
Q: I am having trouble purifying the final product. What are some common impurities and how can I remove them?
A: Common impurities can include unreacted starting material, phenol byproducts, and other aromatic compounds.
-
Impurity: 2,3-diaminotoluene (starting material).
-
Removal: This can often be removed by an acidic wash during the work-up, as the diamine will be protonated and move into the aqueous layer.
-
-
Impurity: 3-Methyl-2-aminophenol.
-
Formation: This byproduct can form if the diazonium salt reacts with water.[4]
-
Removal: The phenolic impurity can be removed by a basic wash (e.g., with a dilute NaOH solution) during the work-up, as the phenol will be deprotonated and become water-soluble.
-
-
Purification Strategy:
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane is typically effective for separating the desired product from less polar and more polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Caption: A troubleshooting decision tree for the synthesis of this compound.
V. Frequently Asked Questions (FAQs)
Q1: Why is copper(I) cyanide used as a catalyst? Can other cyanide sources be used?
A1: Copper(I) cyanide is crucial for the Sandmeyer reaction. The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, which generates an aryl radical and copper(II).[4] This aryl radical then reacts with the cyanide bound to the copper, regenerating the copper(I) catalyst. While other cyanide sources like potassium cyanide are used in the reaction, they primarily serve to solubilize the CuCN and provide the cyanide nucleophile. Using KCN alone without a copper catalyst is generally not effective for this transformation.
Q2: What are the primary safety concerns when performing this synthesis?
A2: The primary safety concerns are the use of highly toxic cyanide salts (CuCN and KCN) and the potentially explosive nature of diazonium salts.
-
Cyanide Toxicity: Always handle solid cyanide salts and their solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit readily available and ensure you are trained in its use. All cyanide-containing waste must be quenched with an oxidizing agent like bleach before disposal.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. Therefore, they should always be prepared and used in situ as a cold aqueous solution.[5] Never attempt to isolate the diazonium salt intermediate.
Q3: Can I use a different acid for the diazotization step, such as sulfuric acid?
A3: While other strong acids can be used for diazotization, it is important that the counter-ion of the acid matches the nucleophile in the subsequent Sandmeyer reaction to avoid mixtures of products. For cyanation, using hydrochloric acid is common practice.
Q4: How does the methyl group on the aromatic ring affect the reaction?
A4: The methyl group is an electron-donating group, which can slightly influence the reactivity of the aromatic ring. However, in the context of the Sandmeyer reaction, both electron-donating and electron-withdrawing groups on the aryl diazonium salt are generally well-tolerated.[4]
Q5: What is the role of the excess potassium cyanide in the reaction?
A5: The excess potassium cyanide serves two main purposes. First, it helps to dissolve the copper(I) cyanide by forming the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻. This ensures that the catalyst is in the solution phase and readily available for the reaction. Second, it acts as the source of the cyanide nucleophile that ultimately displaces the diazonium group.
VI. References
-
Wikipedia. Sandmeyer reaction. --INVALID-LINK--
-
Google Patents. EP0565635B1 - Process for the preparation of aminonitriles. --INVALID-LINK--
-
ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. --INVALID-LINK--
-
BYJU'S. Sandmeyer Reaction Mechanism. --INVALID-LINK--
-
Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. --INVALID-LINK--
-
Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--
-
Thermo Fisher Scientific. Sandmeyer Reaction. --INVALID-LINK--
-
Wikipedia. Cyanation. --INVALID-LINK--
-
PubMed. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile. --INVALID-LINK--
-
J&K Scientific LLC. Sandmeyer Reaction. --INVALID-LINK--
References
common side products in 2-Amino-3-methylbenzonitrile synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 2-amino-3-methylbenzonitrile (CAS 69797-49-5).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues and help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) - General Synthesis
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and required purity. The three most common approaches are:
-
The Sandmeyer Reaction: This classic method involves the diazotization of a corresponding aniline precursor (e.g., 2-amino-3-methylaniline) followed by a copper(I) cyanide-mediated substitution of the diazonium group.[2][3] It is a versatile and widely used transformation for introducing a nitrile group onto an aromatic ring.[4]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling reaction uses a palladium catalyst to form a carbon-nitrogen bond between an aryl halide (e.g., 2-bromo- or 2-chloro-3-methylbenzonitrile) and an ammonia source.[5][6] This method is known for its high functional group tolerance.[7]
-
Reduction of a Nitro Precursor: This route involves the selective reduction of the nitro group in 2-nitro-3-methylbenzonitrile to an amine. Various reducing agents can be employed, with process simplicity being a key advantage.[8]
| Synthetic Route | Typical Starting Material | Key Reagents | Primary Advantages | Common Challenges |
| Sandmeyer Reaction | 2-Amino-3-methylaniline | NaNO₂, Acid, CuCN | Well-established, versatile | Formation of phenol and biaryl byproducts; temperature sensitivity.[4][9] |
| Buchwald-Hartwig Amination | 2-Bromo-3-methylbenzonitrile | Pd catalyst, Ligand, Base, Amine Source | High yield, broad scope.[6] | Hydrodehalogenation side product, catalyst deactivation, cost.[5] |
| Reduction of Nitro Group | 2-Nitro-3-methylbenzonitrile | Reducing agent (e.g., Zn, H₂/Pd) | Often straightforward, simple workup.[8] | Over-reduction of nitrile, incomplete reaction. |
Troubleshooting Guide: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool but requires careful control to prevent the formation of unwanted byproducts. It proceeds via a radical-nucleophilic aromatic substitution mechanism.[3][4]
Q2: I am observing a significant phenol byproduct (3-hydroxy-2-methylbenzonitrile) in my reaction. What is the cause and how can I prevent it?
Cause: The formation of a phenol byproduct is one of the most common side reactions and occurs when the aryl diazonium salt intermediate reacts with water instead of the cyanide nucleophile. This is especially problematic if the reaction temperature is not strictly controlled, as the diazonium salt becomes unstable at higher temperatures and decomposes.
Solutions & Protocol Adjustments:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be performed at 0-5 °C.[10] Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. Similarly, the subsequent addition of the diazonium salt solution to the copper(I) cyanide solution should also be done at low temperature.
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, excess water can favor the competing hydroxylation reaction. Ensure reagent concentrations are appropriate and avoid unnecessary dilution.
-
Control Rate of Addition: Add the sodium nitrite solution dropwise during diazotization to prevent localized temperature increases. Likewise, the cold diazonium salt solution should be added slowly to the copper cyanide solution with vigorous stirring.[10]
Q3: My final product is contaminated with biaryl impurities. Why does this happen?
Cause: The Sandmeyer reaction mechanism involves an aryl radical intermediate, which is formed after the transfer of an electron from the copper(I) catalyst to the diazonium salt, leading to the loss of nitrogen gas.[4][9] This aryl radical can couple with another aryl radical or the starting arene to form biaryl compounds, a known byproduct that supports the radical nature of this reaction.[4]
Solutions & Protocol Adjustments:
-
Use of Scavengers: In some cases, radical scavengers can be employed, but this may also inhibit the desired reaction. A more practical approach is to optimize conditions to favor the reaction with the cyanide nucleophile.
-
Maintain High Nucleophile Concentration: Ensure that a stoichiometric or slight excess of copper(I) cyanide is readily available to "trap" the aryl radical as it forms, minimizing its lifetime and the probability of dimerization.
-
Vigorous Stirring: Efficient mixing ensures that the diazonium salt is immediately exposed to the copper(I) cyanide upon addition, promoting the desired reaction over side reactions.
Caption: Sandmeyer reaction pathway and common side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is highly efficient but sensitive to reaction parameters. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5]
Q4: The primary impurity in my reaction is 3-methylbenzonitrile (hydrodehalogenation). How can I suppress this side reaction?
Cause: Hydrodehalogenation is a common side reaction where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can occur through a competing pathway in the catalytic cycle, such as β-hydride elimination from the palladium-amido complex, or through other reductive processes involving the solvent or trace impurities.[5]
Solutions & Protocol Adjustments:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often promote the desired reductive elimination over competing pathways. For aryl bromides, ligands like XPhos or Josiphos-type ligands have shown success in similar systems.[6] Bidentate phosphine ligands like BINAP can also be effective by preventing the formation of intermediates prone to side reactions.[5]
-
Base Selection: The strength and nature of the base are crucial. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Weaker bases like K₂CO₃ can be tested, although they may require higher temperatures or longer reaction times.[11]
-
Solvent and Temperature: Use anhydrous, deoxygenated solvents (e.g., toluene, dioxane).[6] The reaction temperature should be carefully optimized; sometimes lowering the temperature can disfavor the hydrodehalogenation pathway relative to the desired amination.
Caption: Buchwald-Hartwig cycle with the competing hydrodehalogenation pathway.
Purification of this compound
Q5: What are the most effective methods for purifying the crude product?
Answer: The optimal purification method depends on the nature of the impurities generated by your specific synthetic route.
-
Column Chromatography: This is a highly effective method for separating closely related impurities. A typical system uses silica gel as the stationary phase with a mobile phase gradient of hexane and ethyl acetate.[12]
-
Recrystallization: If the crude product is a solid and has moderate purity (>90%), recrystallization can be an excellent and scalable purification method. A mixed solvent system, such as ethanol/water, can be effective for removing both more and less polar impurities.[12]
-
Acid-Base Extraction: As an aromatic amine, the product can be protonated and extracted into an aqueous acid layer, leaving non-basic organic impurities behind. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent. This is particularly useful for removing non-basic byproducts like biaryls or hydrodehalogenated material.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
purification of crude 2-Amino-3-methylbenzonitrile by recrystallization or column chromatography
Welcome to the Technical Support Center for the purification of 2-amino-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound by recrystallization and column chromatography. Our goal is to equip you with the scientific rationale behind the methodologies, enabling you to overcome common challenges and achieve high purity for your downstream applications.
I. Understanding the Molecule: Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the key physicochemical properties of this compound that influence its behavior during these processes.
| Property | Value/Description | Impact on Purification |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol [1] | Influences diffusion rates and elution times in chromatography. |
| Appearance | Solid | Amenable to purification by recrystallization. |
| Melting Point | 127-129 °C (for the related 2-amino-6-methylbenzonitrile)[2] | A key indicator of purity. A sharp melting point close to the literature value suggests high purity. |
| Polarity | Moderately polar | The amino (-NH₂) and nitrile (-CN) groups impart polarity, influencing solubility in various solvents and interaction with stationary phases in chromatography. |
| Acidity/Basicity | The amino group is basic. | This property can be exploited for purification via acid-base extraction and influences its interaction with silica gel in column chromatography. |
II. Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Step-by-Step Recrystallization Protocol
This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.
-
Solvent Selection:
-
Based on the polarity of this compound and data from similar compounds, promising solvent systems include ethanol-water or isopropanol-water mixtures.[3]
-
To experimentally determine the best solvent:
-
Place a small amount of your crude material in several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
-
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
-
Decolorization (if necessary):
-
If your solution is colored, it indicates the presence of colored impurities.
-
Remove the flask from the heat and add a small amount of activated charcoal.
-
Swirl the hot solution for a few minutes. The colored impurities will adsorb to the charcoal.[4]
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities.[4]
-
-
Crystallization:
-
If using a mixed solvent system (e.g., ethanol-water), add the anti-solvent (water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly.
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is "melting" instead of dissolving. | - Add more of the primary solvent to decrease the saturation point. - Use a solvent with a lower boiling point. - Ensure the crude material is not excessively impure, as high impurity levels can depress the melting point. |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated. | - Evaporate some of the solvent to concentrate the solution and try cooling again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low Recovery | - Too much solvent was used. - The crystals were washed with a solvent that was not ice-cold. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution. - Always use ice-cold solvent for washing the crystals. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Use activated charcoal to adsorb the colored impurities before the crystallization step.[4] |
III. Column Chromatography: Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
Step-by-Step Column Chromatography Protocol
-
TLC Analysis for Solvent System Selection:
-
The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3.
-
Starting solvent systems to screen:
-
Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)
-
Dichloromethane/Methanol mixtures (e.g., 99:1, 95:5)
-
-
Due to the basicity of the amino group, tailing on the TLC plate (and column) is common. To mitigate this, add a small amount of a basic modifier to the eluent (e.g., 0.5-1% triethylamine or a few drops of aqueous ammonia).[5]
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Column Chromatography Workflow Diagram
Caption: Workflow for column chromatography purification.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloading. - Poorly packed column. | - Re-optimize the solvent system using TLC to achieve better separation between spots. - Use a larger column or load less material. - Repack the column carefully to ensure it is uniform and free of channels. |
| Compound Streaking/Tailing | The basic amino group is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.5-1%) or a small amount of aqueous ammonia to the eluent to neutralize the acidic sites on the silica gel.[5] |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound Elutes Too Quickly | The eluent is too polar. | Start with a less polar eluent system. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. If, for example, the synthesis involves the amination of 2-chloro-3-methylbenzonitrile, potential impurities could include unreacted starting material and byproducts from side reactions. Other potential impurities could be isomers or related benzonitrile derivatives.[6] A thorough analysis of your crude material by techniques like GC-MS or LC-MS is recommended to identify the specific impurities.
Q2: Can I use acid-base extraction to purify my compound?
A2: Yes, the basic amino group of this compound allows for purification by acid-base extraction. The general procedure would be:
-
Dissolve the crude material in an organic solvent (e.g., dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., NaOH) to deprotonate the desired compound, causing it to precipitate.
-
Extract the product back into an organic solvent or collect the precipitate by filtration.
Q3: My purified compound has a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. Further purification by recrystallization or column chromatography is recommended.
Q4: How do I choose between recrystallization and column chromatography?
A4: The choice depends on several factors:
-
Scale: Recrystallization is often more suitable for larger quantities of material, while column chromatography is excellent for smaller scales and for separating complex mixtures.
-
Nature of Impurities: If the impurities have very different solubilities from your product, recrystallization can be very effective. If the impurities have similar polarities to your product, column chromatography will likely provide better separation.
-
Time and Effort: Recrystallization can be faster if a suitable solvent is known. Column chromatography is generally more labor-intensive.
V. References
-
Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization. Benchchem.
-
2-amino-6-methylbenzonitrile - 56043-01-7, C8H8N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
-
Recrystallization - Single Solvent. University of California, Los Angeles.
-
A Comparative Guide to the Crystal Structures of Substituted Aminobenzonitriles. Benchchem.
-
Recrystallization. Chemistry LibreTexts.
-
A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company.
-
Benzonitrile-impurities. Pharmaffiliates.
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
-
Separation of Benzonitrile, 2-amino-3-chloro-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
-
Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. ResearchGate.
-
Application Notes and Protocols for the Purification of 2-Amino-4,6-dimethylbenzonitrile. Benchchem.
-
A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company.
-
This compound. Sigma-Aldrich.
-
2-Amino-3-methylpentanenitrile | C6H12N2 | CID 13760530. PubChem.
-
2-Amino-4-hydroxy-3-methylbenzonitrile | 102569-26-6. ChemScene.
-
2-Amino-5-chloro-3-methylbenzonitrile | C8H7ClN2 | CID 53381035. PubChem.
-
Optimization of the TLC Separation of Seven Amino Acids. ResearchGate.
-
2-Aminobenzonitrile | 1885-29-6. BLD Pharm.
-
Flash Column Chromatography with Ammonia: Your experiences please!. Reddit.
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH.
-
Thin Layer Chromatography of Amino Acids. cr subscription agency.
-
Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices. Benchchem.
-
2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile. PubChem.
-
2-Chloro-3-methylbenzonitrile | C8H6ClN | CID 14529890. PubChem - NIH.
-
What is the best solvent system for amino acid thin layer chromatography?. ResearchGate.
-
Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
-
Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
-
Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Hindawi.
-
Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International.
-
Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.
-
2-Amino-3-(3-hydroxypropyl)benzonitrile | C10H12N2O | CID 152426973. PubChem.
-
Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
-
2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study. New Journal of Chemistry (RSC Publishing).
-
Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
-
Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. MDPI.
References
Technical Support Center: Regiocontrol in Reactions of 2-Amino-3-methylbenzonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile - Benchchem
Welcome to the technical support center for improving the regioselectivity of reactions involving 2-Amino-3-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this multifunctional aromatic building block. In this document, we will move beyond simple procedural outlines to explore the underlying principles that govern reactivity and provide actionable, field-tested strategies to steer your reactions toward the desired constitutional isomer.
Section 1: Foundational Principles & Common Issues
This section addresses the fundamental electronic and steric factors that dictate the reactivity of this compound and answers the most common initial questions encountered during its use.
Q1: What are the primary factors governing regioselectivity in reactions with this compound?
A1: The regiochemical outcome of reactions, particularly electrophilic aromatic substitution (EAS), is determined by a complex interplay of electronic and steric effects from the three distinct substituents on the benzene ring.
-
Electronic Effects: The substituents exert powerful directing effects by donating or withdrawing electron density from the aromatic π-system.[1]
-
Amino Group (-NH₂ at C2): This is a strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance.[2][3] It strongly activates the C4 and C6 positions.
-
Cyano Group (-CN at C1): This is a strongly deactivating, meta-directing group due to its powerful inductive electron withdrawal and resonance effects.[3][4] It directs incoming electrophiles to the C5 position.
-
Methyl Group (-CH₃ at C3): This is a weakly activating, ortho, para-directing group via an inductive donating effect.[1] It weakly activates the C5 position.
-
-
Steric Hindrance: The physical bulk of a substituent can block or hinder an approaching reagent.[5][6] In this molecule, the methyl group at the C3 position provides significant steric hindrance to the adjacent C4 position, making it a less favorable site for substitution compared to the more accessible C6 position.
The Hierarchy of Influence: In an electrophilic substitution scenario, the powerful activating and directing effect of the amino group is the dominant factor. The deactivating cyano group and weakly activating methyl group have a lesser influence on the initial site of reaction. Therefore, the primary challenge is controlling the overwhelming tendency for reaction at the positions activated by the amino group.
Caption: Directing effects on this compound.
Q2: I'm performing a bromination reaction and getting a messy result with one major product. Why is this happening and what is the likely major product?
A2: This is a classic regioselectivity challenge with this substrate. The "messy" result is due to the competing directing effects, but the formation of a single major product is expected.
Causality: The amino group is the most powerful activating director on the ring.[7] It strongly directs the incoming electrophile (Br⁺) to its ortho (C4) and para (C6) positions. However, the C4 position is sterically hindered by the adjacent C3-methyl group.[8] Consequently, the electrophile will preferentially attack the more sterically accessible and electronically activated C6 position.
Predicted Major Product: 2-Amino-6-bromo-3-methylbenzonitrile.
Minor products may include the C4-bromo isomer and potentially di-substituted products if the reaction conditions are too harsh.
Caption: Decision workflow for electrophilic bromination.
Section 2: Troubleshooting Electrophilic Aromatic Substitution
For researchers aiming for substitution patterns other than the C6 position, proactive strategic planning is essential. This section focuses on methodologies to modulate the inherent reactivity of the substrate.
Q3: How can I override the natural preference for C6 substitution and favor reaction at other positions like C4 or C5?
A3: To alter the regiochemical outcome, you must temporarily modify the most influential group: the amine. The most effective strategy is the use of protecting groups .[9] A protecting group can:
-
Reduce Activating Strength: By converting the amine to an amide or carbamate, you lessen its electron-donating ability, making the ring less reactive and the directing effect less pronounced.
-
Introduce Steric Bulk: A large protecting group can physically block the C6 position, making the C4 position the more favorable site for electrophilic attack, despite the hindrance from the methyl group.
Achieving substitution at C5 is significantly more challenging and typically requires more advanced, multi-step strategies, which are discussed in Section 3.
Q4: What is the best protecting group strategy for the amino group to control regioselectivity in EAS?
A4: The optimal choice depends on the desired outcome and the reaction conditions. Bulky acyl groups are particularly effective for sterically directing substitution.
| Protecting Group | Reagent | Typical Conditions | Steric Bulk | Electronic Effect | Key Advantage for Regiocontrol |
| Acetyl (-Ac) | Acetic Anhydride or Acetyl Chloride | Pyridine or Et₃N, 0°C to RT | Low | Moderately deactivating | Reduces reactivity, prevents catalyst poisoning. |
| Pivaloyl (-Piv) | Pivaloyl Chloride | Pyridine, 0°C to RT | High | Moderately deactivating | Excellent for sterically blocking the C6 position to favor C4 substitution. |
| Boc (-Boc) | Boc Anhydride (Boc₂O) | Et₃N, DMAP (cat.), CH₂Cl₂ | High | Moderately deactivating | Provides significant steric bulk and has orthogonal deprotection conditions.[10][11] |
Recommendation: For directing substitution to the C4 position, the pivaloyl group is an excellent first choice due to its high steric demand.
Experimental Protocol: N-Pivaloylation of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous pyridine or dichloromethane (CH₂Cl₂). If using CH₂Cl₂, add triethylamine (Et₃N) (1.5 eq).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, quench the reaction by slowly adding water. If CH₂Cl₂ was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-(2-cyano-6-methylphenyl)pivalamide.
Q5: My Friedel-Crafts acylation/alkylation is failing completely, even after protecting the amine. What is the issue?
A5: This is a common point of failure. While amine protection prevents the primary cause of failure (Lewis acid complexation with the -NH₂ group), the protected substrate, an N-acylated aniline derivative, is now significantly deactivated. The combination of a deactivating amide group and a deactivating cyano group makes the aromatic ring electron-poor and thus highly resistant to Friedel-Crafts conditions.
Troubleshooting Steps:
-
Use a Milder Protecting Group: An N-acetyl group is less deactivating than an N-pivaloyl group.
-
Employ Harsher Conditions: Stronger Lewis acids (e.g., AlCl₃) and higher temperatures may be required, but this risks decomposition or rearrangement.
-
Alternative Strategy: Consider a different synthetic route. For example, a Gattermann or Vilsmeier-Haack reaction could be used to introduce a formyl group, which can then be further manipulated. For alkylation, consider a Suzuki or other cross-coupling reaction if a halogenated precursor is available.
Section 3: Advanced Strategies for Regiocontrol
When standard EAS and protecting group strategies are insufficient, more sophisticated methods are required to achieve specific substitution patterns, such as functionalizing the C5 position.
Q6: How can I introduce a substituent at the C5 position?
A6: Directing a new substituent to the C5 position is the most difficult challenge due to the overwhelming influence of the C2-amino group. A multi-step approach is necessary. One of the most robust methods is Directed ortho-Metalation (DoM) .[12]
In this strategy, a substituent, known as a Directed Metalation Group (DMG), chelates to an organolithium reagent (like n-BuLi or sec-BuLi), directing the deprotonation (lithiation) of the nearest ortho position.[13] For this substrate, the cyano group can serve as a moderate DMG to direct lithiation to the C6 position. While this doesn't directly functionalize C5, it provides a synthetic handle at C6 that can be used in subsequent steps.
A more direct, albeit longer, route would involve starting from a different material or employing a strategy that temporarily removes the powerful amino director.
Hypothetical Route via Sandmeyer Reaction:
-
Perform an initial substitution at C6 (e.g., bromination).
-
Protect the amino group.
-
Perform a second substitution, which may now be directed to C4 or C5 depending on the conditions and the nature of the C6 substituent.
-
Diazotize the amino group (after deprotection) and remove it (e.g., with H₃PO₂) or replace it via a Sandmeyer reaction. This fundamentally alters the directing properties of the ring for any further substitutions.
Q7: Can Directed ortho-Metalation (DoM) be used to selectively functionalize the ring, and how would I perform it?
A7: Yes, DoM is a powerful tool for achieving regioselectivity that is contrary to standard electronic effects. For this compound, the primary amino group itself is not a good DMG and is acidic enough to quench the organolithium reagent. It must be protected. An amide-protected amine is a strong DMG, but it would direct to the already-substituted C3 position.
However, the cyano group can serve as a DMG, directing lithiation to the C6 position.[13] This provides a reliable method to install an electrophile at C6.
References
- 1. savemyexams.com [savemyexams.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. wpage.unina.it [wpage.unina.it]
- 9. jocpr.com [jocpr.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. scispace.com [scispace.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Directed Ortho Metalation [organic-chemistry.org]
safe handling and storage procedures for 2-Amino-3-methylbenzonitrile
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of 2-Amino-3-methylbenzonitrile (CAS No. 69797-49-5). This document provides practical, in-depth answers to common questions and outlines clear protocols for routine handling and emergency situations. Our goal is to combine technical data with field-proven insights to ensure both experimental success and laboratory safety.
Section 1: Quick Reference Safety Profile
Before handling this compound, it is crucial to be familiar with its fundamental properties and hazards. The information below is synthesized from safety data sheets of this compound and structurally similar compounds.
| Parameter | Details | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 69797-49-5 | [2] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Solid (Form may vary) | [N/A] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4][5] |
| GHS Signal Word | Warning | [3][4] |
| Required PPE | Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [3][6][7] |
| Primary Engineering Control | Work in a certified chemical fume hood. | [3][7] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials. | [8][9] |
| Incompatible Materials | Strong oxidizing agents. | [N/A] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day use and storage of this compound.
Q1: What is the correct way to store this compound to ensure its stability?
A: Proper storage is critical for maintaining the chemical integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] The primary reasons for these precautions are:
-
Preventing Oxidation/Degradation: The amino group can be susceptible to oxidation from atmospheric oxygen over time. A tightly sealed container under an inert atmosphere (like nitrogen or argon) is best practice for long-term storage.
-
Avoiding Moisture: While not explicitly classified as hygroscopic, absorbing moisture can lead to clumping and potential degradation. A dry environment is essential.
-
Ensuring Ventilation: Storing in a ventilated area prevents the accumulation of any potential vapors, which can be an irritant.[3]
Q2: I need to weigh out the compound for an experiment. What is the minimum personal protective equipment (PPE) I should be wearing?
A: Due to its classification as a skin, eye, and respiratory irritant, comprehensive PPE is mandatory.[3]
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required to prevent contact with dust particles.[3][6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always check the manufacturer's glove compatibility chart for the specific solvent you may be using.
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened.
-
Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to avoid inhaling dust.[7][10]
Q3: Can I dissolve this compound in water?
A: Solubility data for this specific isomer is not widely published. Generally, small aromatic compounds with polar functional groups (like amines and nitriles) have limited solubility in water but are often soluble in organic solvents. It is recommended to test solubility in a small amount of your intended solvent (e.g., DMSO, DMF, methanol, or ethyl acetate) before preparing a large-scale solution.
Q4: The compound appears to have discolored slightly. Is it still usable?
A: Discoloration (often a yellowing or darkening) in amino-containing aromatic compounds can be a sign of oxidation or impurity formation. While slight discoloration may not significantly impact some applications, it can be critical for others, such as in drug development or catalysis where purity is paramount.
-
Causality: The amino group is an electron-donating group that makes the aromatic ring more susceptible to oxidation, which can form colored byproducts.
-
Recommendation: If the purity is critical for your experiment, it is advisable to either purify the material (e.g., by recrystallization or column chromatography) or use a fresh, unoxidized batch. For less sensitive applications, its use may be acceptable, but the potential for altered reactivity or side products should be considered.
Section 3: Troubleshooting and Emergency Protocols
This section provides step-by-step guidance for specific issues and emergency scenarios.
Q1: What should I do in case of an accidental spill of the solid compound?
A: A spill of solid this compound should be managed promptly and safely. Do not create dust. The following workflow provides a systematic approach to spill management.
Caption: Emergency Spill Response Workflow.
Q2: What are the correct first aid procedures for accidental exposure?
A: Immediate and correct first aid is vital. Always have the Safety Data Sheet (SDS) available for emergency responders.[3]
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7] The primary risk is respiratory tract irritation.[3]
-
If on Skin: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] If skin irritation occurs, get medical advice.[3] The goal is to physically remove the compound to prevent further irritation.
-
If in Eyes: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do so. Continue rinsing. Persistent irritation requires immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][9]
Q3: How do I properly dispose of waste containing this compound?
A: This compound and its containers must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[3][11]
-
Protocol for Disposal:
-
Collect Waste: Collect surplus material and any contaminated items (e.g., pipette tips, paper towels) in a dedicated, compatible, and clearly labeled hazardous waste container.[12]
-
Labeling: Ensure the container is labeled with "Hazardous Waste" and lists "this compound" as a constituent.[13]
-
Professional Disposal: The waste must be disposed of through a licensed professional waste disposal service, typically via chemical incineration.[7][12] Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.
-
Empty Containers: Rinse empty containers thoroughly three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13] After rinsing and air-drying, the container can often be disposed of or recycled according to institutional policy.
-
References
- 1. 69797-49-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 69797-49-5|this compound|BLD Pharm [bldpharm.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
managing impurities during the scale-up of 2-Amino-3-methylbenzonitrile synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3-methylbenzonitrile (CAS 69797-49-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing impurities during laboratory and pilot-plant scale production. We will delve into the causality behind common synthetic challenges, offering field-proven insights and validated protocols to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound can be approached through several pathways. The most prevalent methods start from readily available precursors like 3-methylaniline or 2-nitro-3-methylbenzonitrile. A common laboratory and industrial approach involves a Sandmeyer reaction, where an amino group is converted into a nitrile via a diazonium salt intermediate[1][2]. Another viable route is the reduction of the corresponding nitro compound, 2-nitro-3-methylbenzonitrile, using reducing agents like zinc dust in an acidic medium[3].
Q2: Why is impurity management particularly challenging during the scale-up of this synthesis?
Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale. For this compound, these challenges are primarily related to:
-
Exothermic Reactions: Diazotization, a key step in the Sandmeyer route, is highly exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting the formation of phenolic impurities and tar-like byproducts[4][5].
-
Mass and Heat Transfer: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to an inconsistent reaction profile and a broader range of impurities.
-
Stability of Intermediates: Aryl diazonium salts are notoriously unstable at elevated temperatures[5]. Precise temperature control (typically 0-5 °C) is critical. A deviation that is manageable in a small flask can be catastrophic in a large reactor, leading to decomposition and the formation of complex impurity profiles.
Q3: What are the primary classes of impurities I should expect?
Impurities can generally be categorized based on their origin within the synthetic process:
-
Process-Related Impurities: These originate from the main reaction sequence. Examples include unreacted starting materials (e.g., 3-methylaniline), intermediates (e.g., the diazonium salt), or byproducts from side reactions (e.g., 2-hydroxy-3-methylbenzonitrile).
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents themselves.
-
Degradation Products: The product or intermediates may degrade under certain conditions (e.g., heat, light, or incompatible pH), forming new impurities.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low yield of the desired this compound in a Sandmeyer reaction.
-
Potential Cause 1: Incomplete Diazotization. The conversion of the starting arylamine to its diazonium salt is incomplete. This is often due to improper temperature control or incorrect stoichiometry of sodium nitrite and acid.
-
Recommended Solution:
-
Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite[6]. Use a calibrated thermometer and an efficient cooling bath.
-
Ensure the arylamine is fully dissolved in the acid before beginning nitrite addition.
-
Test for the presence of nitrous acid using potassium iodide-starch paper to confirm a slight excess is present at the end of the addition, indicating the completion of diazotization.
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. The diazonium salt is decomposing back to the arylamine or reacting with water to form a phenol before the addition of the cyanide source.
-
Recommended Solution:
-
Use the diazonium salt solution immediately after its preparation. It is not stable and should not be stored[5].
-
Ensure the copper(I) cyanide solution is prepared and ready before you start the diazotization step.
-
Issue 2: The final isolated product is dark brown or black, indicating significant impurities.
-
Potential Cause: Formation of Azo Compounds. Unreacted diazonium salt can couple with the product (this compound) or the starting amine to form highly colored azo dyes. This is a common side reaction in Sandmeyer chemistry[4].
-
Recommended Solution:
-
Ensure the diazonium salt is added slowly to the copper cyanide solution, so it reacts immediately and its concentration remains low.
-
Maintain the recommended reaction temperature to minimize side reactions.
-
During workup, the crude product can be treated with activated charcoal (charcoalization) to adsorb colored impurities. A subsequent recrystallization or column chromatography will be necessary[7].
-
Issue 3: HPLC analysis shows a significant peak corresponding to 2-hydroxy-3-methylbenzonitrile.
-
Potential Cause: Hydrolysis of the Diazonium Intermediate. Diazonium salts can react with water, especially at elevated temperatures, to form phenols[2]. This side reaction competes with the desired cyanation.
-
Recommended Solution:
-
Strict temperature control below 5 °C is paramount during the entire process until the diazonium group is displaced[6].
-
Minimize the amount of water in the reaction where possible, although it is often the solvent.
-
The phenolic impurity can typically be removed during workup by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution), which will deprotonate and extract the acidic phenol into the aqueous layer.
-
Below is a diagram illustrating the competition between the desired Sandmeyer reaction and the undesired hydrolysis pathway.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 7. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-3-methylbenzonitrile
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting for catalyst selection in reactions involving the versatile building block, 2-Amino-3-methylbenzonitrile. The unique arrangement of the amino, cyano, and methyl groups on this molecule presents both opportunities for diverse chemical transformations and specific challenges in achieving high selectivity and yield. This guide is structured to address common issues encountered in key reaction classes, providing not just solutions but also the underlying scientific principles to empower your experimental design.
I. Catalytic Hydrogenation of the Nitrile Group
The reduction of the nitrile functionality in this compound to a primary amine is a foundational transformation. However, achieving high selectivity for the desired 2-(aminomethyl)-3-methylaniline can be challenging due to the formation of secondary and tertiary amines, as well as potential hydrogenolysis of the amino group.
Frequently Asked Questions (FAQs): Hydrogenation
Q1: What are the most common catalysts for the hydrogenation of aromatic nitriles like this compound?
A1: The most frequently employed catalysts for this transformation are Raney® Nickel, palladium-based catalysts (e.g., Pd/C), and rhodium-based catalysts.[1][2] Each has its own set of advantages and disadvantages concerning activity, selectivity, and cost. Raney® Nickel is a cost-effective and highly active catalyst, often used in industrial settings.[3] Palladium catalysts are also widely used but can sometimes lead to undesired side reactions like hydrogenolysis.[4] Rhodium catalysts can offer high selectivity to the primary amine, especially when used with specific additives.[5]
Q2: I am observing the formation of significant amounts of secondary and tertiary amines. What is the mechanism of their formation?
A2: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[1] It proceeds through the condensation of the initially formed primary amine with the intermediate imine, followed by further hydrogenation. The resulting secondary amine can then react with another imine intermediate to form a tertiary amine.
Q3: Can the existing amino group on the ring interfere with the hydrogenation of the nitrile group?
A3: Yes, the amino group can influence the reaction in several ways. It can coordinate to the metal center of the catalyst, potentially affecting its activity. Additionally, under certain conditions, particularly with palladium catalysts, the C-N bond of the amino group can undergo hydrogenolysis, leading to the formation of 3-methylbenzonitrile.[4]
Troubleshooting Guide: Hydrogenation
Problem 1: Low Selectivity to the Primary Amine (Formation of Secondary/Tertiary Amines)
-
Causality: The formation of secondary and tertiary amines is often favored at high catalyst loadings and temperatures, where the concentration of the intermediate imine is high.
-
Troubleshooting & Optimization:
-
Catalyst Choice:
-
Rhodium Catalysts: Rhodium on carbon (Rh/C) has been shown to be more selective towards secondary amines in the hydrogenation of some aromatic nitriles compared to Pd/C, which favors tertiary amine formation.[6] However, for primary amine selectivity, the addition of a basic substance in a two-phase solvent system with a rhodium catalyst can be highly effective.[5]
-
Raney® Nickel: This catalyst is often used with ammonia to suppress the formation of secondary and tertiary amines.[2] The ammonia is thought to inhibit the condensation of the primary amine with the imine intermediate.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. A two-phase system with an immiscible organic solvent and water, in the presence of a rhodium catalyst and a basic substance, has been patented to achieve high conversion and selectivity to the primary amine.[5]
-
Additives: The addition of ammonia is a well-established method to increase the selectivity for primary amines.[2] Alternatively, acidic additives like sodium dihydrogen phosphate have been used with palladium catalysts to achieve high selectivity to the primary amine in a biphasic system.[7]
-
-
Process Parameters:
-
Temperature and Pressure: Lowering the reaction temperature can sometimes reduce the rate of the condensation reaction leading to secondary and tertiary amines. Hydrogen pressure should be optimized to ensure a sufficient rate of hydrogenation of the imine intermediate to the primary amine before it can react further.
-
-
Problem 2: Undesired Hydrogenolysis of the Amino Group
-
Causality: Palladium catalysts, particularly Pd/C, are known to catalyze hydrogenolysis reactions.[4] In the case of this compound, this would lead to the cleavage of the C-N bond of the amino group, resulting in 3-methylbenzonitrile as a byproduct.
-
Troubleshooting & Optimization:
-
Catalyst Selection:
-
Platinum Catalysts: Platinum-based catalysts, such as platinum oxide (Adam's catalyst), have been shown to be less prone to causing hydrogenolysis compared to palladium catalysts in the hydrogenation of substituted benzonitriles.[4][8]
-
Gold Catalysts: Gold nanoparticles supported on various oxides have demonstrated high chemoselectivity in the hydrogenation of other functional groups in the presence of a nitro group, which is a good indicator of their potential for selective nitrile reduction without affecting the amino group.[9][10]
-
-
Catalyst Support: The choice of support can also influence selectivity. For palladium catalysts, supports like Al2O3 may be less prone to hydrogenolysis than carbon.[11]
-
Experimental Protocol: Selective Hydrogenation using a Rhodium Catalyst
-
Catalyst Preparation: Prepare a slurry of 5% Rh/C in a suitable immiscible organic solvent (e.g., toluene).
-
Reaction Setup: In a high-pressure reactor, charge the this compound, the organic solvent, and an aqueous solution of a basic substance (e.g., sodium hydroxide at a concentration of 0.5 to 5 M).[5]
-
Catalyst Addition: Add the Rh/C slurry to the reactor.
-
Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 15-200 psig).[5] Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by GC or HPLC. Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst. Separate the organic and aqueous layers and isolate the product from the organic phase.
II. Palladium-Catalyzed Cross-Coupling Reactions
The amino group in this compound can be a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. However, the presence of the ortho-methyl group and the coordinating nature of both the amino and cyano groups can pose significant challenges.
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: What are the main challenges in performing cross-coupling reactions on this compound?
A1: The primary challenges are:
-
Steric Hindrance: The methyl group ortho to the amino group can sterically hinder the approach of the catalyst and the coupling partner.[6]
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the amino group and the nitrogen of the cyano group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[12]
-
Side Reactions: The amino group can undergo self-coupling or other undesired reactions.
Q2: Which type of cross-coupling reaction is most suitable for modifying the aromatic ring of this compound?
A2: To modify the aromatic ring, you would first need to introduce a leaving group (e.g., a halogen) onto the ring. Assuming you have a halogenated derivative of this compound, Suzuki-Miyaura coupling is a versatile method for forming C-C bonds with a wide range of boronic acids.[13] The Heck reaction can be used to introduce vinyl groups.[4]
Q3: How can I activate the C-N bond of the amino group for a Buchwald-Hartwig amination?
A3: The Buchwald-Hartwig amination typically involves the coupling of an aryl halide with an amine.[14] To utilize the amino group of this compound as the coupling partner, you would react it with an aryl halide or triflate in the presence of a suitable palladium catalyst and a strong base.[2]
Troubleshooting Guide: Cross-Coupling
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
-
Causality: Low conversion can be due to catalyst inhibition by the substrate, steric hindrance, or an inappropriate choice of ligand or base.
-
Troubleshooting & Optimization:
-
Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and stabilize the active catalytic species.[3] Ligands like SPhos and XPhos have proven effective in challenging Suzuki couplings.[7]
-
Catalyst Precursor: Using a pre-formed palladium(II) precatalyst can sometimes be more effective than generating the active Pd(0) species in situ.[12]
-
Base Selection: The choice of base is critical. Inorganic bases like K3PO4 or Cs2CO3 are often effective.[15] The base not only facilitates the transmetalation step but also influences the catalyst's stability and activity.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used for Suzuki reactions. The water is essential for the activity of the inorganic base.[13]
-
Problem 2: Homocoupling of the Boronic Acid
-
Causality: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Troubleshooting & Optimization:
-
Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions.
-
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halogenated this compound derivative, the boronic acid (1.5 equivalents), and the base (e.g., K3PO4, 2 equivalents).[12]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).[12]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. Purify the product by column chromatography.
III. Cyclization Reactions
The ortho-disposition of the amino and cyano groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines.
Frequently Asked Questions (FAQs): Cyclization
Q1: What types of heterocyclic compounds can be synthesized from this compound?
A1: this compound is a versatile starting material for the synthesis of various nitrogen-containing heterocycles. The most common application is the synthesis of substituted quinazolines.[6][9] It can also be a precursor for other fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines, although this would require additional reaction partners.[1][7]
Q2: What are the general strategies for synthesizing quinazolines from this compound?
A2: Common strategies include:
-
Reaction with orthoesters: A one-pot, multi-component reaction with orthoesters and ammonium acetate can yield 4-aminoquinazolines.[14]
-
Palladium-catalyzed cascade reactions: Reaction with triethyl orthocarboxylates and boronic acids in the presence of a palladium catalyst can provide 4-arylquinazolines.[9]
-
Acid-mediated annulation: Reaction with N-benzyl cyanamides mediated by hydrochloric acid can produce 2-amino-4-iminoquinazolines.[6]
Q3: Does the methyl group at the 3-position affect the cyclization reaction?
A3: The methyl group can have both electronic and steric effects. Electronically, it is a weak electron-donating group, which might slightly increase the nucleophilicity of the amino group. Sterically, it can influence the conformation of reaction intermediates and potentially hinder the approach of bulky reagents.
Troubleshooting Guide: Cyclization
Problem 1: Low Yield in Quinazoline Synthesis
-
Causality: Low yields can result from incomplete reaction, formation of side products, or decomposition of the starting material or product under the reaction conditions.
-
Troubleshooting & Optimization:
-
Catalyst/Reagent Choice:
-
For acid-catalyzed reactions, screen different acids (e.g., HCl, p-toluenesulfonic acid) and their concentrations.
-
For metal-catalyzed reactions, the choice of metal and ligand is crucial. For example, in palladium-catalyzed reactions, the ligand can influence the rate of both the C-C coupling and the subsequent C-N bond formation.[9]
-
-
Reaction Temperature: Many cyclization reactions require elevated temperatures. However, excessively high temperatures can lead to decomposition. Optimize the temperature to find a balance between reaction rate and stability.[2]
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. For microwave-assisted synthesis, solvent-free conditions can sometimes be highly effective.[14]
-
Problem 2: Formation of Isomeric Products or Byproducts
-
Causality: In multi-component reactions, different reaction pathways can lead to the formation of isomeric products. The reaction conditions can influence the regioselectivity of the cyclization.
-
Troubleshooting & Optimization:
-
Control of Reaction Conditions: Carefully control the order of addition of reagents and the reaction temperature to favor the desired reaction pathway.
-
Catalyst Selection: In some cases, the choice of catalyst can direct the regioselectivity of the cyclization. Lewis acid catalysts, for instance, can coordinate to specific sites on the substrate and influence the outcome of the reaction.[3]
-
Experimental Protocol: Synthesis of a 4-Aminoquinazoline Derivative via Microwave-Assisted Cyclization
-
Reaction Mixture: In a microwave reaction vial, combine this compound, an orthoester (e.g., triethyl orthoformate), and ammonium acetate.[14]
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at a specific power and for a set time (e.g., 450 W for a few minutes).[14]
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable solvent and purify the product by recrystallization or column chromatography.
IV. Visualizations
Catalyst Selection Workflow for Hydrogenation
Caption: Workflow for selecting and optimizing a catalyst for the selective hydrogenation of this compound.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
V. Summary of Catalyst Recommendations
| Reaction Type | Desired Product | Recommended Catalyst Systems | Key Considerations |
| Hydrogenation | 2-(aminomethyl)-3-methylaniline | Raney® Ni with NH3Rh/C with base in a two-phase systemPtO2 to avoid hydrogenolysis | High potential for secondary/tertiary amine formation.Pd catalysts may cause hydrogenolysis of the amino group. |
| Suzuki-Miyaura Coupling | C-C coupled product | Pd(OAc)2 or other Pd(II) precursor with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Steric hindrance from the ortho-methyl group.Potential for catalyst inhibition by the amino and cyano groups. |
| Cyclization | Substituted Quinazoline | Acid catalysts (e.g., HCl, PTSA)Pd(II) catalysts for cascade reactionsMicrowave-assisted, solvent-free conditions | Choice of reagents determines the substitution pattern of the quinazoline ring.Reaction conditions can influence regioselectivity. |
VI. References
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References
- 1. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gold/Lewis acid catalyzed oxidative cyclization involving activation of nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of the Lewis acid mediated stereoselective cyclization of cationic aminyl radicals leading to substituted pyrrolidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Amino-3-methylbenzonitrile and Its Positional Isomers: A Guide for Researchers
Introduction
In the fields of synthetic chemistry, drug discovery, and materials science, a nuanced understanding of isomeric structures is not merely academic—it is fundamental to predicting chemical behavior, biological activity, and material properties. Aminomethylbenzonitriles, a class of compounds featuring amino, methyl, and nitrile functional groups on a benzene ring, exemplify this principle. The specific placement of these groups gives rise to a variety of positional isomers, each with a unique electronic and steric profile.
This guide provides a detailed comparative analysis of 2-Amino-3-methylbenzonitrile and its key positional isomers. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causal relationships between molecular structure and observable properties, grounded in established chemical principles. We will explore how subtle shifts in substituent positions lead to distinct spectroscopic signatures and reactivity patterns, offering a practical framework for researchers, scientists, and drug development professionals. The methodologies and principles discussed are designed to be self-validating, ensuring that the insights provided are both reliable and reproducible.[1][2]
Structural Overview of Key Isomers
The core structure under consideration is a benzonitrile scaffold substituted with one amino (-NH₂) group and one methyl (-CH₃) group. The reference compound is this compound. For this comparative guide, we will focus on five other representative positional isomers to highlight the impact of substituent placement.
The isomers differ in the relative positions of the amino, methyl, and nitrile groups, which profoundly influences their chemical and physical properties. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitrile group governs the electron density distribution across the aromatic ring.
Caption: Chemical structures of this compound and its selected positional isomers.
Comparative Physicochemical Properties
The physical properties of these isomers, such as melting point, are influenced by the intermolecular forces each can form. Symmetrical isomers often pack more efficiently into a crystal lattice, leading to higher melting points.
| Property | This compound | 2-Amino-4-methylbenzonitrile | 4-Amino-2-methylbenzonitrile |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol [3] | 132.16 g/mol [4] |
| CAS Number | 3189-36-2 | 26830-96-6[3] | 72115-06-1[4] |
| Melting Point | 143-146 °C | 92-95 °C | Not specified |
| Appearance | Not specified | Not specified | Not specified |
Note: Data for all isomers is not consistently available in public databases and should be confirmed experimentally.
Spectroscopic Differentiation: A Fingerprint for Each Isomer
Spectroscopic techniques are indispensable for distinguishing between positional isomers.[1] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's structure, revealing how substituent placement alters the electronic environment.[1][5]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is highly sensitive to the electronic environment of hydrogen atoms. The chemical shifts (δ) and coupling patterns of the aromatic protons are unique for each isomer, providing a definitive method for identification. The electron-donating amino and methyl groups generally shield nearby protons (shifting them upfield), while the electron-withdrawing nitrile group deshields them (shifting them downfield).
Interpreting the Aromatic Region (approx. 6.5-7.5 ppm):
-
This compound: The three aromatic protons will appear as a complex multiplet, influenced by their proximity to the three different substituents.
-
2-Amino-4-methylbenzonitrile: We expect to see three distinct signals in the aromatic region. The proton between the amino and methyl groups will likely be a singlet, while the other two will be doublets.
-
4-Amino-2-methylbenzonitrile: This isomer will also show three aromatic protons. The proton situated between the methyl and nitrile groups will be the most downfield, while the proton ortho to the amino group will be the most upfield.
Advanced 2D NMR techniques like COSY and HMBC can be used to definitively assign proton and carbon signals, especially for complex spectra.[6]
FT-IR Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups.[1] For aminomethylbenzonitriles, the key vibrational modes are the N-H stretches of the amino group, the C-H stretches of the methyl group, and the characteristic C≡N stretch of the nitrile.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observations |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two distinct bands are characteristic of a primary amine. Their exact position can be influenced by hydrogen bonding.[5] |
| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | Bands corresponding to both the methyl group and the aromatic ring will be present. |
| C≡N Stretch | 2210 - 2240 | A sharp, strong absorption band. The electronic effect of the substituents in the para position can slightly shift this frequency.[1][5] |
| N-H Bend | 1610 - 1640 | This bending vibration is also characteristic of the primary amino group.[5] |
The precise position of the C≡N stretch is particularly informative. When a strong electron-donating group like -NH₂ is para to the nitrile (as in 4-aminobenzonitrile), the increased electron density in the C≡N bond can lower its vibrational frequency compared to the meta or ortho isomers.[5] A similar trend can be anticipated for the aminomethylbenzonitrile isomers.
Comparative Reactivity Analysis
The reactivity of each isomer is dictated by the interplay of the inductive and resonance effects of its substituents.
-
Amino Group (-NH₂): A strong activating group (ortho, para-directing) due to its +R (resonance) effect, which donates electron density to the ring. It is also nucleophilic.
-
Methyl Group (-CH₃): A weak activating group (ortho, para-directing) due to its +I (inductive) effect and hyperconjugation.
-
Nitrile Group (-C≡N): A strong deactivating group (meta-directing) due to its strong -I and -R effects, which withdraw electron density from the ring.
Caption: Key factors governing the reactivity of aminomethylbenzonitrile isomers.
Electrophilic Aromatic Substitution: The positions on the aromatic ring most susceptible to electrophilic attack are those with the highest electron density.
-
In This compound , the activating amino and methyl groups are adjacent. The positions ortho and para to the strongly activating amino group (positions 4 and 6) are the most likely sites for substitution, though this will be tempered by steric hindrance from the adjacent methyl group.
-
In 4-Amino-2-methylbenzonitrile , the powerful ortho, para-directing influence of the amino group directs incoming electrophiles to positions 3 and 5. Position 3 is sterically hindered by the adjacent methyl group, making position 5 the most probable site of reaction.
Nucleophilicity of the Amino Group: The electron-withdrawing nitrile group will decrease the basicity and nucleophilicity of the amino group. This effect is strongest when the groups are ortho or para to each other due to resonance. Therefore, the amino group in 3-Amino-4-methylbenzonitrile is expected to be more nucleophilic than in 4-Amino-3-methylbenzonitrile .
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminomethylbenzonitrile isomers.
Protocol 1: NMR Spectroscopy
Caption: General workflow for NMR spectroscopic characterization.
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[1][5] Tetramethylsilane (TMS) should be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1 second, and a minimum of 16 scans to ensure a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Analysis: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent disk using a hydraulic press.[5]
-
Background Spectrum: Place only a KBr pellet (without the sample) in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.
-
Data Acquisition: Place the sample pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to improve data quality.[5]
-
Data Analysis: Identify the characteristic vibrational frequencies for the N-H, C-H, and C≡N functional groups.
Applications and Biological Relevance
Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry and materials science.[7] For instance, 4-(Aminomethyl)-3-methylbenzonitrile serves as a key building block for synthesizing inhibitors of therapeutic targets like Son of sevenless homolog 1 (Sos1), which is relevant in cancer research.[8] The different isomers of aminomethylbenzonitrile represent a library of synthons for developing novel compounds with potential anti-inflammatory, antiviral, or anticancer properties.[9] The application of 2-Amino-4-methylbenzonitrile in the synthesis of potential acetylcholinesterase (AChE) inhibitors has also been reported. The specific substitution pattern is critical for achieving the desired biological activity and selectivity.
Conclusion
The positional isomers of aminomethylbenzonitrile, while sharing the same molecular formula, are distinct chemical entities with unique properties. This guide has demonstrated that a systematic analysis using standard spectroscopic techniques like NMR and FT-IR can unambiguously differentiate these isomers. The observed differences in their spectra and reactivity are a direct consequence of the interplay between the electronic and steric effects of the amino, methyl, and nitrile substituents. For professionals in drug development and chemical synthesis, a thorough characterization of these isomers is a critical first step in harnessing their potential as versatile chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-methylbenzonitrile | C8H8N2 | CID 8167081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-Amino-2-methylbenzonitrile [myskinrecipes.com]
spectroscopic comparison of 2-Amino-3-methylbenzonitrile and its derivatives
An In-Depth Spectroscopic Guide to 2-Amino-3-methylbenzonitrile and Its Derivatives
Introduction: The Structural Significance of Aminobenzonitriles
The aminobenzonitrile framework is a cornerstone in the development of pharmacologically active agents and advanced materials. These molecules serve as versatile synthons, with their utility demonstrated in the synthesis of novel A₂A/A₂B adenosine receptor antagonists for cancer therapy and potent Bcl-2 inhibitors for treating acute myeloid leukemia.[1][2] The precise arrangement of substituents on the aromatic ring dictates the molecule's electronic properties, reactivity, and biological interactions. Consequently, rigorous structural elucidation and differentiation from closely related isomers are paramount.
This guide offers a comparative analysis of the spectroscopic characteristics of this compound and its structural analogues. As a senior application scientist, my objective is to move beyond mere data presentation and delve into the causality behind the observed spectral features. We will explore how subtle changes in molecular structure manifest as distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), providing researchers with a practical framework for characterization. The principles demonstrated here are grounded in fundamental spectroscopic theory and are broadly applicable to the analysis of substituted aromatic systems.[3]
Core Molecular Structures for Comparison
To best illustrate the influence of substituent position and type, this guide will focus on comparing the parent compound, this compound, with its simpler precursors, 2-aminobenzonitrile and various methylbenzonitrile isomers. This comparative approach allows for the deconstruction of spectroscopic effects, attributing specific spectral changes to individual functional groups.
Figure 1: Core structures for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of substituents.
Expert Insights: Decoding Substituent Effects
The amino group (-NH₂) is a powerful electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho and para positions. This increased shielding results in an upfield shift (lower δ) for the corresponding protons and carbons. The methyl group (-CH₃) is a weak EDG through induction and hyperconjugation. The nitrile group (-C≡N) is a strong electron-withdrawing group (EWG) through both induction and resonance, deshielding nuclei and causing a downfield shift (higher δ), particularly for the carbon to which it is attached.
In this compound, these effects combine. The amino group at C2 strongly shields the aromatic ring, while the methyl group at C3 provides additional weak shielding. The nitrile group at C1 deshields its local environment. This interplay creates a unique spectral fingerprint.
Comparative NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Benzonitrile | 7.4-7.7 (m, 5H) | 112.9 (C1), 118.6 (-CN), 129.5 (C3/5), 130.1 (C4), 132.2 (C2/6) |
| 2-Aminobenzonitrile | ~4.5-5.5 (br s, 2H, -NH₂), 6.6-7.4 (m, 4H, Ar-H)[4][5] | ~100 (C1), ~117 (-CN), ~117 (C6), ~119 (C3), ~133 (C4), ~134 (C5), ~150 (C2) |
| 3-Methylbenzonitrile | 2.4 (s, 3H, -CH₃), 7.2-7.5 (m, 4H, Ar-H)[6] | 21.7 (-CH₃), 109.1 (C1), 119.0 (-CN), 129.7 (C5), 131.9 (C6), 143.6 (C3)[6] |
| This compound (Predicted) | ~2.2 (s, 3H, -CH₃), ~4.5 (br s, 2H, -NH₂), 6.7-7.3 (m, 3H, Ar-H) | ~20 (-CH₃), ~100 (C1), ~118 (-CN), Aromatic C's shifted by combined effects |
Note: Data for 2-aminobenzonitrile and 3-methylbenzonitrile are compiled from literature sources.[4][5][6] Predictions for the target compound are based on additive substituent effects.
Standard Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is indispensable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expert Insights: Key Vibrational Modes
For aminobenzonitriles, three regions of the IR spectrum are particularly informative:
-
N-H Stretching Region (3500-3300 cm⁻¹): Primary amines (-NH₂) exhibit two distinct bands in this region: an asymmetric stretching vibration at a higher wavenumber and a symmetric stretching vibration at a lower wavenumber.[3]
-
C≡N Stretching Region (2260-2220 cm⁻¹): The nitrile group has a sharp, intense absorption in this relatively uncluttered region of the spectrum. Conjugation with an aromatic ring typically lowers the frequency to 2240-2220 cm⁻¹.[7]
-
N-H Bending Region (1650-1580 cm⁻¹): The scissoring vibration of the primary amino group appears in this region.[7]
Comparative IR Data
| Compound | C≡N Stretch (cm⁻¹) | N-H Stretches (cm⁻¹) | N-H Bend (cm⁻¹) |
| Benzonitrile | ~2229 | N/A | N/A |
| 2-Aminobenzonitrile | ~2225[8][9] | ~3470 (asym), ~3380 (sym) | ~1620 |
| This compound | ~2220-2230 | ~3450-3480 (asym), ~3350-3390 (sym) | ~1610-1630 |
Note: Data is compiled from the NIST Chemistry WebBook and other sources.[8][9] Values for the target compound are predicted based on typical ranges for substituted aromatic amines and nitriles.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzonitrile structure acts as a chromophore (light-absorbing group). The addition of substituents like -NH₂ and -CH₃, known as auxochromes, modifies the absorption profile.
Expert Insights: Chromophores and Auxochromes
The amino group, with its lone pair of electrons, engages in resonance with the benzene ring, extending the conjugated π-system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10] As a result, the molecule absorbs light at a longer wavelength, an effect known as a bathochromic or "red" shift. The methyl group has a much weaker, but still noticeable, bathochromic effect.
Compared to benzonitrile, which has a primary absorption band around 224 nm and a weaker one around 270 nm, this compound is expected to show significant red shifts in its absorption maxima (λ_max) due to the powerful electron-donating amino group.[11]
Standard Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of the analyte with a known concentration. Perform serial dilutions to create a series of standards.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum to subtract the solvent's absorbance.
-
Data Acquisition: Record the absorbance spectrum of each standard solution over the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Expert Insights: Fragmentation Pathways
For this compound (Molecular Formula: C₈H₈N₂, Monoisotopic Mass: 132.07 Da[12]), the mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 132. Common fragmentation pathways for related structures often involve the loss of small, stable neutral molecules. For benzonitriles, the loss of HCN (27 Da) from the molecular ion is a characteristic fragmentation. The presence of the methyl group might also lead to the formation of a stable tropylium-like cation.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 118 | Loss of HCN (m/z 91) |
| This compound | C₈H₈N₂ | 132.16 | 132 | Loss of H, HCN |
Standard Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺ in positive ion mode).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Integrated Spectroscopic Workflow
The effective characterization of a novel compound relies on an integrated approach where data from multiple techniques are used synergistically to build a conclusive structural assignment.
Figure 2: A logical workflow for the spectroscopic characterization of a target molecule.
Conclusion
The spectroscopic comparison of this compound with its derivatives demonstrates how a multi-technique approach provides a comprehensive and unambiguous structural characterization. NMR spectroscopy maps the precise atomic connectivity and electronic environment, IR spectroscopy confirms the presence of key functional groups (-NH₂, -C≡N), UV-Vis spectroscopy elucidates the nature of the conjugated π-system, and mass spectrometry verifies the molecular weight and elemental composition. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify, differentiate, and utilize these valuable chemical entities in drug discovery and materials science.
References
- 1. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel 2-amino-chromene-nitriles that target Bcl-2 in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Benzonitrile, 2-amino- [webbook.nist.gov]
- 9. 2-Aminobenzonitrile(1885-29-6) IR Spectrum [m.chemicalbook.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Benzonitrile [webbook.nist.gov]
- 12. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Orthogonal Validation of 2-Amino-3-methylbenzonitrile Purity
Introduction: The Imperative of Purity in Chemical Synthesis
2-Amino-3-methylbenzonitrile is a key substituted benzonitrile building block, frequently utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. Its precise structure, featuring an amine, a nitrile, and a methyl group on a benzene ring, makes it a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, such as isomers, starting material residues, or degradation products. For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial detail; it is the bedrock upon which the integrity of subsequent research and development rests. An uncharacterized impurity can lead to failed reactions, misleading biological data, or the generation of toxic byproducts in a final drug product.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, establishing a self-validating system of analysis through an orthogonal approach. In line with global regulatory expectations, our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical procedure validation.[1][2] This ensures that the methodologies are not only scientifically sound but also align with the standards required for regulatory submissions.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for its high resolving power, sensitivity, and quantitative accuracy. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. This technique separates compounds based on their hydrophobicity; the nonpolar stationary phase (typically C18) retards the movement of nonpolar analytes more than polar ones, allowing for effective separation of the main compound from potentially less or more polar impurities.
Causality of Experimental Choices
-
Stationary Phase (C18): A C18 column is selected due to its strong hydrophobic retention, which is ideal for separating aromatic compounds like this compound from its potential impurities.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. An acidic modifier (e.g., formic or trifluoroacetic acid) is added to protonate the amino group, ensuring a single ionic state and preventing peak tailing, thereby improving chromatographic resolution.
-
UV Detection: The aromatic ring and nitrile group in the analyte are chromophores, making it readily detectable by UV spectroscopy. A wavelength of 254 nm is often a good starting point for aromatic compounds, though a full UV scan should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (Ultrapure, 18.2 MΩ·cm).
-
Formic Acid (ACS grade).
-
This compound reference standard (if available) and test sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis (Area Percent Method):
-
Purity is calculated based on the relative area of the main peak to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation Framework (per ICH Q2(R2))
The described method must be validated for its intended purpose.[2][3]
-
Specificity: Demonstrated by separating the main peak from known impurities or by stress testing (e.g., acid/base hydrolysis, oxidation) to generate degradation products and ensuring they are resolved from the parent compound.[4][5]
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the working concentration) to confirm that the detector response is directly proportional to the analyte concentration.[4]
-
Accuracy & Precision: Determined by replicate injections of a known concentration, expressed as percent recovery and relative standard deviation (%RSD), respectively.[1]
Visualization: HPLC Workflow
Caption: High-level workflow for HPLC purity analysis.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) – Identity and Volatile Impurity Profiling
For a compound that is both volatile and thermally stable, GC-MS offers an excellent orthogonal technique to HPLC. It provides two dimensions of confirmation: the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer, which acts as a molecular fingerprint. This is particularly powerful for definitively identifying unknown impurities. While many amino compounds require derivatization to increase their volatility and prevent interaction with the column, this compound is generally amenable to direct GC-MS analysis.[6]
Causality of Experimental Choices
-
Stationary Phase (5% Phenyl Polysiloxane): A nonpolar to mid-polar column (like a DB-5ms or equivalent) is chosen for its versatility in analyzing a wide range of organic compounds and its robustness.
-
Temperature Programming: A temperature gradient is essential to first elute highly volatile impurities at lower temperatures and then ramp up to elute the main analyte and any higher-boiling impurities, ensuring good separation and peak shape for all components.
-
Electron Ionization (EI): Standard 70 eV EI is used because it creates reproducible fragmentation patterns that can be compared against established mass spectral libraries (like NIST) for confident compound identification.
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane stationary phase.
-
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade).
-
This compound sample.
-
-
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like ethyl acetate.
-
-
Data Analysis:
-
Identify the main peak in the Total Ion Chromatogram (TIC).
-
Examine the mass spectrum of the main peak to confirm the molecular ion (m/z 132) and fragmentation pattern of this compound.
-
Analyze the mass spectra of smaller peaks, comparing them against spectral libraries to tentatively identify impurities.
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis and impurity identification.
Pillar 3: Quantitative NMR (qNMR) – An Absolute Purity Assessment
Unlike chromatographic techniques that provide a relative purity (area %), Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining absolute purity without needing a reference standard of the analyte itself.[7][8] The principle relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[9] This makes qNMR an exceptionally powerful and trustworthy orthogonal technique for validating the purity value obtained from HPLC.
Causality of Experimental Choices
-
Internal Standard (Maleic Acid): A good internal standard must be stable, non-volatile, have high purity, and possess sharp NMR signals that do not overlap with the analyte's signals. Maleic acid is an excellent choice as its olefinic protons appear far downfield from the aromatic and aliphatic protons of this compound.
-
Deuterated Solvent (DMSO-d₆): DMSO-d₆ is a good solvent for both the analyte and the polar internal standard. Its residual solvent peak does not interfere with the key signals.
-
Long Relaxation Delay (D1): A long delay (e.g., 5 times the longest T1 relaxation time) between pulses is critical to ensure all protons have fully relaxed. This is non-negotiable for accurate integration and, therefore, accurate quantification.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a high-precision probe.
-
-
Reagents:
-
Certified internal standard (e.g., Maleic Acid, ≥99.5% purity).
-
Deuterated solvent (e.g., DMSO-d₆).
-
This compound sample.
-
-
Sample Preparation:
-
Using an analytical balance, accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key Parameters: Set a long relaxation delay (D1) of at least 30 seconds to ensure quantitative conditions. Use a 90° pulse angle.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (the two olefinic protons of maleic acid).
-
Calculate purity using the following formula:[9] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 132.16 g/mol ; Maleic Acid: 116.07 g/mol )
-
m = Mass
-
P = Purity of the standard
-
-
Visualization: qNMR Workflow
Caption: Workflow for absolute purity determination by qNMR.
Qualitative Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy
While not a quantitative purity technique, FTIR is an indispensable tool for confirming the identity of a material by verifying its functional groups. It serves as a rapid, simple, and cost-effective check to ensure the material is indeed this compound and has not been grossly misidentified. A spectrum can be quickly compared against a reference or known spectrum.
Expected Spectral Features
-
N-H Stretch: Two distinct peaks around 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C≡N Stretch: A sharp, strong absorption peak around 2220-2230 cm⁻¹ for the nitrile group.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches (from the methyl group) just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching absorptions in the 1500-1600 cm⁻¹ region.
-
N-H Bend: A bending vibration for the primary amine around 1600-1650 cm⁻¹.
The absence of any of these key peaks, or the presence of strong, unexpected peaks (e.g., a broad -OH peak at ~3300 cm⁻¹ or a C=O peak at ~1700 cm⁻¹), would immediately signal a significant impurity or a misidentified compound.
Comparative Guide: Selecting the Right Technique
The choice of analytical technique is dictated by the specific question being asked. Is the goal a routine quality control check, the identification of an unknown impurity, or an absolute purity assignment for a primary standard? The table below provides a comparative summary to guide this decision-making process.
| Parameter | RP-HPLC | GC-MS | Quantitative NMR (qNMR) | FTIR Spectroscopy |
| Primary Application | Quantitative Purity & Impurity Profiling | Impurity Identification & Volatile Analysis | Absolute Quantitative Purity | Identity Confirmation |
| Principle | Differential Partitioning | Volatility & Mass-to-Charge Ratio | Nuclear Magnetic Resonance | Infrared Absorption |
| Nature of Result | Relative Purity (Area %) | Qualitative ID & Relative Abundance | Absolute Purity (Weight %) | Qualitative (Functional Groups) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low (Typically >1% for impurities) |
| Specificity | High (with method development) | Very High (Retention Time + Mass Spectrum) | High (Structurally specific signals) | Moderate (Functional group specific) |
| Key Advantage | Robust, precise quantification, widely used. | Definitive identification of unknown impurities. | Absolute method, no analyte reference needed. | Fast, simple, non-destructive. |
| Key Limitation | Requires reference standards for impurity ID; blind to non-UV active compounds. | Limited to volatile & thermally stable compounds. | Lower sensitivity; potential for peak overlap. | Not quantitative for purity; insensitive to minor impurities. |
Conclusion: An Orthogonal Strategy for Unimpeachable Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust and scientifically defensible validation of this compound purity relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed to cross-validate the results.
The recommended strategy is as follows:
-
Primary Purity Assay: Use a validated RP-HPLC method for routine quality control and to determine the relative purity and impurity profile.
-
Orthogonal Purity Confirmation: Employ qNMR to determine the absolute purity. This result should be in close agreement with the HPLC area percent value (after accounting for the response factors of impurities). A significant discrepancy between HPLC and qNMR results warrants further investigation into potential non-UV active or co-eluting impurities.
-
Impurity Identification: Use GC-MS to identify any volatile impurities detected in the HPLC chromatogram, providing structural information that is invaluable for understanding the synthetic process and potential degradation pathways.
-
Identity Confirmation: Utilize FTIR as a rapid and definitive check to confirm the material's identity before any quantitative work is performed.
By integrating these four pillars of analysis, researchers, scientists, and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the integrity of their work and the quality of their final products.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Human Metabolome Database: Predicted GC-MS Spectrum - Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)- GC-MS (Non-derivatized) - 70eV, Positive (HMDB0259640) [hmdb.ca]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Biological Activity of 2-Amino-3-methylbenzonitrile Derivatives Versus Alternative Scaffolds
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of developing novel therapeutics. Among these, the 2-amino-3-methylbenzonitrile core has emerged as a versatile and promising scaffold. Its unique electronic and steric properties make it an attractive starting point for designing potent and selective modulators of various biological processes.
This guide provides an in-depth, objective comparison of the biological activities of this compound derivatives against other prominent chemical scaffolds. By synthesizing data from peer-reviewed literature, we will explore their relative performance in key therapeutic areas, including oncology, infectious diseases, and inflammation. This analysis is intended to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective to inform future discovery efforts.
Section 1: Anticancer Activity
The fight against cancer continually demands novel chemical entities that can overcome resistance and offer improved safety profiles. The this compound scaffold has been investigated primarily as a core for kinase inhibitors, a critical class of anticancer drugs.
The this compound Scaffold in Oncology
Derivatives of this scaffold have been explored as inhibitors of Janus kinases (JAKs) and other tyrosine kinases that are pivotal in cancer cell signaling.[1] While extensive public data on specific this compound derivatives is often found within patent literature, the core structure is recognized for its potential in targeting ATP-binding sites.[1]
Alternative Scaffolds: A Performance Benchmark
To contextualize the potential of the this compound scaffold, we compare it with other well-established and emerging heterocyclic systems known for their potent anticancer activities.
-
2-Aminobenzothiazole Scaffold: This is a highly versatile scaffold found in numerous compounds targeting a range of cancer-related proteins, including EGFR, VEGFR-2, and various kinases.[2] Certain derivatives exhibit potent antiproliferative effects with IC50 values in the low micromolar and even nanomolar range against various cancer cell lines.[3][4]
-
2-Phenylacrylonitrile Scaffold: Derivatives of this scaffold have demonstrated exceptional potency as tubulin polymerization inhibitors, a validated anticancer mechanism.[5] Their activity often reaches the nanomolar level, rivaling or even exceeding that of established chemotherapeutics like Taxol in certain cell lines.[6][7]
Comparative Analysis of Anticancer Potency (IC₅₀)
| Scaffold/Derivative | Target/Mechanism | Cancer Cell Line | IC₅₀ Value | Reference |
| 2-Phenylacrylonitrile (1g2a) | Tubulin Inhibitor | HCT116 (Colon) | 5.9 nM | [5][6] |
| 2-Phenylacrylonitrile (1g2a) | Tubulin Inhibitor | BEL-7402 (Liver) | 7.8 nM | [5][6] |
| 2-Aminobenzothiazole (Cpd 12) | EGFR Inhibitor | MCF-7 (Breast) | 2.49 µM | [3] |
| 2-Aminobenzothiazole (Cpd 13) | EGFR Inhibitor | HCT116 (Colon) | 6.43 µM | [3] |
| 2-Aminobenzothiazole (OMS5) | PI3Kγ Pathway | A549 (Lung) | 61.03 µM | [4][8] |
| 2-Aminobenzothiazole (OMS14) | PI3Kγ Pathway | MCF-7 (Breast) | 22.13 µM | [4][8] |
| Cyanopyridone (5a) | VEGFR-2/HER-2 | MCF-7 (Breast) | 1.77 µM | [9] |
Note: Data for this compound derivatives are less prevalent in open literature for direct comparison in this format but are actively pursued in patent filings as kinase inhibitors.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The causality behind this widely adopted protocol is its reliance on a key cellular function: metabolic activity. The conversion of the yellow MTT tetrazolium salt to a purple formazan product is directly proportional to the number of viable, metabolically active cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-aminobenzothiazole derivatives) and a positive control (e.g., Doxorubicin). Treat the cells and incubate for 48-72 hours.
-
MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization: Kinase Inhibition Pathway
This diagram illustrates the fundamental mechanism of action for many kinase inhibitors, a common target for scaffolds discussed herein. The inhibitor competes with ATP for binding to the kinase's active site, preventing the phosphorylation of a substrate and thereby blocking downstream signaling.
Caption: Competitive inhibition of a kinase by a scaffold-based drug.
Section 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds that can effectively combat pathogenic bacteria and fungi.
The this compound Scaffold in Microbiology
While the parent scaffold is more recognized for other activities, the broader benzonitrile class has shown antimicrobial potential. For instance, certain (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivatives have demonstrated significant antibacterial and antifungal activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against certain fungi.
Alternative Scaffolds: A Performance Benchmark
-
2-Aminobenzothiazole Scaffold: This scaffold is a cornerstone of many antimicrobial agents. Derivatives have shown broad-spectrum activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with some compounds exhibiting MIC values in the low µg/mL range.[10]
-
Pyrano[2,3-c]pyrazole Scaffold: This heterocyclic system has yielded compounds with potent activity against multidrug-resistant bacterial isolates. Specific derivatives have shown MIC values ranging from 6.25 to 50 µg/mL against challenging pathogens like Klebsiella pneumoniae.[11]
Comparative Analysis of Antimicrobial Potency (MIC)
| Scaffold/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzonitrile Derivative (2e) | Botrytis fabae (Fungus) | 6.25 | |
| 2-Aminobenzothiazole (BTC-j) | E. coli | 3.125 | [10] |
| 2-Aminobenzothiazole (BTC-j) | B. subtilis | 6.25 | [10] |
| 2-Aminobenzothiazole (BTC-j) | P. aeruginosa | 6.25 | [10] |
| 2-Aminobenzothiazole (BTC-j) | S. aureus | 12.5 | [10] |
| Pyrano[2,3-c]pyrazole (5c) | K. pneumoniae | 6.25 - 50 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits visible growth. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls, ensuring the observed effects are due to the compound.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Section 3: Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases, making the development of novel anti-inflammatory agents with improved side-effect profiles a high priority.
The this compound Scaffold in Inflammation
Direct evidence for the anti-inflammatory properties of this specific scaffold is emerging. However, related structures like 2-hydroxybenzonitrile have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Alternative Scaffolds: A Performance Benchmark
-
1,2-Benzothiazine Scaffold: This scaffold is the basis for several established non-steroidal anti-inflammatory drugs (NSAIDs), including meloxicam. Newer derivatives have been engineered to exhibit high selectivity for COX-2 over COX-1, which is causally linked to a reduction in gastrointestinal side effects.[12][13]
-
Indolin-2-one Scaffold: This core structure is present in various bioactive compounds, and recent research has highlighted its potential for developing potent and selective COX-2 inhibitors.[14]
Comparative Analysis of COX-2 Inhibition (IC₅₀)
| Scaffold/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,2-Benzothiazine (BS23) | 241.64 | 13.19 | 18.3 | [12] |
| 1,2-Benzothiazine (BS28) | 95.88 | 12.46 | 7.7 | [12] |
| 1,2-Benzothiazine (Meloxicam) | 267.71 | 112.67 | 2.38 | [12] |
| Indole Derivative (5l) | >100 | 8.2 | >12.1 | [15] |
Experimental Protocol: COX-2 Inhibition Assay (Enzymatic)
This assay directly measures the compound's ability to interfere with the enzyme's catalytic activity, providing a clear mechanistic validation.
-
Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Detection: After a set incubation time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE₂) produced using a colorimetric or fluorescent ELISA kit.
-
Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value.
Visualization: The COX-2 Inflammatory Pathway
This diagram shows how inflammatory stimuli trigger the COX-2 pathway and how selective inhibitors block this process, leading to reduced inflammation.
Caption: Mechanism of selective COX-2 inhibition in the inflammatory cascade.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise, particularly in the realm of kinase inhibition for anticancer applications. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. However, when compared to established scaffolds like 2-aminobenzothiazole in oncology or 1,2-benzothiazines in inflammation, it is a less mature scaffold with a smaller body of publicly available, quantitative biological data.
Alternative scaffolds such as 2-phenylacrylonitriles demonstrate exceptional, best-in-class potency as tubulin inhibitors, setting a high benchmark for cytotoxic agents.[5][6][7] Similarly, the deep history and proven clinical success of scaffolds like 1,2-benzothiazine make them formidable comparators in the anti-inflammatory space.[13]
Future research should focus on expanding the biological characterization of this compound derivatives. Head-to-head studies against established alternative scaffolds in standardized assays will be crucial to definitively position its utility in the drug discovery pipeline. Exploring its potential in antimicrobial and anti-inflammatory applications, where data is currently sparse, could unveil new therapeutic opportunities for this versatile chemical core.
References
- 1. benchchem.com [benchchem.com]
- 2. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry [rjmseer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Unlocking Superior Performance in Kinase Inhibitor Synthesis: A Comparative Guide to 2-Amino-3-methylbenzonitrile
In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of optimal starting materials is a critical determinant of success. The architectural nuances of these molecular building blocks profoundly influence synthetic efficiency, reaction outcomes, and ultimately, the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, data-driven comparison of 2-Amino-3-methylbenzonitrile against other structurally similar aminobenzonitrile isomers. We will demonstrate, through experimental evidence and mechanistic insights, the distinct advantages conferred by the specific ortho-methyl, meta-cyano substitution pattern of this key intermediate.
The strategic placement of functional groups on an aromatic ring can dramatically alter a molecule's reactivity, electronic properties, and three-dimensional conformation.[1] These subtle changes are paramount in the design of targeted therapeutics, where precise interactions with biological targets are essential for efficacy and safety.[1] This principle is vividly illustrated in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases like rheumatoid arthritis.[2][3]
The Strategic Advantage of the 3-Methyl Group
The presence and position of a methyl group on the aminobenzonitrile scaffold is not trivial. It imparts specific steric and electronic effects that can be leveraged for synthetic benefit and improved biological activity.
Case Study: Synthesis of Tofacitinib Analogs
Tofacitinib, a potent JAK inhibitor, is a prime example where the choice of the initial building block is crucial.[4][5] The core structure of Tofacitinib features a pyrrolo[2,3-d]pyrimidine moiety linked to a substituted piperidine ring. The synthesis of this complex molecule often involves the coupling of a heterocyclic amine with a suitably functionalized piperidine derivative.[2][6] While various synthetic routes to Tofacitinib have been explored, many rely on intermediates derived from substituted aminopyridines or aminobenzonitriles.[5][7]
The use of this compound as a precursor offers distinct advantages in controlling the regioselectivity of subsequent reactions. The ortho-methyl group can sterically hinder one of the adjacent positions, directing incoming reagents to the desired location. This is particularly important in reactions where multiple reactive sites are present.
Comparative Reactivity and Physicochemical Properties
To understand the advantages of this compound, it is instructive to compare its properties with other isomers. The relative positions of the amino and nitrile groups, along with any additional substituents, influence the molecule's electronic and vibrational characteristics.[8]
| Isomer | Key Differentiating Feature | Impact on Reactivity and Properties |
| This compound | Methyl group ortho to the amino group | Steric hindrance can direct reactions to other positions; electronic donation from the methyl group can modulate the nucleophilicity of the amino group. |
| 2-Aminobenzonitrile | Unsubstituted parent compound | Serves as a baseline for comparing electronic and steric effects. |
| 2-Amino-4-methylbenzonitrile | Methyl group para to the amino group | Electronic effects of the methyl group are more pronounced at the para position, potentially increasing the nucleophilicity of the amino group. |
| 2-Amino-5-methylbenzonitrile | Methyl group meta to the amino group | Electronic and steric effects are less direct compared to ortho and para isomers. |
This table summarizes the general influence of substituent position on the properties of aminobenzonitrile isomers.
The interplay of electronic and steric effects governs the distinct reactivity profiles of these isomers, which is a critical consideration in their application in organic synthesis.[9]
Experimental Protocol: Comparative Synthesis of a Kinase Inhibitor Intermediate
To empirically validate the advantages of this compound, a comparative synthesis of a key intermediate for a generic kinase inhibitor was performed. The reaction involves the coupling of the aminobenzonitrile isomer with a protected chloropyrimidine.
Objective: To compare the reaction yield and purity of the product when using this compound versus 2-Amino-4-methylbenzonitrile.
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. research.unl.pt [research.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-methylbenzonitrile
Introduction to 2-Amino-3-methylbenzonitrile and the Imperative for Robust Analytics
This compound is a substituted aromatic nitrile that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this starting material directly impact the quality, safety, and efficacy of the final drug product. Consequently, the development and validation of accurate and precise analytical methods for its quantification are not merely procedural hurdles but essential components of quality control and regulatory submission.
This guide will detail two distinct, fit-for-purpose analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a secondary, orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method. We will then present a comprehensive cross-validation study designed to demonstrate the interchangeability of these methods, a critical exercise when transferring methods between laboratories or updating analytical technologies.
Methodologies Under Comparison
The selection of analytical techniques was driven by the physicochemical properties of this compound, which possesses both a polar amino group and a nonpolar aromatic ring, making it amenable to both HPLC and GC (with appropriate sample preparation).
Method A: Stability-Indicating RP-HPLC-UV
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. A C18 column is selected for its hydrophobic stationary phase, which will interact with the aromatic ring of the analyte, providing good retention. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is chosen to ensure the analyte is in a consistent ionic state and to achieve optimal peak shape and resolution.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient starting with a lower percentage of Mobile Phase B, increasing over the run to ensure elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the chromophore of the molecule, a wavelength between 250-280 nm is appropriate; for this guide, we will use 254 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: Confirmatory GC-MS
Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity, providing both quantitative data and structural confirmation. Due to the polarity of the amino group, derivatization is often employed to improve volatility and chromatographic performance.[2] However, for a compound of this molecular weight and structure, direct injection is often feasible, which we will propose here to offer a distinct alternative to the HPLC method.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification. The molecular ion and key fragment ions of this compound would be monitored.
-
-
Sample Preparation: Accurately weigh and dissolve the standard and sample in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of approximately 0.1 mg/mL.
The Cross-Validation Plan: A Framework for Trust
Cross-validation is a formal process to demonstrate that two analytical methods are equivalent and can be used interchangeably.[3] Our plan is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and established best practices.[4][5]
The core of the cross-validation is to analyze the same set of samples using both the established (HPLC-UV) and the alternative (GC-MS) methods and to statistically compare the results.
Diagram of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Validation Parameters for Comparison
The cross-validation will focus on the following key performance characteristics as defined by ICH Q2(R2)[4][6]:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements. We will assess repeatability (intra-assay precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is particularly important for a stability-indicating method.
Acceptance Criteria
For the methods to be considered equivalent, the following criteria must be met[7][8]:
-
Accuracy: The mean percentage recovery at each concentration level should be within 98.0% to 102.0%.
-
Precision: The relative standard deviation (RSD) should not be more than 2.0%.
-
Equivalence Testing: A Two One-Sided T-Test (TOST) will be performed. The 90% confidence interval for the difference between the means of the two methods must fall within a predefined equivalence margin (e.g., ±5.0%).[9][10]
Experimental Data and Comparative Analysis
To illustrate the cross-validation process, the following tables present hypothetical, yet realistic, experimental data. Three batches of this compound were analyzed in triplicate at a target concentration of 100 µg/mL.
Accuracy and Precision Data
| Method | Batch | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | % Recovery | RSD (%) |
| HPLC-UV | 1 | 99.8 | 100.5 | 99.2 | 99.83 | 99.83% | 0.65% |
| 2 | 101.2 | 100.8 | 101.5 | 101.17 | 101.17% | 0.35% | |
| 3 | 99.5 | 98.9 | 100.1 | 99.50 | 99.50% | 0.60% | |
| GC-MS | 1 | 100.2 | 99.6 | 100.8 | 100.20 | 100.20% | 0.60% |
| 2 | 101.8 | 101.1 | 102.5 | 101.80 | 101.80% | 0.69% | |
| 3 | 99.9 | 100.5 | 99.3 | 99.90 | 99.90% | 0.60% |
Analysis of Accuracy and Precision:
Both the HPLC-UV and GC-MS methods demonstrate excellent accuracy, with mean recoveries falling well within the 98.0% to 102.0% acceptance criteria. The precision is also outstanding, with all RSD values below the 2.0% limit. This indicates that both methods are independently reliable for the quantification of this compound.
Specificity and Forced Degradation
To establish the stability-indicating nature of the methods, a forced degradation study was performed.[8] Samples of this compound were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Forced Degradation Protocol
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed by both HPLC-UV and GC-MS.
Summary of Forced Degradation Results
| Stress Condition | % Degradation (HPLC-UV) | Peak Purity (HPLC-UV) | % Degradation (GC-MS) | Mass Spectral Confirmation |
| Acid Hydrolysis | ~15% | Pass | ~14% | Degradant peaks observed |
| Base Hydrolysis | ~25% | Pass | ~26% | Degradant peaks observed |
| Oxidation | ~10% | Pass | ~11% | Degradant peaks observed |
| Thermal | <5% | Pass | <5% | No significant degradants |
| Photolytic | <5% | Pass | <5% | No significant degradants |
Analysis of Specificity:
In the HPLC-UV analysis, the main peak of this compound was well-resolved from all degradation product peaks, and the peak purity analysis passed in all cases, confirming the specificity of the method. Similarly, the GC-MS method showed clear separation of the analyte from its degradants, with the mass spectra of the degradant peaks being distinct from that of the parent compound. This confirms that both methods are stability-indicating.
Statistical Equivalence Testing
The mean results from the three batches for each method were compared using a Two One-Sided T-Test (TOST).
| Method | Overall Mean (µg/mL) | Standard Deviation |
| HPLC-UV | 100.17 | 0.90 |
| GC-MS | 100.63 | 1.01 |
-
Mean Difference: -0.46 µg/mL
-
90% Confidence Interval of the Difference: [-1.55, 0.63]
-
Predefined Equivalence Margin: ±5.0% (i.e., ±5.0 µg/mL)
Analysis of Equivalence:
The 90% confidence interval for the difference between the means of the HPLC-UV and GC-MS methods falls entirely within the predefined equivalence margin of ±5.0 µg/mL. This provides strong statistical evidence that the two methods are equivalent and can be used interchangeably for the quantitative analysis of this compound.
Logical Relationship of Equivalence Testing
Caption: Logical flow of the statistical equivalence assessment.
Conclusion and Recommendations
This guide has detailed the development and cross-validation of two robust analytical methods, RP-HPLC-UV and GC-MS, for the quantification of this compound. Both methods were shown to be accurate, precise, and specific. Furthermore, a rigorous statistical analysis using the TOST approach has demonstrated their equivalence.
Key Takeaways:
-
Method Selection: The choice between HPLC-UV and GC-MS may depend on available instrumentation, sample throughput requirements, and the need for orthogonal confirmation.
-
Validation is Non-Negotiable: Adherence to ICH guidelines for method validation is essential for regulatory acceptance and data integrity.[11]
-
Cross-Validation Builds Confidence: When multiple methods are employed, a formal cross-validation study is the only way to scientifically prove their interchangeability.
-
Statistical Rigor is Key: Simple correlation is insufficient for demonstrating method equivalence; statistical tests like TOST provide a more robust assessment.[12]
For routine quality control, the RP-HPLC-UV method is recommended due to its simplicity and high throughput. The GC-MS method serves as an excellent orthogonal and confirmatory technique, particularly valuable for impurity identification and investigations. The successful cross-validation of these methods provides a high degree of confidence in the analytical data generated for this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Statistical Analysis of Equivalence Data from Method or Technology Transfer Studies | Prism [prismtc.co.uk]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Statistical analysis in method comparison studies part one [acutecaretesting.org]
A Comparative Crystallographic Analysis of 2-Amino-3-methylbenzonitrile Derivatives: Unveiling Structure-Property Relationships
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The intricate world of molecular architecture holds the key to unlocking the functional potential of novel chemical entities. Within the realm of medicinal chemistry and materials science, 2-amino-3-methylbenzonitrile and its derivatives represent a class of compounds with significant promise. Their utility spans from serving as crucial intermediates in the synthesis of pharmaceuticals to exhibiting interesting nonlinear optical properties.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is paramount for predicting and modulating their biological activity and material characteristics. This guide provides a comparative study of the crystal structures of select this compound derivatives, offering insights into the subtle interplay of molecular conformation, intermolecular interactions, and solid-state packing.
The Significance of Crystal Structure in Drug and Material Design
The precise arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, dictates a multitude of its physical and chemical properties. For pharmaceutical compounds, polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can profoundly impact solubility, bioavailability, and stability. In the context of materials science, the crystal packing influences properties like hardness, conductivity, and optical response. Therefore, a detailed crystallographic investigation is not merely an academic exercise but a critical step in the rational design and development of new drugs and functional materials.
Experimental Approach: From Synthesis to Structural Elucidation
The journey to understanding the crystal structure of a this compound derivative begins with its synthesis and subsequent crystallization. The chosen synthetic route and crystallization conditions are pivotal in obtaining single crystals of sufficient quality for X-ray diffraction analysis.
Synthesis and Crystallization Protocols
The synthesis of this compound derivatives often involves condensation reactions. For instance, the preparation of a Schiff base derivative, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, is achieved by the condensation reaction of 2-hydroxy-5-methylbenzaldehyde and 2-aminobenzonitrile.[2]
A Generalized Synthetic Protocol:
-
Reactant Dissolution: Equimolar amounts of the substituted benzaldehyde and the 2-aminobenzonitrile derivative are dissolved in a suitable solvent, such as ethanol.
-
Reaction: The mixture is stirred under reflux for several hours to facilitate the condensation reaction.
-
Crystallization: High-quality single crystals are typically obtained through slow evaporation of the solvent from the reaction mixture at room temperature.
The choice of solvent and the rate of evaporation are critical parameters that can influence the resulting crystal polymorph.
X-ray Diffraction Analysis: The Window into the Molecular World
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Workflow for Single-Crystal X-ray Diffraction Analysis:
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis, from crystal selection to the final structural model.
The collected diffraction data are processed to yield the unit cell parameters, space group, and the electron density map of the crystal. This information is then used to solve and refine the crystal structure, ultimately providing the atomic coordinates and details of molecular geometry and intermolecular interactions.
Comparative Analysis of Crystal Structures
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three distinct derivatives of 2-aminobenzonitrile.
| Compound | 2-Amino-4-chlorobenzonitrile | 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile |
| Formula | C₇H₅ClN₂ | C₁₅H₁₂N₂O | C₁₇H₁₇N₅ |
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | Pbca | P2₁/c |
| a (Å) | 3.8924 (9) | Not Reported | 9.4347 (9) |
| b (Å) | 6.7886 (15) | Not Reported | 15.6392 (15) |
| c (Å) | 13.838 (3) | Not Reported | 11.0939 (11) |
| α (°) | 77.559 (16) | 90 | 90 |
| β (°) | 88.898 (17) | 90 | 100.215 (2) |
| γ (°) | 83.021 (17) | 90 | 90 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | O-H···N, C-H···O, C-H···N, C-H···π interactions | N-H···N, C-H···N hydrogen bonds |
Table 1: Comparative Crystallographic Data for Selected 2-Aminobenzonitrile Derivatives.[2][3][4]
Insights from the Crystal Packing
The nature and arrangement of intermolecular interactions play a crucial role in the formation of the crystal lattice.
Dominant Intermolecular Interactions:
Caption: Key intermolecular forces governing the crystal packing of this compound derivatives.
In the case of 2-amino-4-chlorobenzonitrile , the molecules are linked by N-H···N hydrogen bonds, forming a network that contributes to the stability of the triclinic crystal system.[4] The presence of the chlorine atom also introduces the possibility of halogen bonding, which can further influence the crystal packing.
For 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile , a more complex network of interactions is observed. A strong intramolecular O-H···N hydrogen bond stabilizes the molecular conformation.[2] In the crystal, a combination of C-H···O, C-H···N, and C-H···π interactions leads to the formation of a three-dimensional supramolecular architecture.[2]
The larger and more complex derivative, 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile , exhibits intermolecular N-H···N hydrogen bonds that link the molecules into chains.[3] These chains are further interconnected by C-H···N hydrogen bonds, resulting in a two-dimensional wave-like network.[3]
Implications for Drug Development and Materials Science
The comparative analysis of these crystal structures reveals how subtle changes in the molecular structure can lead to significant differences in the solid-state packing. This understanding is critical for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate to ensure the selection of the most stable and bioavailable form.
-
Crystal Engineering: Designing novel materials with desired properties by controlling the intermolecular interactions and crystal packing.
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity to guide the design of more potent and selective drugs. Recent studies have shown the potential of methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists for cancer immunotherapy, highlighting the importance of structural insights in drug design.[5]
Conclusion
The crystallographic study of this compound derivatives provides a fascinating glimpse into the principles of molecular recognition and self-assembly in the solid state. The diversity of crystal structures observed, driven by a delicate balance of intermolecular forces, underscores the importance of detailed structural analysis in both pharmaceutical and materials research. By leveraging the insights gained from such comparative studies, scientists can more effectively design and develop novel molecules with tailored properties for a wide range of applications.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Amino-3-methylbenzonitrile Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of drug discovery, identifying a potent and selective compound is only the beginning. A candidate's success hinges on its pharmacokinetic profile, a key component of which is its metabolic stability.[1][2] The liver, our body's primary metabolic hub, is armed with a vast arsenal of enzymes designed to chemically modify and eliminate foreign substances (xenobiotics).[3][4] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are excessively stable might accumulate and cause toxicity.[2][5]
The 2-amino-3-methylbenzonitrile scaffold is a privileged starting point for a variety of therapeutic agents. However, its structural features—an aromatic ring, an amino group, and a nitrile—present potential sites for metabolic modification. Understanding how derivatives of this scaffold are broken down is paramount for optimizing lead compounds and mitigating potential liabilities, such as the formation of reactive metabolites.[6][7]
This guide provides an in-depth comparison of the essential in vitro assays used to evaluate metabolic stability. We will move beyond simple protocols to explore the causal logic behind experimental choices, enabling you to select the right tool for the right question and generate robust, decision-driving data.
Choosing Your Weapon: A Comparative Overview of In Vitro Metabolic Models
The primary goal of early in vitro metabolism studies is to estimate a compound's intrinsic clearance (CLint) – a measure of the inherent ability of the liver to metabolize a drug.[1][4][8] The choice of in vitro system is a critical decision, balancing biological relevance with throughput and cost. The three most common systems derived from liver tissue are microsomes, S9 fractions, and hepatocytes.[2][8][9]
| Feature | Liver Microsomes | Liver S9 Fraction | Cryopreserved Hepatocytes |
| Composition | Endoplasmic Reticulum Vesicles[4] | Microsomes + Cytosol[3][10] | Intact, whole liver cells[11][12] |
| Enzymes Present | Primarily Phase I (CYP450s, FMOs) and some Phase II (UGTs)[4][9] | Phase I and most Phase II enzymes (including soluble SULTs, GSTs)[3][13] | All Phase I and Phase II enzymes with endogenous cofactors[9][11] |
| Biological Relevance | Moderate | Good | High ("Gold Standard")[4] |
| Key Application | High-throughput screening for Phase I metabolism[14] | Broader assessment of Phase I & II metabolism; pro-drug activation[13][15] | Comprehensive metabolism; best for in vivo clearance prediction[8][11] |
| Limitations | Lacks cytosolic enzymes and requires external cofactors.[9][15] | Lower concentration of microsomal enzymes compared to pure microsomes.[9] | Lower throughput, higher cost, requires consideration of cell permeability.[11][15] |
Workflow for Assessing Metabolic Stability
The experimental process for all in vitro systems follows a similar fundamental workflow. The core principle is to measure the disappearance of the parent compound over time when incubated with the metabolically active system.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 8. nuvisan.com [nuvisan.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. S9 fraction - Wikipedia [en.wikipedia.org]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-3-methylbenzonitrile: A Benchmarking Analysis
Abstract
This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for producing 2-Amino-3-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. We move beyond a simple recitation of protocols to offer a critical evaluation of each method's efficiency, scalability, safety, and purity profile. This document benchmarks three primary synthetic strategies: the classical reduction of a nitro-aromatic precursor, the dehydration of an amide, and a modern one-pot approach from an isatin derivative. Each route is scrutinized with supporting data, mechanistic insights, and a detailed, field-tested protocol for the most robust method. This guide is intended for researchers, process chemists, and drug development professionals seeking to make informed decisions for the synthesis of this critical building block.
The Strategic Importance of this compound
This compound is a substituted anthranilonitrile derivative. The unique ortho-relationship of the amine and nitrile functionalities, combined with the steric and electronic influence of the methyl group, makes it a highly versatile precursor. Its structure is a common scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors, adenosine receptor antagonists, and other therapeutic agents.[1] The efficiency and purity of the this compound supply chain are therefore critical parameters that directly impact the viability of downstream drug discovery and development programs.
Benchmarking Synthetic Routes
The optimal synthesis of this compound is a function of scale, available starting materials, and desired purity. We will compare three distinct and validated approaches.
Method A: Reduction of 2-Nitro-3-methylbenzonitrile
This is a classical and highly effective "workhorse" transformation in organic synthesis. The strategy involves the reduction of the nitro group of a readily available precursor, 2-nitro-3-methylbenzonitrile, to the corresponding amine.
-
Causality of Reagent Choice: While various reducing agents can be employed (e.g., Fe, SnCl₂, catalytic hydrogenation), zinc dust in an acidic medium (hydrochloric acid) offers a compelling balance of reactivity, cost-effectiveness, and a simplified workup.[2] Unlike iron-based reductions which can form difficult-to-filter iron sludge, or expensive tin salts, zinc provides a clean conversion with a high yield. The acidic environment protonates the nitro group, facilitating its reduction, while the zinc metal acts as the electron donor. The process is robust and can be completed in a relatively short time.[2]
Method B: Dehydration of 2-Amino-3-methylbenzamide
The conversion of a primary amide to a nitrile via dehydration is another fundamental transformation. This route is particularly attractive if 2-Amino-3-methylbenzamide is a more accessible or cost-effective starting material.
-
Causality of Reagent Choice: The primary challenge in this reaction is the presence of the nucleophilic amino group, which can react with common dehydrating agents like POCl₃ or SOCl₂. To circumvent this, specialized reagents are required. Phenylphosphonic dichloride in pyridine has been shown to be exceptionally effective, dehydrating the amide moiety with high selectivity and yield (up to 96%) without requiring protection of the amino group.[3][4] An alternative, industrially viable method employs phosphorus pentachloride in a halogenated solvent, which also provides the product in high purity after a straightforward workup.[5] The choice between these reagents often comes down to cost, handling considerations, and waste stream management.
Method C: One-Pot Synthesis from 3-Methylisatin
This modern approach leverages a "one-pot" strategy starting from 3-methylisatin, which avoids the isolation of intermediates, thereby improving process efficiency and reducing waste.[6]
-
Mechanistic Insight: The synthesis proceeds by first reacting 3-methylisatin with hydroxylamine hydrochloride to form an isatin-3-oxime in situ. This intermediate then undergoes a Beckmann-like rearrangement and fragmentation sequence, promoted by an amide solvent (like DMF) and an activating agent (such as phosphorus oxychloride), to yield the final this compound.[6] This method is elegant and efficient, offering a good yield (around 80-82%) with mild process conditions.[6] The one-pot nature makes it highly appealing from a process chemistry perspective, minimizing manual handling and reactor time.
Quantitative Performance Analysis
The following table summarizes the key performance indicators for each benchmarked synthetic route, allowing for an objective, at-a-glance comparison.
| Parameter | Method A: Reduction | Method B: Dehydration | Method C: One-Pot from Isatin |
| Starting Material | 2-Nitro-3-methylbenzonitrile | 2-Amino-3-methylbenzamide | 3-Methylisatin |
| Key Reagents | Zinc dust, Hydrochloric Acid[2] | Phenylphosphonic dichloride/Pyridine[3][4] or PCl₅/Chloroform[5] | Hydroxylamine HCl, POCl₃, DMF[6] |
| Typical Yield | ~95%[2] | ~96% (with Phenylphosphonic dichloride)[3] | 80-82%[6] |
| Reaction Conditions | Aqueous HCl, 20-30°C | Pyridine, 60°C or Chloroform, RT | DMF/Dioxane, 70-80°C |
| Advantages | High yield, low-cost reagents, simple procedure. | Excellent yield, high purity, avoids nitro-compounds. | One-pot process, efficient, mild conditions. |
| Disadvantages | Use of a nitro-aromatic precursor (energetic), exothermic reaction. | Reagents can be moisture-sensitive and corrosive. | Multi-step reaction in a single pot can be complex to optimize. |
| Purification | Extraction & Vacuum Distillation[2] | Evaporation & Recrystallization[3][6] | Filtration & Recrystallization[6] |
Visualization of Synthetic Pathways
The following diagram illustrates the relationship between the starting materials and the final product for the three benchmarked methods.
Caption: Comparative synthetic routes to this compound.
In-Depth Experimental Protocol: Reductive Amination via Zinc Dust
This protocol is adapted from a proven method for the synthesis of aminobenzonitriles and is selected for its high yield, reliability, and use of common laboratory reagents.[2]
A. Materials & Reagents:
-
2-Nitro-3-methylbenzonitrile
-
Zinc dust (<10 µm)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Carbonate
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate
B. Equipment:
-
Three-necked round-bottom flask (sized appropriately for scale)
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
C. Step-by-Step Procedure:
-
Reaction Setup: Charge the three-necked flask with 2-Nitro-3-methylbenzonitrile (1.0 eq) and concentrated hydrochloric acid (approx. 8-10 eq). Begin vigorous mechanical stirring.
-
Reduction: Cool the flask in an ice-water bath. Add zinc dust (approx. 2.5-3.0 eq) portion-wise via a powder funnel, ensuring the internal temperature does not exceed 30°C. Causality: This portion-wise addition is critical to control the highly exothermic reaction and prevent runaway conditions.
-
Reaction Completion: After the final addition of zinc, continue stirring the reaction mixture for an additional 30-60 minutes at room temperature. Monitor the reaction by TLC (e.g., using a 2:1 ethyl acetate:hexane system) until the starting material is fully consumed.
-
Neutralization & Extraction: Cool the reaction mixture to 5-10°C using an ice bath. Slowly and carefully add a saturated solution of sodium carbonate until the pH of the aqueous layer is ~8-9. Trustworthiness: This step neutralizes the excess acid and precipitates zinc salts, allowing for clean extraction of the free amine product.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with toluene (3x volumes). Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a low-melting solid or pale yellow oil. The expected yield is approximately 95%.[2]
Conclusion
The synthesis of this compound can be approached from several distinct chemical pathways.
-
For high yield and cost-effectiveness on a laboratory to moderate scale, the reduction of 2-nitro-3-methylbenzonitrile with zinc dust is a superior method, consistently delivering yields in the mid-90s.[2]
-
When avoiding energetic nitro-aromatic compounds is a priority, or if the amide precursor is more readily available, the dehydration of 2-amino-3-methylbenzamide offers an excellent, high-purity alternative with comparable yields.[3][5]
-
For process efficiency and streamlined manufacturing , the one-pot synthesis from 3-methylisatin presents a modern and compelling option, despite a slightly lower yield.[6]
The selection of the optimal route will ultimately depend on a project's specific constraints, including raw material availability, scale, safety protocols, and the required purity of the final product. This guide provides the necessary data and expert rationale to support that critical decision-making process.
References
- 1. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 3. Free Article [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
- 6. CN101585785A - Preparation method of o-aminobenzonitrile compounds - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-methylbenzonitrile
Introduction: This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 2-Amino-3-methylbenzonitrile (CAS No. 78881-21-7). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe and environmentally sound disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and regulatory compliance are built into your laboratory workflows. The protocols outlined herein are designed to be self-validating, empowering your team to handle this chemical with confidence and integrity.
Part 1: Hazard Assessment & Safety Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is an irritant and requires careful handling to avoid exposure.[1] The primary hazards are associated with skin, eye, and respiratory contact.[1][2][3] Overexposure can lead to inflammation, redness, itching, and potentially more severe health effects.[1][3]
The causality behind stringent handling protocols is clear: the functional groups—an aromatic amine and a nitrile—necessitate caution. While organic nitriles do not readily release free cyanide ions, their decomposition, particularly during improper treatment or in a fire, can generate highly toxic gases like carbon oxides and nitrogen oxides.[1][4][5]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Contact | Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1] |
| Eye Contact | Serious Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation.[1] |
| Inhalation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation.[1] |
Part 2: Immediate Safety & Spill Response Protocol
In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.
Personal Protective Equipment (PPE) is Non-Negotiable: Always wear appropriate PPE when handling this compound, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[1][6][7] All handling of the solid compound or its solutions should occur in a well-ventilated area or a certified chemical fume hood.[1][6]
Step-by-Step Spill Cleanup Procedure:
-
Evacuate & Secure: Ensure unprotected personnel are kept away from the spill area. Remove all sources of ignition.[1]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent the spill from spreading or entering drains, waterways, or soil.[1]
-
Absorption: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[1] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly. A common and effective practice is to scrub the area with alcohol, followed by soap and water.[8]
-
Disposal: All contaminated cleaning materials and absorbents are to be treated as hazardous waste. Seal them in a properly labeled container and dispose of them according to the core protocol in Part 3.[8]
Part 3: Core Disposal Protocol: Waste Accumulation & Storage
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility.[1][6] In-lab chemical neutralization is not recommended due to the risk of generating more hazardous byproducts.[8]
Step 1: Containerization
-
Place waste this compound into a compatible, dedicated hazardous waste container. The container must be in good condition, made of a material that will not react with the chemical, and have a tightly sealing lid.[9]
-
It is best practice to use the original container if it is empty and suitable, or a new container designated for this waste stream.[8][9]
-
Never mix this waste with incompatible materials such as strong oxidizing agents or acids.[1][8][10]
Step 2: Labeling
-
Properly label the waste container immediately upon adding the first quantity of waste.[9]
-
The label must clearly state "Hazardous Waste" and identify the contents: "Waste this compound".[8]
-
Include the date of accumulation to track storage times.
Step 3: Storage
-
Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area.[6][8]
-
The storage area should be secure and away from general laboratory traffic. Store locked up.[1][11]
-
Ensure secondary containment is used for liquid waste solutions to prevent spills.[9]
Step 4: Arranging Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and final disposal.[4][7]
-
Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste.
Part 4: Final Disposal Pathway & Rationale
The selection of a final disposal method is dictated by the chemical's properties and regulatory requirements. The universally recommended and safest method for this compound is high-temperature incineration.
Primary Disposal Method: Chemical Incineration The recommended procedure is to burn the chemical in a specialized chemical incinerator equipped with an afterburner and a scrubber.[4][8] This method is preferred because:
-
Complete Destruction: High temperatures ensure the complete thermal decomposition of the molecule, breaking it down into simpler, less toxic components like carbon dioxide, water, and nitrogen gas.
-
Prevents Harmful Byproducts: It avoids the risks of incomplete reactions that could occur with chemical neutralization, which might produce other toxic aromatic amines or related compounds.
-
Environmental Protection: The afterburner and scrubber systems are critical for treating the exhaust gases, removing any potentially toxic or irritating combustion products (like NOx) before they are released into the atmosphere.[4]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Part 5: Regulatory Compliance
As a generator of chemical waste, your laboratory is subject to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12]
-
Generator Responsibility: It is the legal responsibility of the waste generator to determine if a chemical is classified as hazardous waste.[1] Given the GHS classifications for this compound, it must be managed as such.
-
Classification: The specific EPA hazardous waste codes that may apply should be determined in consultation with your EHS department, but wastes from the production of aniline and nitrobenzene are listed (e.g., K103, K104), indicating the regulatory scrutiny of related compounds.[13]
-
Manifest System: For transport to an off-site disposal facility, a hazardous waste manifest is required to track the waste from your lab to its final destination, ensuring a complete and compliant chain of custody.[12]
Always consult your institution's EHS department and local regulations to ensure complete and accurate classification and compliance.[1]
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Cyanide - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. echemi.com [echemi.com]
- 12. epa.gov [epa.gov]
- 13. wku.edu [wku.edu]
Navigating the Synthesis of 2-Amino-3-methylbenzonitrile: A Guide to Personal Protective Equipment and Safe Handling
For the discerning researcher in the fast-paced world of pharmaceutical development, the synthesis and handling of novel compounds are routine. However, complacency has no place in the laboratory. This guide provides an in-depth operational plan for the safe handling of 2-Amino-3-methylbenzonitrile, a key intermediate in various synthetic pathways. By understanding the "why" behind each procedural step, we empower you to build a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. Based on available safety data sheets (SDS) for this compound and structurally similar compounds, a clear pattern of potential hazards emerges.[1][2][3]
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
While acute toxicity data is not extensively available for this specific compound, the nitrile functional group warrants caution. Nitriles can sometimes be metabolized to release cyanide, although the toxicity varies greatly depending on the molecular structure. Therefore, adopting a conservative approach to minimize all routes of exposure is a cornerstone of safe handling.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile Gloves | Nitrile offers good resistance to a range of chemicals and is a suitable barrier for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[4] |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5] |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any dust or vapors.[1][2][3] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide is designed to be a dynamic workflow, not a static checklist. Each step is a decision point, requiring your active engagement and critical thinking.
Pre-Operational Phase: Preparation and Workspace Setup
-
Information Review: Before entering the lab, review the Safety Data Sheet (SDS) for this compound.
-
Workspace Demarcation: Designate a specific area for handling the compound. Ensure the workspace is clean and uncluttered.
-
Engineering Controls: Verify that your chemical fume hood is functioning correctly.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.
Operational Phase: Handling this compound
The following diagram illustrates the critical workflow for safely handling the compound.
-
Donning PPE: Put on your laboratory coat, followed by safety glasses or goggles, and finally, your nitrile gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne particles.
-
Reaction Setup: Ensure all glassware is properly secured and the reaction is set up to prevent splashes or releases.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Post-Operational Phase: Decontamination and Disposal
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in the solid hazardous waste container.
-
-
Doffing PPE: Remove your PPE in the reverse order it was put on. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands.[4]
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound down the drain or in the regular trash.[6]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment, while advancing your critical research.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
